Amprenavir

Catalog No.
S518810
CAS No.
161814-49-9
M.F
C25H35N3O6S
M. Wt
505.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amprenavir

CAS Number

161814-49-9

Product Name

Amprenavir

IUPAC Name

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C25H35N3O6S

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1

InChI Key

YMARZQAQMVYCKC-OEMFJLHTSA-N

SMILES

Array

solubility

In water, 40 mg/l @ 25 °C
4.91e-02 g/L

Synonyms

141W94, Agenerase, amprenavir, tetrahydro-3-furyl N-(3-(4-amino-N-isobutylbenzenesulfonamido)-1-benzyl-2-hydroxypropyl)carbamate, Vertex VX478, VX 478, VX-478

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N

The exact mass of the compound Amprenavir is 505.22466 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 40 mg/l @ 25 °c4.91e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of tetrahydrofuryl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

amprenavir mechanism of action HIV protease inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The following diagram illustrates how amprenavir inhibits the HIV-1 protease, leading to the production of non-infectious viral particles.

G HIV_Protease HIV-1 Protease Enzyme MatureProteins Mature Functional Proteins HIV_Protease->MatureProteins ImmatureVirion Immature, Non-infectious Virion HIV_Protease->ImmatureVirion Inhibition prevents cleavage GagPol Gag-Pol Polyprotein GagPol->HIV_Protease Cleavage This compound This compound This compound->HIV_Protease Binds Active Site

This compound's effectiveness stems from its design as a hydroxyethylamine sulfonamide peptidomimetic [1]. It mimics the transition state of the natural peptide substrate, allowing it to bind tightly to the protease active site without being cleaved [2]. The inhibitor's structure facilitates extensive interactions within the enzyme's binding cleft, including hydrogen bonds with the catalytic aspartic acid residues (Asp25) and hydrophobic contacts with amino acids like Val32 and Ile50 [2].

Structural Basis of Inhibition and Resistance

High-resolution crystal structures of the HIV-1 protease-amprenavir complex reveal how specific mutations in the protease enzyme lead to drug resistance by altering these critical interactions [2]. The table below summarizes key resistance mutations and their biophysical consequences.

Mutation Structural Consequence Impact on Inhibition (Fold Increase in Kᵢ)
V32I Increased hydrophobic contacts within the active site cluster [2]. 10-fold [2]
I50V Loss of hydrophobic interactions and weaker polar contacts with this compound [2]. 30-fold [2]
I54V/M Alters flap region; loss (I54V) or gain (I54M) of hydrophobic contacts [2]. 3-fold [2]
I84V Loss of key hydrophobic contacts with the inhibitor [2]. 6-fold [2]
L90M Formation of new hydrophobic contacts with catalytic Asp25 [2]. Minimal (1-fold) [2]

These mutations demonstrate that resistance arises from changes that directly or indirectly reduce the binding affinity of this compound, often by disrupting the precise van der Waals contacts or hydrogen bonding network within the active site cavity [2].

Experimental Analysis of Inhibition

To study this compound's efficacy and resistance, researchers use established biochemical and structural biology protocols. The following workflow outlines the key steps for a kinetic and structural study.

G Step1 Protein Purification Step2 Enzyme Kinetics Assay Step1->Step2 Step3 Crystallization Step2->Step3 Step4 X-ray Diffraction & Data Collection Step3->Step4 Step5 Structure Refinement & Analysis Step4->Step5

Detailed Experimental Protocols
  • Protein Purification: Express wild-type or mutant HIV-1 protease in E. coli and purify using affinity and ion-exchange chromatography. Ensure protein purity >95% and confirm dimeric state via size-exclusion chromatography [2].
  • Enzyme Kinetics Assay: Measure inhibition constant (Kᵢ) using a fluorogenic peptide substrate. Pre-incubate protease with varying this compound concentrations, initiate reaction with substrate, and monitor fluorescence. Calculate Kᵢ by fitting data to the Morrison tight-binding inhibition equation [2].
  • Crystallization and Structure Determination: Co-crystallize protease with this compound using vapor diffusion. Collect X-ray diffraction data, solve structure by molecular replacement, and refine to obtain atomic-resolution model (1.02-1.85 Å) to visualize inhibitor-enzyme interactions [2].

Clinical and Pharmacological Profile

While this compound itself has been withdrawn from the market and replaced by its prodrug fosthis compound, its properties remain instructive [3]. The table below summarizes its core clinical pharmacology.

Parameter Description
Therapeutic Role Treatment of HIV-1 infection, always used in combination with other antiretroviral agents [4].
Bioavailability Rapidly absorbed; absolute oral bioavailability in humans not definitively established [4].
Metabolism Primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system [4] [1].
Elimination Half-Life 7.1 to 10.6 hours [4].

This compound's role in HIV treatment has evolved, but its study provided critical insights for developing subsequent protease inhibitors. The structural and mechanistic principles learned from this compound continue to inform the design of new drugs that are more effective against resistant HIV strains.

References

Comprehensive Technical Analysis of Amprenavir Pharmacokinetics with Focus on Enterohepatic Recycling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Amprenavir is a protease inhibitor that was approved in 2001 for the treatment of HIV-infected patients in combination with other antiretroviral therapies. The pharmacokinetics of this compound are characterized by a complex profile that includes secondary plasma concentration peaks approximately 6 to 12 hours after dosing, which have been postulated to result from enterohepatic recycling processes. Understanding these pharmacokinetic properties is essential for optimizing antiretroviral systemic exposure through therapeutic drug monitoring, studying relationships between plasma concentrations and pharmacodynamic effects, and evaluating drug-drug interactions. With the increasing incidence of HIV resistance, such pharmacokinetic characterization has become increasingly important for designing effective treatment regimens and developing strategies for patients who fail therapy [1].

The enterohepatic recycling phenomenon involves the circulation of compounds between the intestine and the liver, where substances excreted in bile are reabsorbed from the gastrointestinal tract and returned to the liver via the portal circulation. This process can significantly impact a drug's pharmacokinetic profile by prolonging elimination half-life and causing multiple peak concentrations in plasma, which complicates pharmacokinetic modeling and clinical interpretation of drug concentrations. For this compound, this recycling behavior has important implications for therapeutic drug monitoring and dosage regimen design [2].

Pharmacokinetic Modeling of Enterohepatic Recycling

Compartmental Model Structure

The pharmacokinetics of this compound were best described by a linear two-compartment model with first-order input following a fitted lag time. This model specifically accommodated secondary peaks by incorporating clearance out of the central compartment with delayed instantaneous release back into the gut compartment. The model structure consists of:

  • A gut compartment representing the absorption site
  • A central compartment representing systemic circulation
  • A peripheral compartment representing tissue distribution
  • A recycling compartment simulating enterohepatic circulation

The differential equations governing this model account for the movement of drug between compartments, with a conditional statement that triggers the release of drug from the recycling compartment back into the gut after a specified recycling time. This approach successfully characterized the double-peak phenomenon observed in this compound concentration-time profiles, with 98.7% of subjects demonstrating a secondary peak [1] [3].

Model Fitting and Validation

The model was implemented using ADAPT II software with weighting by the inverse of the estimated measurement error variance. Model discrimination was determined using Akaike's Information Criterion (AIC) following the rule of parsimony. The fit of the model to the experimental data was excellent, with an overall r² value of 0.989, and the line of best fit not significantly different from the line of identity [1].

The population analysis was performed using iterative two-stage analysis based on the methods described by Steimer et al., developed using the maximum a posteriori-Bayesian value estimator in ADAPT II. The observed standard deviation was described as linear with the fitted value using slope and intercept terms that were initially empirically estimated based on assay error patterns and later fitted based on the data [1].

G Dose Dose Gut Gut Dose->Gut TLag: 0.354h ka: 0.986 h⁻¹ Central Central Gut->Central Absorption Peripheral Peripheral Central->Peripheral kcp: 0.496 h⁻¹ Recycling Recycling Central->Recycling CLb: 0.111 L/h/kg Plasma Plasma Central->Plasma Concentration Measurement Metabolism Metabolism Central->Metabolism CLt: 1.163 L/h/kg Peripheral->Central kpc: 0.124 h⁻¹ Recycling->Gut Recycling Time: 7.86h Fraction Recycled: 0.079

Figure 1: Compartmental Model Structure for this compound Pharmacokinetics with Enterohepatic Recycling. The diagram illustrates the two-compartment model with recycling compartment that best fit the observed this compound pharmacokinetic data. Key rate constants and clearance parameters are derived from the population pharmacokinetic analysis [1].

Quantitative Pharmacokinetic Parameters

Primary Pharmacokinetic Parameters

The compartmental analysis of this compound provided comprehensive quantitative parameters that characterize its pharmacokinetic behavior. The study involved 76 evaluable subjects who received a single 600-mg dose of this compound under fasting conditions, with serial blood samples collected over 24 hours. The calculated parameters were conditional based on systemic bioavailability (F) and normalized by weight [1].

Table 1: Primary Pharmacokinetic Parameters of this compound from Compartmental Analysis

Parameter Mean Median Interquartile Range Units
Total Clearance (CLt/F) 1.163 0.917 0.680-1.40 L/h/kg
Central Volume (Vc/F) 1.07 0.987 0.704-1.35 L/kg
Peripheral Volume (Vp/F) 7.65 5.61 2.39-11.8 L/kg
Distributional Clearance (CLd) 0.426 0.320 0.225-0.484 L/h/kg
Recycling Clearance (CLb/F) 0.106 0.090 0.051-0.144 L/h/kg
Recycling Time 7.88 7.89 7.42-8.28 h
Fraction Recycled 0.079 0.065 0.042-0.103 -
Absorption Rate Constant (ka) 0.986 0.995 0.823-1.08 h⁻¹
Lag Time (TLag) 0.354 0.013 0.006-0.799 h
Elimination Rate Constant (kel) 1.209 0.963 0.691-1.39 h⁻¹
Distribution Half-life (α t₁/₂) 0.547 0.520 0.341-0.724 h
Terminal Half-life (β t₁/₂) 15.8 21.0 7.54-27.5 h

The terminal half-life of 15.8 hours (median 21.0 hours) reflects the prolonged presence of this compound in the body due to enterohepatic recycling, which is significantly longer than would be expected without this recycling process. The fraction of drug recycled was approximately 7.9% of the administered dose, which contributes to the secondary peak observed at a mean of 7.86 hours after dosing [1].

Enterohepatic Recycling Parameters

The specific parameters related to the enterohepatic recycling process provide insight into the magnitude and timing of the secondary peak phenomenon. The recycling compartment model successfully captured the behavior of this compound after its initial distribution phase.

Table 2: Parameters Specifically Related to Enterohepatic Recycling Process

Parameter Value Units Interpretation
Subjects with Secondary Peaks 98.7% - Prevalence of phenomenon
Time to Secondary Peak 7.86 h Post-dose appearance of secondary peak
Clearance to Recycling Compartment 0.111 L/kg/h Rate of drug transfer to recycling
Fraction of Dose Recycled 0.079 - Proportion participating in recycling
Intercompartmental Rate Constants (kcp) 0.496 h⁻¹ Central to peripheral
Intercompartmental Rate Constants (kpc) 0.124 h⁻¹ Peripheral to central

The nearly universal observation of secondary peaks (98.7% of subjects) indicates that enterohepatic recycling is a consistent and integral component of this compound pharmacokinetics rather than an occasional phenomenon. The mean time to secondary peak of 7.86 hours corresponds with the typical timeframe for biliary excretion and subsequent reabsorption processes [1] [3].

Experimental Methodology

Clinical Study Protocol

The pharmacokinetic data for this compound were obtained from the AIDS Clinical Trials Group (ACTG) protocol A5043, which was an open-label pharmacokinetic study conducted in healthy HIV-1-seronegative adults. The key elements of the clinical protocol included:

  • Subjects: 82 healthy HIV-seronegative adults who met inclusion criteria and provided informed consent.
  • Dosing: Subjects received a single 600-mg dose of this compound in the clinic after an overnight fast.
  • Standardization: A standard breakfast was given 30 minutes before dosing at 8:00 a.m., with additional meals at noon and 6 p.m. (though these were not standardized among subjects).
  • Sample Collection: Serial blood samples were collected prior to dosing and at 1, 2, 3, 4, 5, 6, 8, 10, 12, and 24 hours after dosing via an intravenous catheter.
  • Exclusions: Nine subjects were excluded from the pharmacokinetic analysis due to dosing administration inconsistencies [1].

The study population demographics showed a median age of 29 years, with 96% male participants and predominantly White non-Hispanic (74%) representation. All subjects reported never using intravenous drugs [1].

Bioanalytical Methods

Plasma this compound concentrations were measured using validated analytical methods to ensure accuracy and precision:

  • Analytical Technique: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) capable of simultaneous detection of multiple protease inhibitors.
  • Laboratory: University at Buffalo ACTG Pharmacology Specialty Laboratory.
  • Limit of Detection: 16.3 ng/mL for this compound.
  • Interassay Variation: 12% at 48 ng/mL, 12% at 240 ng/mL, 10% at 1,200 ng/mL, and 8% at 6,000 ng/mL, demonstrating acceptable precision across the calibration range [1].

The weighting of data in the pharmacokinetic analysis was based on the inverse of the estimated measurement error variance, with the observed standard deviation described as linear with the fitted value: SD = SDslope · ∨y + SDintercept, where the fitted SDslope and SDintercept terms were 0.1123 and 0.0124, respectively [1].

Biological Mechanisms of Enterohepatic Recycling

Hepatic Processing and Biliary Excretion

The enterohepatic recycling of this compound involves several biological processes that facilitate the movement of the drug between the liver and gastrointestinal tract:

  • Phase II Metabolism: this compound likely undergoes conjugation reactions (glucuronidation, sulfation, or glutathione conjugation) in the liver, making it more hydrophilic for biliary excretion.
  • Biliary Transport: The conjugated drug is actively transported into bile via transporters such as the multidrug resistance-associated protein 2 (MRP2) and other canalicular export pumps.
  • Intestinal Deconjugation: Once in the intestine, gut microbiota enzymes (particularly β-glucuronidases) hydrolyze the conjugates, regenerating the parent drug.
  • Reabsorption: The deconjugated this compound is reabsorbed from the intestine back into the portal circulation, completing the cycle [2].

This process increases the residence time of this compound in the body and creates the characteristic secondary peaks observed in plasma concentration profiles. The fraction of drug recycled (approximately 7.9%) represents the portion of the administered dose that participates in this enterohepatic cycle [1] [2].

Intestinal First-Pass Metabolism and Absorption Barriers

Research has demonstrated that intestinal first-pass metabolism represents a significant barrier to this compound absorption, with cytochrome P450 3A (CYP3A) playing a more substantial role than P-glycoprotein (P-gp):

  • CYP3A Metabolism: Intestinal first-pass metabolism attenuates oral absorption of this compound by approximately 10-fold based on studies in mice with inactivated cytochrome P450 enzymes.
  • P-gp Efflux: In contrast, P-gp efflux has a relatively small effect (approximately 2-fold) in attenuating intestinal absorption.
  • Minimal Interaction: P-gp has little influence on the intestinal first-pass metabolism and portal bioavailability of this compound, with intestinal P450-mediated metabolism playing the dominant role in limiting oral absorption [4] [5].

G OralDose Oral Dose GutLumen Gut Lumen OralDose->GutLumen Enterocyte Enterocyte GutLumen->Enterocyte Absorption GutLumen->Enterocyte Reabsorption (After Deconjugation) Enterocyte->GutLumen P-gp Efflux (Minor Impact) PortalBlood Portal Blood Enterocyte->PortalBlood Basolateral Transport Metabolism Metabolism Enterocyte->Metabolism CYP3A Metabolism (Major Barrier) Liver Liver PortalBlood->Liver Bile Bile Liver->Bile Biliary Excretion (Conjugated) SystemicCirculation Systemic Circulation Liver->SystemicCirculation Systemic Availability Bile->GutLumen Gallbladder Emptying

Figure 2: Biological Pathways of this compound Enterohepatic Recycling and Absorption Barriers. The diagram illustrates the complex interplay between absorption, metabolism, and biliary excretion that characterizes this compound pharmacokinetics. Key barriers include significant CYP3A-mediated first-pass metabolism and P-gp efflux, with the latter playing a comparatively minor role [4] [5] [2].

The differential impact of these absorption barriers has important implications for drug interactions. Since CYP3A4 is the primary enzyme responsible for this compound metabolism, coadministration with strong CYP3A4 inhibitors or inducers can significantly alter this compound exposure, whereas P-gp modulators would be expected to have more limited effects [4] [5].

Drug Interactions and Clinical Implications

Metabolic Interactions

This compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4), making it susceptible to interactions with other drugs that affect this enzymatic pathway:

  • CYP3A4 Inhibition: this compound itself acts as a preferential inhibitor of CYP3A4 (Kᵢ = 0.1 μM) with weaker inhibitory effects on CYP3A5 (Kᵢ = 0.5 μM) and CYP3A7 (Kᵢ = 2.1 μM), creating potential for it to affect the metabolism of coadministered drugs [6].
  • Interaction with Clarithromycin: Coadministration of this compound and clarithromycin (both CYP3A4 substrates) increased mean this compound AUC, Cmax, and Cmin by 18%, 15%, and 39%, respectively. The combination reduced erythromycin breath test results (a measure of CYP3A4 activity) by 87%, indicating significant enzyme inhibition [7].
  • Autoinduction: Repeated administration of this compound can induce its own metabolism through increased expression of intestinal P-glycoprotein and hepatic CYP3A, leading to decreased plasma exposure over time [8].

These metabolic interactions require careful consideration when prescribing this compound in combination regimens, particularly with other antiretroviral agents or medications with narrow therapeutic windows.

Clinical Significance for Therapeutic Drug Monitoring

The enterohepatic recycling of this compound has several important clinical implications:

  • Extended Half-life: The recycling process prolongs the elimination half-life of this compound (median 21.0 hours), which may contribute to sustained antiviral activity but could also accumulate in cases of hepatic impairment.
  • Multiple Peaking Phenomenon: The secondary peaks occurring approximately 6-12 hours post-dose complicate the interpretation of trough concentrations and may necessitate more frequent monitoring or adjusted sampling times.
  • Variable Exposure: The recycling process introduces additional variability in systemic exposure, which may be particularly relevant for patients with gastrointestinal or hepatic dysfunction that could alter biliary excretion or intestinal reabsorption.
  • Dosing Considerations: The prolonged presence of this compound due to recycling may support less frequent dosing in some scenarios, though this must be balanced against the need to maintain concentrations above the inhibitory quotient for HIV suppression [1] [3].

These factors underscore the importance of therapeutic drug monitoring for this compound, particularly in treatment-experienced patients or those with compromised metabolic capacity.

Conclusion

The pharmacokinetics of this compound are characterized by a complex profile that includes significant enterohepatic recycling, resulting in secondary plasma concentration peaks and an extended elimination half-life. The development of a two-compartment model with a recycling compartment has successfully characterized this behavior, with nearly all subjects (98.7%) demonstrating the secondary peak phenomenon. The quantitative parameters derived from this model provide valuable information for optimizing dosing regimens and interpreting therapeutic drug monitoring results.

From a clinical perspective, the enterohepatic recycling of this compound represents a double-edged sword: while it may contribute to sustained antiviral activity through prolonged exposure, it also introduces additional variability and complicates the interpretation of plasma concentrations. Furthermore, the dominant role of CYP3A4 in this compound metabolism versus the modest impact of P-gp efflux provides important insights for managing drug interactions in clinical practice.

References

amprenavir plasma protein binding alpha-1 acid glycoprotein

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Amprenavir Protein Binding

Aspect Details
Extent of Binding ~90% bound to human plasma proteins [1] [2] [3]
Primary Binding Protein Alpha-1-Acid Glycoprotein (AAG) [1] [4]
Secondary Binding Protein Albumin (42% fractional binding) [1]
Key Relationship Significant inverse linear relationship between AAG concentration and this compound's apparent oral clearance (CL/F) [1] [4]
Impact of AAG Variation A 2.5-fold increase in AAG (from ~60 mg/dL to ~150 mg/dL) can decrease this compound exposure (AUC) by an estimated 30-50% [1].

Experimental Protocols for Investigating Binding

Understanding the relationship between this compound and AAG requires integrated methodologies from in vitro experiments to clinical pharmacokinetic analysis.

In Vitro Protein Binding Assays

The following protocol, adapted from studies on the protease inhibitor atazanavir, is representative of the methods used to characterize this compound binding [5].

  • Objective: To determine the in vitro binding characteristics of a drug to AAG and albumin.
  • Materials:
    • Purified AAG and Human Serum Albumin (HSA) solutions in pH 7.4 phosphate-buffered saline (PBS) [5].
    • Test drug (e.g., this compound) at various concentrations.
    • Centrifugal ultrafiltration devices (e.g., Amicon Centrifree YM-30 with a 30,000 Da molecular weight cutoff) [5].
    • HPLC or LC-MS/MS system for drug quantification [5].
  • Procedure:
    • Preparation: Spike protein solutions (AAG and albumin) with a range of drug concentrations [5].
    • Incubation: Allow the drug-protein mixture to reach binding equilibrium.
    • Separation: Load samples into ultrafiltration devices and centrifuge (e.g., at 2,000-3,000 x g for 120 minutes at 30°C). The free (unbound) drug passes through the filter into the ultrafiltrate [5].
    • Quantification: Measure the drug concentration in the ultrafiltrate using HPLC or LC-MS/MS. The unbound fraction (f_u) is the ratio of the unbound drug concentration to the total drug concentration [5].
  • Data Analysis: The relationship between bound and unbound drug concentrations is modeled to determine association constants and the nature of binding (saturable vs. nonsaturable) [5].
Clinical Pharmacokinetic Study Design

The pivotal findings on this compound and AAG were derived from a cross-study analysis of clinical data [1] [4].

  • Objective: To evaluate the in vivo effect of AAG concentration and other covariates on this compound pharmacokinetics.
  • Study Design:
    • Type: Single-center, open-label, randomized, crossover pharmacokinetic studies [1].
    • Population: HIV-positive and HIV-negative subjects, with balanced enrollment of Black and White participants [1].
    • Dosing: Single oral doses of this compound (e.g., 600 mg or 1200 mg) after an overnight fast [1].
  • Blood Sample Collection:
    • Pharmacokinetics: Serial blood samples are collected over 24 hours post-dose to determine drug concentration-time profiles [1] [2].
    • AAG Measurement: A single predose blood sample is taken to determine baseline AAG concentration [1].
  • Data Analysis:
    • Pharmacokinetic Analysis: Use non-compartmental methods (e.g., WinNonlin) to calculate parameters like AUC (Area Under the Curve), C_max (Maximum Concentration), and CL/F (Apparent Clearance) [1].
    • Statistical Analysis: Perform stepwise linear regression to identify demographic, laboratory, and clinical covariates (e.g., AAG, race, age, weight) that significantly predict pharmacokinetic variability [1] [4].

Impact and Therapeutic Considerations

The binding of this compound to AAG has direct and critical consequences for its clinical pharmacology.

  • Impact on Pharmacokinetics: AAG concentration is a significant predictor of this compound's apparent total clearance. Higher AAG levels lead to increased protein binding, reducing the free fraction available for metabolism and elimination, thus resulting in lower total drug clearance [1] [4]. This relationship is illustrated below:

High_AAG High AAG Concentration Free_Fraction Free Drug Fraction High_AAG->Free_Fraction Decreases Low_AAG Low AAG Concentration Low_AAG->Free_Fraction Increases Total_Clearance Total Drug Clearance Free_Fraction->Total_Clearance Directly Determines

Relationship between AAG concentration, free drug fraction, and total drug clearance.

  • Impact of Patient Factors: AAG levels are an acute-phase reactant and can vary due to several factors, which in turn affect this compound exposure [1]:
    • Race: Black subjects were found to have significantly lower AAG concentrations and, consequently, higher this compound clearance compared to White subjects [1] [4].
    • HIV Infection: AAG concentrations can increase in response to HIV infection and other inflammatory conditions [1].
  • Focus on Free Drug: While total drug pharmacokinetics are variable, the pharmacologically active unbound (free) drug concentration is not affected by AAG levels [1] [4]. Dosing decisions based solely on total drug levels without considering AAG can lead to incorrect conclusions.

Key Takeaways for Drug Development Professionals

  • AAG is a Critical Covariate: For highly protein-bound drugs like this compound, AAG concentration must be included in pharmacokinetic analyses to avoid misinterpretation of data, especially in populations with varying AAG levels [1] [4].
  • Clinical Trial Design: Ensure diverse patient enrollment and planned measurement of AAG to adequately characterize demographic and disease-state influences on drug exposure [1].
  • Therapeutic Drug Monitoring: If applicable, monitoring free rather than total drug concentrations may provide a better correlate of efficacy and safety for highly bound drugs [1].

References

amprenavir metabolic pathway CYP3A4 hepatic metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway & CYP3A4 Interaction Profile

Amprenavir is extensively metabolized in the liver, predominantly by the CYP3A4 enzyme [1] [2] [3]. It also acts as a perpetrator in drug-drug interactions by inhibiting the same enzyme, though its inhibitory potency is moderate compared to other protease inhibitors.

The following diagram illustrates the central role of CYP3A4 in this compound's metabolism and elimination, and how this leads to its drug-drug interaction (DDI) potential.

amprenavir_metabolism This compound Metabolism and DDI Potential This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Substrate CYP3A4 Inhibition\n(Reversible & Mechanism-Based) CYP3A4 Inhibition (Reversible & Mechanism-Based) This compound->CYP3A4 Inhibition\n(Reversible & Mechanism-Based)  Also Causes Oxidized_Metabolites Oxidized_Metabolites CYP3A4->Oxidized_Metabolites Biliary_Fecal_Elimination Biliary_Fecal_Elimination Oxidized_Metabolites->Biliary_Fecal_Elimination Altered Metabolism of\nCo-administered CYP3A4 Substrates Altered Metabolism of Co-administered CYP3A4 Substrates CYP3A4 Inhibition\n(Reversible & Mechanism-Based)->Altered Metabolism of\nCo-administered CYP3A4 Substrates Inhibition Potency Rank:\nRitonavir > Indinavir > Nelfinavir > this compound > Saquinavir Inhibition Potency Rank: Ritonavir > Indinavir > Nelfinavir > this compound > Saquinavir CYP3A4 Inhibition\n(Reversible & Mechanism-Based)->Inhibition Potency Rank:\nRitonavir > Indinavir > Nelfinavir > this compound > Saquinavir

This compound is a substrate and inhibitor of CYP3A4. Its metabolism creates potential for drug interactions when combined with other CYP3A4 substrates, inducers, or inhibitors.

Key Quantitative Pharmacokinetic and Metabolic Parameters

The tables below summarize core pharmacokinetic parameters and drug interaction data for this compound.

Table 1: Core Pharmacokinetic Parameters of this compound

Parameter Value Context / Note
Primary Metabolic Enzyme CYP3A4 [4] [1] [2] In human liver microsomes and recombinant systems.
Apparent Half-life 7.1 - 10.6 hours [2]
Protein Binding ~90% [1] [2] Primarily to alpha-1 acid glycoprotein (AAG).
Inhibition Constant (K(_i)) ~0.5 µM [4] For testosterone 6β-hydroxylation in HLM.
Mechanism-Based Inactivation (K(_I)) 1.4 µM [5] In recombinant CYP3A4.

Table 2: Impact of Hepatic Impairment on this compound Exposure (Single 600 mg Dose) [1] [3]

Patient Population (Child-Pugh Class) Change in AUC(0-∞) vs. Healthy Recommended Dose Adjustment
Moderate Cirrhosis (Class B, Score 5-8) 2.5-fold increase 450 mg twice daily
Severe Cirrhosis (Class C, Score 9-15) 4.5-fold increase 300 mg twice daily

Table 3: Steady-State Pharmacokinetic Drug Interactions with Other Protease Inhibitors [6]

Co-administered Protease Inhibitor Impact on this compound Exposure Impact on Partner Drug Exposure
Indinavir (800 mg TID) AUC~ss~: ↑ 33% Indinavir AUC~ss~: Decreased
Nelfinavir (750 mg TID) C~min,ss~: ↑ 189% (AUC~ss~ unchanged) Unchanged from historical data.
Saquinavir (800 mg TID) AUC~ss~: ↓ 32%; C~max,ss~: ↓ 37% Unchanged from historical data.
Ritonavir (Booster) Increases this compound exposure [7] Used pharmacokinetically for CYP3A4 inhibition.

Experimental Protocols for Key Studies

For researchers aiming to replicate or understand the foundational studies on this compound metabolism, here are the core methodologies.

In Vitro Metabolism and Inhibition in Human Liver Microsomes (HLM) [4]
  • System Used: Recombinant CYP3A4 systems and pooled Human Liver Microsomes (HLM).
  • Incubation Conditions: this compound is incubated with HLMs in the presence of an NADPH-regenerating system to sustain enzyme activity.
  • Metabolism Assessment: The depletion of this compound over time is monitored to determine metabolic stability.
  • Reversible Inhibition Assay: Co-incubation of this compound with a known CYP3A4 substrate (e.g., testosterone). The formation of the metabolite (6β-hydroxytestosterone) is measured with and without this compound to calculate the inhibition constant (K~i~).
  • Inhibitor Screening: The effects of known CYP3A4 inhibitors (e.g., ketoconazole) and other HIV protease inhibitors on this compound depletion are tested to confirm the primary metabolic pathway and rank inhibition potency.
Assessing Mechanism-Based Inactivation (MBI) of CYP3A4 [5]
  • Pre-incubation: The potential inactivator (e.g., this compound or other PIs) is first pre-incubated with the enzyme system (recombinant CYP3A4 or HLM) and NADPH.
  • Dilution and Activity Measurement: After pre-incubation, the mixture is highly diluted and the remaining CYP3A4 activity is measured using a specific marker reaction (e.g., testosterone 6β-hydroxylation).
  • Data Analysis: The time- and concentration-dependent loss of activity is analyzed to determine the inactivation parameters: the maximum inactivation rate (k~inact~) and the inhibitor concentration that supports half-maximal inactivation (K~I~).

Key Implications for Research and Development

  • Drug-Drug Interaction (DDI) Risk: this compound has a dual identity as a CYP3A4 substrate and a moderate mechanism-based inactivator of the same enzyme [4] [5]. Co-administration with strong CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., ritonavir) requires careful management.
  • Use of Ritonavir Boosting: The DDI potential is leveraged therapeutically. Low-dose ritonavir, a potent CYP3A4 inhibitor, is used to "boost" this compound (and its prodrug fosthis compound) by significantly increasing its systemic exposure and half-life, allowing for less frequent dosing [7] [8].
  • Hepatic Impairment Considerations: The strong dependence on hepatic CYP3A4 metabolism necessitates dose reduction in patients with moderate to severe hepatic cirrhosis to prevent drug accumulation and potential toxicity [1] [3].

References

Core Reasons for Amprenavir's Discontinuation

Author: Smolecule Technical Support Team. Date: February 2026

Reason Category Key Factors
Commercial & Formulation High pill burden (8 capsules BID) [1]; Inconvenient dosing led to poor patient tolerance and market disadvantage [1] [2]; Prodrug fosthis compound developed as superior successor [1] [2].
Regulatory Status Marketing authorization withdrawn at request of holder [3]; Adult formulation production stopped in 2005, pediatric formulations remained available for a period [1].
Clinical & Safety Profile Common gastrointestinal side effects (nausea, vomiting, diarrhea, abdominal pain) [4] [5]; Rash occurred in ~22% of patients, leading to discontinuation in ~3%; severe/life-threatening rash in ~1% [5]; Oral solution contained propylene glycol, risk of seizures, tachycardia, renal failure [5].

Quantitative Clinical Data on this compound

The tables below summarize key efficacy and safety data from clinical trials, providing a quantitative profile of the drug.

Table 1: Selected Clinical Adverse Events (>5% Incidence) in Adult Clinical Trials [5]

Adverse Event Therapy-Naive Patients (APV/3TC/ZDV) n=113 Therapy-Naive Patients (3TC/ZDV) n=109 NRTI-Experienced Patients (APV/NRTI) n=245 NRTI-Experienced Patients (IDV/NRTI) n=241
Nausea 74% 50% 43% 35%
Diarrhea/Loose Stools 39% 35% 60% 41%
Vomiting 34% 17% 24% 20%
Rash 27% 6% 20% 15%
Oral/Perioral Paresthesia 26% 6% 31% 2%

Table 2: Key Pharmacokinetic Parameters of this compound (1200 mg BID Regimen) [6]

Parameter Value & Details
Bioavailability Rapidly absorbed; absolute oral bioavailability in humans not established [7].
Time to Peak Concentration (T~max~) 1-2 hours after a single oral dose [7].
Protein Binding Very high (~90%), primarily to alpha-1-acid glycoprotein (AAG) [7].
Metabolism Primarily hepatic, via cytochrome P450 3A4 (CYP3A4) [7].
Half-Life 7.1 - 10.6 hours [7].
Effect of Hepatic Impairment AUC increased 2.5-fold (moderate cirrhosis) and 4.5-fold (severe cirrhosis); dose reduction required [8].

The Successor: Fosthis compound

Fosthis compound was designed to overcome this compound's primary weaknesses.

G Fosthis compound Fosthis compound Hydrolysis Hydrolysis Fosthis compound->Hydrolysis In Gut Epithelium This compound This compound Hydrolysis->this compound Cellular Phosphatases HIV1Protease HIV1Protease This compound->HIV1Protease Inhibits ImmatureVirus ImmatureVirus HIV1Protease->ImmatureVirus Blocks Polyprotein Cleavage

Mechanism of action of fosthis compound as a prodrug for this compound.

  • Improved Pharmaceutical Profile: Fosthis compound is a phosphonate prodrug with much higher water solubility than this compound [2]. This allowed formulation as a 700 mg tablet (equivalent to 600 mg of this compound), dramatically reducing the pill burden from eight capsules to two tablets twice daily [2].
  • Equivalent Efficacy: The oral availability of this compound from fosthis compound is essentially equivalent to that from the original capsule formulation [2]. Once absorbed, fosthis compound is rapidly hydrolyzed to the active moiety, this compound, by cellular phosphatases in the gut epithelium [1] [2].

Experimental Protocols for Key Studies

The development and evaluation of this compound and fosthis compound involved critical pharmacokinetic and clinical studies.

Protocol 1: Single-Dose Pharmacokinetics in Hepatic Impairment [8]

  • Objective: To evaluate the effect of hepatic impairment on this compound pharmacokinetics.
  • Design: Open-label, single-period, single-dose, parallel-group study.
  • Subjects: 30 subjects (10 healthy volunteers, 10 with moderate cirrhosis, 10 with severe cirrhosis).
  • Intervention: Single oral 600 mg dose of this compound.
  • Pharmacokinetic Analysis: Plasma samples collected over 96 hours (cirrhotic subjects) or 24 hours (healthy volunteers). Model-independent methods used to determine AUC~0-∞~.
  • Key Findings: AUC~0-∞~ increased with severity of liver disease (2.5-fold for moderate, 4.5-fold for severe cirrhosis), leading to specific dose reduction recommendations.

Protocol 2: Multiple-Dose Pharmacokinetics and Pharmacodynamics [6]

  • Objective: To characterize multiple-dose pharmacokinetics and relationship with antiviral activity and safety.
  • Design: Dose-ranging study with multiple escalating, parallel, oral doses.
  • Subjects: 62 HIV-infected adults.
  • Intervention: this compound administered on twice-daily or three-times-daily schedules (300 to 1200 mg).
  • Blood Collection: For single-dose (Day 1) and steady-state (Week 3) pharmacokinetics. Plasma samples taken pre-dose and at multiple time points post-dose.
  • Analysis: Log-log regression (power model) used to assess dose proportionality. Relationship between steady-state pharmacokinetic parameters and viral load reduction (efficacy) and adverse events (safety) was analyzed.
  • Key Findings: Supported 1200 mg BID as the target dose, providing a median C~min,ss~ above the estimated in vivo trough concentration for 90% of maximum antiviral effect.

This compound's withdrawal was a strategic decision driven by the clinical and commercial superiority of its prodrug. This case highlights a common pathway in drug development: replacing a pioneering but flawed drug with an optimized successor that improves patient experience and therapeutic outcomes.

References

amprenavir HIV protease binding site interaction

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis of Binding and Drug Resistance

Amprenavir is a peptidomimetic inhibitor designed to mimic the transition state of the natural protease substrate [1]. Its binding is characterized by specific, atomic-level interactions that are revealed through structural biology techniques.

  • Stabilizing the Closed Flap Conformation: When this compound binds, it helps to stabilize the "closed" conformation of the two β-hairpin flaps that cover the protease's active site. This creates a hydrophobic core involving inhibitor groups and protease residues I50/I50', V82/V82', and I84/I84' [2] [3].
  • Direct Hydrogen Bonding: The inhibitor's functional groups form a network of hydrogen bonds with the catalytic aspartic acid residues (Asp25 and Asp25') and the protein backbone within the active site cavity [4].

Drug-resistant mutations, often occurring at hydrophobic residues in the active site or flap regions, weaken this binding [4]. The following diagram illustrates how mutations lead to resistance by disrupting these critical interactions.

G This compound Binding and Resistance Mechanism APV This compound (APV) Complex Stable Protease-Inhibitor Complex APV->Complex Binds WeakBinding Weakened Binding - Loss of hydrophobic contacts - Disrupted flap stability APV->WeakBinding  Reduced affinity PR Wild-type HIV-1 Protease PR->Complex ImmatureVirus Non-infectious, Immature Viral Particles Complex->ImmatureVirus Inhibits viral maturation Mutation Resistance Mutations (e.g., I50V, I84V) PR_Mut Mutated HIV-1 Protease Mutation->PR_Mut PR_Mut->WeakBinding  Alters binding site MatureVirus Infectious, Mature Viral Particles WeakBinding->MatureVirus  Failed inhibition

Experimental Techniques for Characterization

The detailed understanding of this compound's binding and resistance comes from several key experimental approaches:

Experimental Method Key Applications in this compound Research
X-ray Crystallography Determining high-resolution 3D structures of protease-inhibitor complexes; revealing atomic-level interactions and structural changes from mutations [4] [5].
Enzyme Kinetics & Inhibition Assays Measuring inhibitory constant (Ki) and IC50 values; quantifying potency loss against mutant proteases [6] [4].
Molecular Dynamics (MD) Simulations Modeling atomic movements over time; investigating flap dynamics and conformational changes in mutants [2] [3].

References

LC-MS/MS Bioanalytical Method for the Quantification of Amprenavir in Human Plasma: Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Background

Amprenavir is a potent human immunodeficiency virus type 1 (HIV-1) protease inhibitor that functions by binding to the active site of the HIV-1 protease enzyme, thereby preventing the cleavage of viral polyprotein precursors into functional proteins essential for producing infectious viral particles. This mechanism ultimately results in the production of immature, non-infectious HIV virions. Chemically known as (3S)-oxolan-3-yl-N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-1-phenylbutan-2-yl] carbamate, this compound has a molecular weight of 505.628 g/mol and a molecular formula of C₂₅H₃₅N₃O₆S [1]. As a second-generation protease inhibitor, this compound demonstrates synergistic pharmacological activity against HIV when used in combination therapies involving other protease inhibitors and reverse transcriptase inhibitors [2].

The development of sensitive and selective bioanalytical methods for quantifying this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This compound exhibits high protein binding (approximately 90%) in human plasma, making the measurement of both total and unbound concentrations particularly important for understanding its pharmacokinetic and pharmacodynamic relationships [3]. Furthermore, the drug demonstrates considerable interpatient variability in its pharmacokinetic parameters, necessitating robust monitoring methods to optimize dosing regimens, especially in special populations such as pediatric patients [4].

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for bioanalysis of this compound due to its superior sensitivity, selectivity, and ability to simultaneously monitor multiple antiretroviral agents. This document provides comprehensive application notes and detailed protocols for the bioanalysis of this compound in human plasma using LC-MS/MS, encompassing method development, validation, and application to real-world studies.

Experimental Workflow

The bioanalytical procedure for this compound quantification follows a systematic workflow that ensures reliable and reproducible results. The complete process, from sample collection to data analysis, is visualized below:

G SampleCollection Sample Collection (Human Plasma) SamplePreparation Sample Preparation (Solid Phase Extraction) SampleCollection->SamplePreparation Centrifugation LCSeparation LC Separation (Reverse Phase C18 Column) SamplePreparation->LCSeparation Reconstitution MSDetection MS/MS Detection (ESI+ MRM Mode) LCSeparation->MSDetection Elution DataAnalysis Data Analysis (Peak Area Ratio) MSDetection->DataAnalysis Mass Transition ResultReporting Result Reporting DataAnalysis->ResultReporting Calculation

Figure 1: Experimental workflow for this compound bioanalysis in human plasma

Materials and Reagents

Chemicals and Reference Standards
  • This compound reference standard (purity ≥99.89%) and rilpivirine internal standard (purity ≥99.91%) should be obtained from certified suppliers [1]. Alternatively, (^{13}\text{C}_6)-amprenavir can be used as a stable isotopically-labeled internal standard for enhanced accuracy [5].
  • HPLC-grade solvents including acetonitrile, methanol, ethyl acetate, and water are required. Analytical-grade formic acid (0.1% v/v) or orthophosphoric acid (0.1% v/v) should be used for mobile phase preparation [2] [1].
  • Drug-free human plasma for preparation of calibration standards and quality control samples. Heparinized plasma is recommended as the anticoagulant [2].
Equipment and Consumables
  • LC-MS/MS system consisting of an HPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source [6] [2].
  • Analytical column: Zorbax C18 (50 mm × 4.6 mm, 5.0 μm) or equivalent reverse-phase column [1]. Alternative columns include Zorbax StableBond cyano (100 × 2 mm) [2] or similar C18 stationary phases.
  • Solid-phase extraction cartridges: C18 silica-based SPE columns (100 mg/1 mL) for sample clean-up [2].
  • Laboratory equipment: Microcentrifuges, vortex mixer, calibrated pipettes, polypropylene tubes, and lyophilizer or nitrogen evaporation system.

Method Details

Sample Preparation Protocol

The sample preparation employs solid-phase extraction for efficient clean-up and pre-concentration of this compound from plasma matrix:

  • Aliquot 100 μL of plasma sample into a labeled polypropylene tube
  • Add 50 μL of internal standard working solution (1 μg/mL rilpivirine or (^{13}\text{C}_6)-amprenavir) [1] [5]
  • Add 500 μL of water to dilute the plasma sample and improve extraction efficiency [2]
  • Condition SPE cartridge with 2 mL each of ethyl acetate, methanol, and water [2]
  • Load the entire sample mixture onto the conditioned SPE cartridge
  • Wash with 2 mL phosphate buffer and 2 mL water to remove interfering components
  • Dry the cartridge under nitrogen stream for 6 minutes to remove residual water [2]
  • Elute with 3 mL ethyl acetate and collect the eluent in a clean tube [2]
  • Evaporate to dryness under gentle nitrogen stream at room temperature
  • Reconstitute the residue in 250 μL of mobile phase (35% acetonitrile containing 0.01% formic acid) [2]
  • Transfer to autosampler vials for LC-MS/MS analysis

Alternative approach: For some applications, liquid-liquid extraction with ethyl acetate (5 mL for 250 μL plasma) followed by centrifugation at 3,500 rpm for 30 minutes can be employed [1].

Liquid Chromatography Conditions

Optimal chromatographic separation is achieved using the following conditions:

  • Analytical column: Zorbax C18 (50 mm × 4.6 mm, 5.0 μm) maintained at 30°C [1]
  • Mobile phase: Isocratic system consisting of acetonitrile:0.1% v/v formic acid in water:methanol (60:10:30, v/v/v) [1]
  • Flow rate: 0.60 mL/min with a total run time of 6 minutes [1]
  • Injection volume: 5.0 μL using an autosampler maintained at 5°C [1]
  • Retention time: Approximately 1.2 minutes for this compound and 2.3 minutes for rilpivirine (IS) [1]
Mass Spectrometry Parameters

The mass spectrometric detection employs multiple reaction monitoring (MRM) in positive electrospray ionization mode for highly selective detection:

  • Ionization mode: Positive electrospray ionization (+ESI) [2]
  • Ion spray voltage: 3 kV [1]
  • Source temperature: 300°C [1]
  • Nebulizer gas pressure: 22 psi [1]
  • Sheath gas and drying gas flow: 10 L/min and 5 L/min, respectively [1]
  • MRM transitions:
    • This compound: m/z 506.3 → 245.4 (fragmentor voltage: 110 V; collision energy: 15 eV) [2] [1]
    • Rilpivirine (IS): m/z 367.1 → 350.1 (fragmentor voltage: 115 V; collision energy: 15 eV) [1]
    • Alternative transition for this compound: m/z 506.2 → 89.1 [1]
  • Dwell time: 200 ms for each transition [1]

Method Validation

The developed LC-MS/MS method was rigorously validated according to FDA and EMA bioanalytical method validation guidelines [2] [1]. The validation results demonstrate the method's reliability for the quantification of this compound in human plasma.

Linearity and Sensitivity

Table 1: Linearity and sensitivity data for this compound in human plasma

Parameter Value Reference
Linear range 0.15-1500 ng/mL [1]
Correlation coefficient (r²) >0.990 [1]
Lower limit of quantification (LLOQ) 0.15 ng/mL [1]
Upper limit of quantification (ULOQ) 1500-2000 ng/mL [2] [1]
Calibration curve equation y = 0.00258x + 0.00714 [1]
Weighting factor 1/X² [1]

The method demonstrates excellent sensitivity with an LLOQ of 0.15 ng/mL, which is sufficient for monitoring trough concentrations in pharmacokinetic studies. The LLOQ was established with a signal-to-noise ratio greater than 3:1 and precision within ±20% [1].

Precision and Accuracy

Table 2: Intra-day and inter-day precision and accuracy for this compound in human plasma

QC Level Nominal Concentration (ng/mL) Intra-day Precision (% RSD) Intra-day Accuracy (% Nominal) Inter-day Precision (% RSD) Inter-day Accuracy (% Nominal)
LLOQ 0.15 3.4-5.5% 95.6-110.9% 4.7-12.0% 96.0-104.0%
LQC 30 2.1-6.5% 95.4-97.5% 2.0-4.4% 96.2-97.8%
MQC 750-1500 2.0-3.7% 98.9-103.5% 2.4-4.4% 89.5-101.9%
HQC 1500-2000 1.4-2.9% 96.7-101.7% 2.0-3.7% 97.3-103.5%

Data compiled from multiple validation runs [2] [1]. The precision values, expressed as percentage relative standard deviation (% RSD), were within acceptable limits of ≤15% for all quality control levels (≤20% for LLOQ). The accuracy, expressed as percentage of nominal concentration, ranged from 89.5% to 110.9% across all validation runs [2] [1].

Recovery and Matrix Effects

The extraction recovery of this compound was determined to be 90.8% using liquid-liquid extraction [6]. Alternative methods using solid-phase extraction demonstrated consistent recovery across the calibration range:

  • LQC (0.42 ng/mL): 92.9% recovery [1]
  • MQC (750 ng/mL): 95.1% recovery [1]
  • HQC (1125 ng/mL): 96.4% recovery [1]

The method demonstrated minimal matrix effects with no significant ion suppression or enhancement observed. Specificity was confirmed by analyzing blank plasma samples from six different donors, showing no interfering peaks at the retention times of this compound or the internal standard [2] [1].

Stability Data

Table 3: Stability of this compound in human plasma under various conditions

| Stability Condition | Duration | Result | |-------------------------|--------------|------------| | Freeze-thaw stability | 3 cycles (-20°C ambient) | Stable | [2] | | Short-term temperature stability | 48 hours at room temperature | Stable | [2] | | Short-term temperature stability | 48 hours refrigerated (2-8°C) | Stable | [2] | | Long-term stability | 23 months at -20°C | Stable | [2] | | Processed sample stability | 48 hours in autosampler | Stable | [2] | | Stock solution stability | 6 weeks refrigerated | Stable | [2] | | Heating stability | 1.5 hours at 56°C | Stable | [2] |

Stability was assessed by comparing the concentration of stability samples with freshly prepared quality control samples. This compound was considered stable if the mean concentration change was within ±15% of the nominal concentration [2].

Application Notes

Implementation in Clinical Studies

The validated LC-MS/MS method has been successfully applied to clinical trials involving combination therapies for HIV treatment. In practice, the method has demonstrated robust performance for therapeutic drug monitoring and pharmacokinetic studies:

  • Typhetical quality control performance in clinical studies: Precision (% RSD) of 4.4%, 4.3%, and 4.8% at concentrations of 1500, 750, and 30 ng/mL, respectively, with accuracy ranging from 89.6% to 90.0% [2].
  • The method can be adapted for simultaneous determination of multiple HIV protease inhibitors and reverse transcriptase inhibitors, including indinavir, saquinavir, nelfinavir, ritonavir, lopinavir, and delavirdine [2].
  • For pediatric studies, the method has been applied to samples from HIV-infected children aged 4-12 years, demonstrating its applicability across different patient populations [4].
Troubleshooting and Optimization Guidelines
  • Signal Intensity Issues:

    • Check mobile phase composition and pH for optimal ionization
    • Verify nebulizer and drying gas flow rates
    • Ensure adequate sample clean-up to minimize matrix effects
  • Retention Time Shifts:

    • Monitor column temperature consistency
    • Prepare fresh mobile phase regularly
    • Check for column degradation over time
  • Poor Precision:

    • Verify consistent sample preparation techniques
    • Ensure internal standard is properly added to all samples
    • Check autosampler injection reproducibility
  • Matrix Effects:

    • Use stable isotope-labeled internal standard when possible
    • Implement adequate sample clean-up procedures
    • Test lots of plasma from different sources during method validation
Regulatory Considerations

When implementing this method for regulatory submissions, ensure:

  • Full validation following FDA and EMA guidelines is conducted [1]
  • Partial validation is performed for any method modifications
  • System suitability tests are run before each analytical batch
  • Documentation of all procedures, including any deviations from the protocol

The method's proven stability data support typical clinical trial sample handling and storage conditions, with this compound remaining stable in plasma for up to 23 months when stored at -20°C [2].

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The method has been comprehensively validated across a concentration range of 0.15-1500 ng/mL, demonstrating excellent precision, accuracy, and sensitivity suitable for pharmacokinetic studies and therapeutic drug monitoring applications. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection ensure that the method can be successfully implemented in regulated bioanalytical laboratories. The stability data confirm that this compound remains stable under various storage and handling conditions typically encountered during clinical trials. This method represents a valuable tool for supporting clinical development and therapeutic monitoring of this compound in HIV treatment regimens.

References

Determination of Amprenavir in Human Heparinized Plasma by Solid-Phase Extraction and LC-MS/MS: Application Notes and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Therapeutic Relevance

Amprenavir (APV), marketed as Agenerase by GlaxoWellCome, is a second-generation human immunodeficiency viral (HIV) protease inhibitor that demonstrates both additive and synergistic pharmacological activity against HIV in combination therapies involving both protease and reverse transcriptase inhibitors. The drug has shown efficacy in reducing viral load in both blood and seminal plasma, making it an important component in highly active antiretroviral therapy (HAART) regimens. This compound is chemically designated as (3S)-oxolan-3-yl-N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-1-phenylbutan-2-yl] carbamate with a molecular weight of 505.628 g/mol and molecular formula of C₂₅H₃₅N₃O₆S [1].

Therapeutic drug monitoring (TDM) of this compound is essential for optimizing dosing regimens in HIV-infected patients, particularly because of the drug's variable pharmacokinetics, potential for drug interactions, and the emergence of drug resistance. The need for reliable bioanalytical methods to quantify this compound in biological matrices has driven the development of sensitive and selective assays. This application note describes a validated method for the determination of this compound in human heparinized plasma using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) detection, extending our current multi-protease inhibitor/reverse transcriptase inhibitor bioanalytical assay portfolio [2].

Experimental Design and Materials

Reagents and Materials
  • This compound reference standard (≥99% pure) and ¹³C₆-amprenavir internal standard (GI-268188C) were obtained from GlaxoWellCome [2].
  • Drug-free human heparinized plasma was acquired from healthy volunteers or commercial sources [2].
  • Solid-phase extraction cartridges: 100 mg/1 mL Varian C18 SPE columns (Varian, Harbor City, CA, USA) [2].
  • HPLC-grade solvents: Methanol, acetonitrile, ethyl acetate, and water (JT Baker) [2] [1].
  • Analytical reagents: Formic acid, phosphoric acid, and ammonium acetate of analytical grade [2].
  • Additional materials: Polypropylene tubes, pipettes, and nitrogen evaporation system [2].
Instrumentation and Equipment
  • Liquid chromatography system: Shimadzu SIL-HTC autosampler, LC-10AD dual pumps, and column oven [1].
  • Mass spectrometer: MicroMass QuattroLC triple quadrupole mass spectrometer with Z-spray inlet and positive electrospray ionization (ESI+) source [2].
  • Analytical column: Zorbax StableBond cyano column (100 × 2 mm) or equivalent [2].
  • Extraction automation: Zymark RapidTrace SPE automation system [2].
  • Additional equipment: Centrifuge, vortex mixer, and pH meter [2].

Sample Preparation and SPE Protocol

Sample Pretreatment

The sample preparation begins with aliquoting 100 μL of human heparinized plasma into a labeled polypropylene tube. To this aliquot, 50 ng of the internal standard (¹³C₆-amprenavir) is added, followed by 500 μL of water. The mixture is vortexed for 30 seconds to ensure complete homogenization before loading onto the SPE cartridge [2].

Solid-Phase Extraction Procedure

The SPE procedure is automated using a Zymark RapidTrace system with the following sequence [2]:

  • Conditioning: 2 mL of ethyl acetate followed by 2 mL of methanol and 2 mL of water.
  • Sample Loading: The entire pretreated sample mixture (approximately 650 μL) is loaded onto the conditioned cartridge.
  • Washing: 2 mL of phosphate buffer (pH not specified) followed by 2 mL of water. The washings are discarded.
  • Drying: The cartridge is dried under a stream of nitrogen for 6 minutes.
  • Elution: The analyte is eluted with 3 mL of ethyl acetate into a clean collection tube.
  • Evaporation: The eluate is evaporated to dryness under a gentle stream of nitrogen at room temperature.
  • Reconstitution: The dried extract is reconstituted in 250 μL of reconstitution solution (35% acetonitrile containing 0.01% formic acid) and transferred to an autosampler vial for analysis.

The following workflow diagram illustrates the complete SPE procedure:

G Start Start Sample Preparation Plasma Aliquot 100 μL plasma Start->Plasma IS Add 50 ng Internal Standard Plasma->IS Water Add 500 μL water IS->Water Vortex Vortex 30 seconds Water->Vortex SPE Solid-Phase Extraction Vortex->SPE Condition Conditioning: 2 mL ethyl acetate 2 mL methanol 2 mL water SPE->Condition Load Load sample Condition->Load Wash Washing: 2 mL phosphate buffer 2 mL water Load->Wash Dry Cartridge drying: Nitrogen, 6 min Wash->Dry Elute Elution: 3 mL ethyl acetate Dry->Elute Evaporate Evaporate to dryness Elute->Evaporate Reconstitute Reconstitute in 250 μL 35% ACN + 0.01% formic acid Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Figure 1: Workflow diagram of the solid-phase extraction procedure for this compound from human heparinized plasma

Alternative Extraction Methods

While the presented method utilizes C18 SPE, other extraction techniques have been reported for this compound, including liquid-liquid extraction (LLE) with ethyl acetate [1] and monolithic-phase on-line extraction approaches that enable direct injection of processed samples [3]. The SPE method described here was specifically optimized to be suitable for multiple protease inhibitors and reverse transcriptase inhibitors commonly administered in combination therapies, particularly since ritonavir (often used to boost this compound bioavailability) was not significantly retained using mixed-mode solid-phase supports [2].

LC-MS/MS Analysis Conditions

Chromatographic Conditions

The chromatographic separation was achieved using a Zorbax StableBond cyano analytical column (100 × 2 mm) maintained at ambient temperature. The isocratic mobile phase consisted of 46% methanol with 0.3% formic acid, delivered at a flow rate of 500 μL/min. The injection volume was 5-10 μL, and the total run time was approximately 6 minutes, with this compound eluting at approximately 1.2 minutes [2]. This relatively short retention time enables high sample throughput for clinical applications requiring rapid analysis.

Mass Spectrometric Detection

Mass spectrometric detection was performed using a triple quadrupole instrument operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The ion source parameters were optimized as follows: capillary voltage 3.0 kV, source temperature 120°C, desolvation temperature 350°C, desolvation gas flow 600 L/h, and cone gas flow 50 L/h. The MRM transitions monitored were m/z 506.3 → 245.4 for this compound and m/z 512.3 → 245.4 for the ¹³C₆-amprenavir internal standard. The collision energy was set to 15 eV, and the collision cell was operated with argon gas at 7.5 × 10⁻⁴ millibar [2].

The following diagram illustrates the complete LC-MS/MS system configuration and analytical workflow:

G cluster_LC Liquid Chromatography System Sample Extracted Sample Autosampler Autosampler Sample->Autosampler Pump HPLC Pump Pump->Autosampler Column Analytical Column Zorbax SB-CN 100×2 mm Autosampler->Column MS Triple Quadrupole MS Column->MS Detector ESI+ Detection MS->Detector Data Data Analysis Detector->Data

Figure 2: LC-MS/MS system configuration for the analysis of this compound

Method Validation Summary

Calibration Curve and Sensitivity

The method was validated over a calibration range of 10-2000 ng/mL for this compound in human plasma. Calibration standards were prepared at eight concentrations (10, 20, 50, 100, 400, 800, 1200, and 2000 ng/mL) by spworking drug-free plasma with appropriate working standard solutions. Linear regression analysis with 1/x² weighting demonstrated excellent correlation (r² > 0.999) across the validated range. The lower limit of quantification (LLOQ) was established at 10 ng/mL, with precision (RSD) ≤12.0% and accuracy ranging from 95.6%-110.9% of nominal values at this concentration [2].

Precision and Accuracy

The intra-day and inter-day precision and accuracy of the method were determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high QC). The results summarized in Table 1 demonstrate that the method meets accepted bioanalytical validation criteria [2].

Table 1: Precision and Accuracy Data for the Determination of this compound in Human Plasma

Concentration (ng/mL) Precision (RSD, %) Accuracy (% of Nominal)
10 (LLOQ) 3.4-12.0% 95.6-110.9%
30 2.1-6.5% 95.4-97.8%
1500 2.0-3.7% 98.9-103.5%
2000 (ULOQ) 1.4-2.9% 96.7-101.7%
Recovery and Matrix Effects

The absolute recovery of this compound from human plasma was determined by comparing the peak areas of extracted QC samples with those of pure reference standards prepared in reconstitution solution at equivalent concentrations. The mean recovery for this compound was 90.8%, demonstrating efficient extraction from the plasma matrix [4]. The use of a stable isotope-labeled internal standard (¹³C₆-amprenavir) effectively compensated for any matrix effects or variability in extraction efficiency, ensuring reliable quantification [2].

Stability Studies

Comprehensive stability assessments were conducted under various conditions relevant to clinical sample handling and storage. The results summarized in Table 2 demonstrate that this compound remains stable under typical processing and storage conditions [2].

Table 2: Stability of this compound in Human Heparinized Plasma Under Various Conditions

Stability Condition Duration Result
Freeze-thaw stability (-20°C) 3 cycles Stable
Short-term temperature stability 48 hours Stable at both 2-8°C and RT
Long-term frozen stability (-20°C) 23 months Stable
Processed sample stability 48 hours Stable in autosampler
Stock solution stability (2-8°C) 6 weeks Stable
Selectivity and Specificity

Method selectivity was evaluated by analyzing blank plasma samples from six different drug-free donors. No significant interfering peaks were observed at the retention times of this compound or the internal standard in any of the tested plasma lots. The method also demonstrated specificity against commonly co-administered drugs, including indinavir, ritonavir, delavirdine, saquinavir, nelfinavir, and nelfinavir M8 metabolite. When a 750 ng/mL this compound plasma pool was spiked with these compounds (each at 10 μg/mL), no significant effect on the accuracy or precision of this compound quantification was observed [2].

Dilution Integrity

The dilution integrity of samples exceeding the upper limit of quantification (ULOQ) was assessed by diluting a 3000 ng/mL validation control pool 2- and 100-fold with blank plasma. The precision for these diluted samples was ≤2.2% RSD, with accuracy ranging from 97.4-108.3%, demonstrating that samples with concentrations above the calibration range can be accurately quantified following appropriate dilution [2].

Application to Clinical Studies

The validated method has been successfully applied to clinical trials involving combination therapies for HIV-1 infected patients. In one study, the method demonstrated excellent performance with calibration standards showing precision of 2.7%-7.2% RSD and accuracy of 97.2%-103.2% across the concentration range. Quality control samples (30, 750, and 1500 ng/mL) analyzed during the study showed precision of 4.3%-4.8% RSD and accuracy of 89.5%-90.0% [2].

The method has also been utilized to investigate the pharmacokinetics of this compound, which exhibits complex disposition characteristics including enterohepatic recycling that results in secondary concentration peaks approximately 6-12 hours after dosing. Compartmental modeling of this compound pharmacokinetics in 76 healthy subjects revealed that 98.7% of subjects demonstrated secondary peaks, with a mean recycling time of 7.86 hours [5]. This phenomenon is an important consideration for therapeutic drug monitoring and pharmacokinetic studies.

Additionally, the method has been adapted for the determination of this compound in human seminal plasma to study the distribution of the drug into the male genital tract, an important sanctuary site for HIV. This adaptation utilized bull semen as a surrogate matrix for calibration standards and demonstrated that this compound achieves concentrations in seminal plasma approximately 4% of those in blood plasma, providing insights into the potential for reducing sexual transmission of HIV through antiviral therapy [6].

Discussion and Conclusion

The described SPE-LC-MS/MS method provides a robust, sensitive, and selective approach for the determination of this compound in human plasma. The use of solid-phase extraction with C18 cartridges offers several advantages over alternative preparation techniques, including efficient sample cleanup, high recovery, and the ability to simultaneously extract multiple antiretroviral drugs commonly administered in combination therapies. The implementation of stable isotope-labeled internal standard ensures accurate and precise quantification by accounting for potential variability in extraction efficiency and matrix effects.

The method's validation according to regulatory guidelines demonstrates its suitability for application in clinical trials and therapeutic drug monitoring programs. The extensive stability data support reliable quantification under various sample handling and storage conditions encountered in routine practice. The ability to quantify this compound over a concentration range of 10-2000 ng/mL covers the clinically relevant concentrations observed following therapeutic dosing.

The application of this method to pharmacokinetic studies has provided valuable insights into the complex disposition of this compound, particularly the phenomenon of enterohepatic recycling that leads to secondary concentration peaks. Understanding these pharmacokinetic characteristics is essential for optimizing dosing regimens and interpreting therapeutic drug monitoring results.

References

Quantitative Determination of Amprenavir in Human Heparinized Plasma by LC/MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Amprenavir is a second-generation human immunodeficiency viral (HIV) protease inhibitor. Monitoring its plasma concentration is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies in HIV combination therapies. This document details a validated bioanalytical method using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) for the precise determination of this compound levels in human heparinized plasma. The method was validated according to GlaxoWellcome BioMet International Policy and has been successfully applied to clinical trials involving combination therapies [1].

Experimental Protocol

Sample Preparation (Solid-Phase Extraction)

The following procedure uses 100 mg/1 mL Varian C18 SPE columns on a Zymark RapidTrace system [1].

  • Sample Preparation: Mix 100 µL of plasma sample with 50 ng of the internal standard (GI-268188C, 13C6-amprenavir) and 500 µL of water.
  • SPE Column Conditioning: Condition the C18 SPE column sequentially with 2 mL each of ethyl acetate, methanol, and water.
  • Sample Loading: Load the entire prepared sample mixture onto the conditioned SPE column.
  • Column Rinsing: Rinse the SPE column with 2 mL of phosphate buffer and 2 mL of water. Discard the flow-through.
  • Column Drying: Dry the SPE column using a stream of nitrogen gas for 6 minutes.
  • Analyte Elution: Elute this compound and the internal standard from the column using 3 mL of ethyl acetate. Collect the eluate.
  • Sample Reconstitution: Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 250 µL of a solution containing 35% acetonitrile and 0.01% formic acid.

The workflow is summarized below:

G Start Plasma Sample (100 µL) IS Add Internal Standard (GI-268188C, 50 ng) Start->IS Dilute Dilute with 500 µL Water IS->Dilute SPE Solid-Phase Extraction (C18 Column) Dilute->SPE Condition Conditioning (Ethyl Acetate, MeOH, Water) SPE->Condition Load Load Sample Condition->Load Wash Wash (Phosphate Buffer, Water) Load->Wash Dry Dry Column (Nitrogen Gas, 6 min) Wash->Dry Elute Elute Analytes (Ethyl Acetate, 3 mL) Dry->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in 250 µL 35% ACN + 0.01% Formic Acid Evap->Recon End LC/MS/MS Analysis Recon->End

LC/MS/MS Analysis Conditions

The analysis is performed under the following instrument conditions [1]:

  • Analytical Column: Zorbax StableBond cyano column (100 x 2 mm).
  • Mobile Phase: 46% methanol in water, containing 0.3% formic acid.
  • Flow Rate: 500 µL/min.
  • Detection: Tandem mass spectrometry with a MicroMass QuattroLC instrument and a Z-spray inlet.
  • Ionization Mode: Positive electrospray ionization (+ESI).
  • Mass Transitions:
    • This compound: 506.3 → 245.4
    • Internal Standard (13C6-amprenavir): 512.3 → 245.4
  • Collision Cell: Argon gas at a pressure of 7.5 x 10⁻⁴ millibar.
  • Quantitation: Based on the peak area ratio of this compound to its internal standard.

Assay Validation and Stability Data

The method was rigorously validated. The precision and accuracy at the Lower Limit of Quantitation (LLOQ) of 10 ng/mL and other levels met acceptance criteria [1].

Stability of this compound in Heparinized Plasma

This compound was found to be stable in heparinized human plasma under a variety of conditions, as detailed in the table below [1].

Table 1: Summary of this compound Stability in Human Heparinized Plasma

Stability Condition Duration Findings
Freeze/Thaw Cycles (-20 °C ambient) At least 3 cycles Stable
Short-Term Temperature Stability (at 56 °C) At least 1.5 hours Stable
Refrigerated Storage (2-8 °C) At least 48 hours Stable
Ambient Temperature Storage (Room Temperature) At least 48 hours Stable
Long-Term Frozen Storage (-20 °C) At least 23 months Stable
Processed Extract Stability At least 48 hours Stable
Elution Solution Stability ("in-process") At least 26 hours Stable
Standard Solution Stability (refrigerated) At least 6 weeks Stable
Assay Precision and Accuracy

The method demonstrated high precision and accuracy during validation across multiple runs. The data below summarizes the performance at key concentrations [1].

Table 2: Validation Control Sample Precision and Accuracy (n ≥ 6 per batch)

Nominal Concentration (ng/mL) Precision (RSD, %) Accuracy (% of Nominal)
10 (LLOQ) 3.4% - 12.0% 95.6% - 110.9%
30 2.1% - 6.5% 95.4% - 97.8%
1500 2.0% - 3.7% 98.9% - 103.5%
2000 (ULOQ) 1.4% - 2.9% 96.7% - 101.7%

Additional performance data from a clinical study demonstrated the method's robustness, with calibration standards (n=24-26) showing precision of ≤7.2% and accuracy of 97.2-103.2% across the range of 10-2000 ng/mL [1].

Discussion

This protocol describes a specific and reliable LC/MS/MS method for quantifying this compound in human heparinized plasma. The use of a stable isotope-labeled internal standard (13C6-amprenavir) corrects for potential variability during sample preparation and ionization, enhancing accuracy and precision [1]. The method was originally part of a multi-analyte panel for monitoring combination therapies and has since been adapted to a 96-well SPE format for higher throughput [1].

The extensive stability data confirms that this compound is a stable analyte in plasma and processed samples under common storage and handling conditions in a bioanalytical laboratory. This allows for flexible sample processing batches and provides confidence in the integrity of data from shipped clinical samples.

Conclusion

The detailed application notes and protocols presented herein provide a robust framework for the quantitative determination of this compound in human heparinized plasma. The method is fully validated, exhibits excellent precision and accuracy, and demonstrates the stability of this compound under various relevant conditions. This makes it suitable for supporting pharmacokinetic studies and therapeutic drug monitoring in clinical trials.

References

Comprehensive Application Notes: Two-Compartment Pharmacokinetic Modeling of Amprenavir with Enterohepatic Recycling Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Amprenavir is a potent HIV-1 protease inhibitor approved in 2001 for combination antiretroviral therapy, which functions by forming an inhibitor-enzyme complex that prevents HIV protease from processing biologically inactive viral polyproteins into their active forms. [1] The pharmacokinetic profile of this compound is characterized by a long terminal elimination half-life (7-10 hours) and complex absorption patterns that include consistent secondary peaks observed approximately 6-12 hours after dosing. [2] [1] These secondary peaks were historically postulated to result from enterohepatic recycling, a phenomenon where drugs are excreted into the bile from the liver, stored in the gallbladder, and subsequently released back into the intestine where they can be reabsorbed into systemic circulation. [2] Traditional non-compartmental pharmacokinetic analysis approaches have proven insufficient to fully characterize this complex pharmacokinetic profile, necessitating the development of sophisticated compartmental models that can accurately describe this compound's disposition characteristics while accommodating the observed secondary peaks.

The clinical importance of understanding this compound's pharmacokinetics extends to multiple therapeutic applications. As part of potent antiretroviral regimens, optimal systemic exposure is crucial for maintaining viral suppression and preventing the emergence of resistance. [2] Additionally, valid pharmacokinetic models and parameters are required for designing PK-pharmacodynamic trials using tools such as optimal sampling theory, developing maximum a posteriori Bayesian estimators, and conducting Monte Carlo simulations. [2] The ability to accurately model the enterohepatic recycling process is particularly important for the interpretation of this compound plasma concentrations during therapeutic drug monitoring, as the secondary peaks contribute significantly to overall drug exposure and may impact trough concentrations at dosing intervals. [2]

Two-Compartment Model with Recycling Compartment

Structural Model Configuration

The pharmacokinetics of this compound is best described by a linear two-compartment model with first-order input following a fitted lag time and clearance to a recycling compartment with delayed release back into the gut. [2] This structural model was developed to accommodate the consistent secondary peak phenomenon observed in this compound concentration-time profiles, which occurs in approximately 98.7% of subjects. [2] The model consists of a central compartment (representing systemic circulation), a peripheral compartment (representing tissue distribution), and a specialized recycling compartment that captures the enterohepatic recycling process through a delayed release mechanism back into the gut compartment. [2]

The mathematical representation of this model is expressed through a series of differential equations that govern the rate of change of drug amount in each compartment. The model incorporates conditional parameters relative to systemic bioavailability (F), acknowledging the uncertainty in absolute bioavailability estimates. [2] Key features of the model structure include:

  • First-order absorption with a fitted lag time (Tlag) to account for delayed gastric emptying
  • Distributional clearance (CLd) between central and peripheral compartments
  • Recycling clearance (CLb) from the central compartment to the recycling compartment
  • Instantaneous release from the recycling compartment back into the gut after a fitted recycling time
  • Total clearance (CLt) from the central compartment representing elimination
Key Model Parameters and Estimates

The two-compartment model with recycling compartment provides a comprehensive quantitative framework for understanding this compound disposition. Key pharmacokinetic parameters derived from this model are summarized in Table 1, which presents the mean, median, and interquartile ranges for each primary parameter obtained from population analysis of 76 evaluable subjects. [2]

Table 1: Key Pharmacokinetic Parameters for this compound from Two-Compartment Model with Recycling

Parameter Mean Median Interquartile Range Units
Vc/F (Apparent central volume) 1.07 0.987 0.704-1.35 liters/kg
Vp/F (Apparent peripheral volume) 7.65 5.61 2.39-11.8 liters/kg
CLt/F (Total clearance) 1.17 0.917 0.680-1.40 liters/h/kg
CLd/F (Distributional clearance) 0.426 0.320 0.225-0.484 liters/h/kg
CLb/F (Recycling clearance) 0.106 0.090 0.051-0.144 liters/h/kg
Fraction recycled 0.079 0.065 0.042-0.103 dimensionless
Recycling time 7.88 7.89 7.42-8.28 hours
Tlag (Lag time) 0.354 0.013 0.006-0.799 hours
ka (Absorption rate constant) 0.986 0.995 0.823-1.08 h⁻¹
α t1/2 (Distribution half-life) 0.547 0.520 0.341-0.724 hours
β t1/2 (Elimination half-life) 15.8 21.0 7.54-27.5 hours

The recycling compartment parameters are particularly noteworthy, as they quantitatively characterize the enterohepatic recycling process. The mean recycling time of 7.88 hours corresponds well with the observed secondary peaks in the concentration-time profiles. [2] The fraction of drug recycled (mean 7.9%) indicates that a significant portion of the administered dose undergoes this recycling process, contributing to the prolonged elimination phase and potentially impacting dosing interval considerations. [2]

Experimental Protocols

Study Design and Blood Sampling Protocol

The development and validation of the this compound two-compartment model with recycling compartment was conducted using data from the AIDS Clinical Trials Group (ACTG) Protocol A5043. [2] This open-label pharmacokinetic study administered a single oral dose of this compound (600 mg) to 82 healthy HIV-seronegative adults under fasting conditions. [2] Subjects fasted overnight prior to dosing, received a standardized breakfast 30 minutes before the 8:00 a.m. dose, and had additional meals scheduled at noon and 6 p.m. (though these later meals were not standardized across subjects). [2]

The blood sampling protocol was designed to thoroughly characterize both the primary and secondary concentration peaks:

  • Pre-dose sample collected immediately before administration
  • Intensive sampling at 1, 2, 3, 4, 5, 6, 8, 10, 12, and 24 hours after dosing [2]
  • Sample processing: Blood samples were collected via intravenous catheter, processed to plasma, and stored appropriately until analysis
  • Study population considerations: Of the 82 enrolled subjects, 76 were evaluable for pharmacokinetic analysis, with demographics showing a median age of 29 years, predominantly male (96%), and representing diverse ethnic backgrounds [2]
Bioanalytical Methods

The quantification of this compound concentrations in plasma samples employed a validated LC-MS/MS assay (liquid chromatography with tandem mass spectrometry detection) conducted at the University at Buffalo ACTG Pharmacology Specialty Laboratory. [2] This method simultaneously detected multiple antiretroviral agents including efavirenz, nelfinavir, indinavir, ritonavir, and saquinavir. [2] Key assay performance characteristics included:

  • Limit of detection: 16.3 ng/mL for this compound [2]
  • Interassay precision: 12% at 48 ng/mL, 12% at 240 ng/mL, 10% at 1,200 ng/mL, and 8% at 6,000 ng/mL [2]
  • Specificity: The method demonstrated appropriate specificity for this compound in the presence of other antiretroviral agents [2]
Model Implementation Protocol

The compartmental modeling was performed using ADAPT II software with a structured approach to model development and validation: [2]

  • Initial model fitting: Individual plasma concentrations were initially fit to candidate pharmacokinetic models using the maximum likelihood procedure in ADAPT II [2]
  • Bayesian prior development: The maximum likelihood results were used to compute maximum a posteriori Bayesian priors [2]
  • Iterative two-stage analysis: The plasma concentrations were finally fit using iterative two-stage analysis, a population analysis technique based on the methods described by Steimer et al. [2]
  • Weighting scheme: Data were weighted by the inverse of the estimated measurement error variance [2]
  • Model discrimination: The rule of parsimony was applied based on Akaike's Information Criterion (AIC) for model selection [2]

The error model for weighting was described by the equation: SD = SDslope · ŷ + SDintercept, where SDslope and SDintercept are variance parameters initially empirically estimated based on assay error patterns and later fitted based on the data. [2] The fitted values for these parameters were 0.1123 and 0.0124, respectively. [2]

Data Analysis and Parameter Estimation

Model Performance and Validation

The two-compartment model with recycling compartment demonstrated excellent performance in characterizing this compound pharmacokinetics. The model achieved an overall r² of 0.989, with the line of best fit not significantly different from the line of identity. [2] The model successfully accommodated secondary peaks in 98.7% of the evaluable subjects, confirming the ubiquity of this phenomenon in this compound pharmacokinetics. [2]

The model discrimination process compared multiple structural models using Akaike's Information Criterion (AIC), with the recycling compartment model providing superior fit compared to conventional one- and two-compartment models without recycling. The requirement for the recycling component in the vast majority of subjects (98.7%) underscores the importance of incorporating this physiological process into the structural model. [2]

Pharmacokinetic Parameter Estimates

The comprehensive parameter estimates derived from the model provide insights into this compound's disposition characteristics. The relatively large peripheral volume of distribution (mean Vp/F = 7.65 L/kg) indicates extensive tissue distribution, while the total clearance (mean CLt/F = 1.17 L/h/kg) demonstrates moderate elimination relative to hepatic blood flow. [2]

Table 2: Additional Pharmacokinetic Parameters of this compound from Clinical Studies

Parameter Value Units Study Details
IC50 for wild-type HIV 14.6 ± 12.5 ng/mL Mean ± SD against 334 clinical isolates [3]
Protein binding ~90% percent Primarily to α1-acid glycoprotein (89%) and albumin (42%) [3]
Enzyme inhibition constant (Ki) 0.6 nM Falls within range of other protease inhibitors [1]
Recommended adult dose 1200 mg twice daily Capsule formulation [1]
Time to secondary peak 7.86 hours Mean value from compartmental analysis [2]

The absorption characteristics of this compound include a relatively rapid absorption rate (mean ka = 0.986 h⁻¹) with modest lag time (median Tlag = 0.013 hours). [2] The distribution phase is characterized by a relatively short distribution half-life (median α t1/2 = 0.520 hours), while the elimination phase demonstrates a prolonged terminal half-life (median β t1/2 = 21.0 hours), supporting the twice-daily dosing regimen. [2]

Applications and Implications

Clinical Pharmacology Applications

The verified two-compartment model with recycling compartment has multiple applications in clinical pharmacology and therapeutic drug monitoring:

  • Bayesian estimation: The model parameters support the development of maximum a posteriori Bayesian estimators for therapeutic drug monitoring, allowing precise individual pharmacokinetic profiling with limited blood samples [2]
  • Monte Carlo simulations: The parameter distributions enable Monte Carlo simulations to predict population exposure profiles and assess the probability of achieving target pharmacokinetic-pharmacodynamic indices [2]
  • Dosing optimization: The model informs dosing strategies by quantifying the contribution of enterohepatic recycling to overall drug exposure, particularly relevant for special populations with potential alterations in biliary physiology [2]
  • Drug interaction assessment: The model structure can be adapted to evaluate drug interactions that affect biliary excretion or intestinal reabsorption processes [2]
Implications for Drug Development

The modeling approach developed for this compound has broader implications for pharmaceutical development:

  • Model-informed drug development: Demonstrates the value of sophisticated compartmental modeling to characterize complex pharmacokinetic processes beyond conventional approaches
  • Physiologically-based pharmacokinetic modeling: Informs the development of PBPK models for drugs undergoing enterohepatic recycling by providing verified system parameters [4]
  • Protocol design: The successful sampling protocol and modeling approach can be adapted for other drugs suspected of having enterohepatic recycling or complex absorption patterns

The enterohepatic recycling model implemented for this compound represents a sophisticated approach to characterizing complex pharmacokinetic processes that deviate from traditional compartmental model assumptions. This modeling framework has since been applied to other drugs exhibiting similar secondary peak phenomena, providing a validated structural model for drugs undergoing hepatobiliary recycling processes.

Visual Representation of Model Structure

The following diagram illustrates the structural model and relationship between compartments in the two-compartment model with recycling compartment:

amprenavir_model This compound Two-Compartment Model with Enterohepatic Recycling Dose Oral Dose (600 mg) Gut Gut Compartment (With Lag Time) Dose->Gut ka = 0.986 h⁻¹ Tlag = 0.354 h Central Central Compartment Vc/F = 1.07 L/kg Gut->Central Absorption Peripheral Peripheral Compartment Vp/F = 7.65 L/kg Central->Peripheral CLd = 0.426 L/h/kg kcp = 0.496 h⁻¹ Recycling Recycling Compartment CLb/F = 0.106 L/h/kg Central->Recycling Recycling Clearance Elimination Elimination CLt/F = 1.17 L/h/kg Central->Elimination Elimination Clearance Peripheral->Central kpc = 0.124 h⁻¹ Recycling->Gut Instantaneous Release After 7.88 h

Figure 1: Structural Model of this compound Two-Compartment Pharmacokinetics with Recycling Compartment

Conclusion

The two-compartment model with recycling compartment provides a robust framework for characterizing the complex pharmacokinetics of this compound, successfully accommodating the consistent secondary peaks observed in concentration-time profiles. This modeling approach represents a significant advancement over traditional non-compartmental methods by quantitatively describing the enterohepatic recycling process and its contribution to overall drug exposure. The model parameters derived from healthy volunteer studies provide a foundation for individualized dosing strategies and therapeutic drug monitoring in HIV-infected patients, with particular relevance for those with altered hepatobiliary function or receiving medications that may interfere with enterohepatic recycling processes. The methodological framework described in these application notes can be adapted for other drugs exhibiting similar complex pharmacokinetic phenomena, contributing to more informed drug development and clinical use.

References

Comprehensive Clinical Application Notes and Experimental Protocols for Amprenavir in HIV Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Clinical Significance

Amprenavir is a protease inhibitor (PI) that targets the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins essential for producing mature, infectious viral particles. Initially developed for HIV treatment, this compound demonstrated potent antiviral activity in both treatment-naïve and treatment-experienced patients. The drug was approved by the FDA in 1999 and represented an important advancement in antiretroviral therapy, offering an alternative to earlier PIs with improved dosing flexibility. Beyond its primary antiviral indication, recent investigations have explored this compound's potential for drug repositioning, particularly as an extracellular signal-regulated kinase-2 (ERK2) inhibitor in oncology applications, demonstrating the multifaceted therapeutic potential of this compound.

The clinical development of this compound addressed a critical need for protease inhibitors with improved dosing convenience and tolerability profiles. With its favorable pharmacokinetics supporting twice-daily dosing, this compound offered an important option for combination antiretroviral therapy during an era when treatment options were more limited. Research demonstrated its efficacy across various cell types, including peripheral blood lymphocytes and primary macrophages, the latter being an important viral reservoir that contributes to HIV persistence. This comprehensive profile established this compound as a valuable component in the evolving arsenal against HIV infection, with contemporary research continuing to uncover novel potential applications for this compound.

Clinical Trial Efficacy Data Summary

Key Clinical Trial Findings

Multiple clinical investigations have evaluated the efficacy and safety of this compound in various combination regimens and patient populations. The table below systematically summarizes quantitative efficacy data from pivotal clinical trials of this compound in HIV-infected patients.

Table 1: Clinical Efficacy Outcomes of this compound-Containing Regimens in HIV-Infected Patients

Trial Design & Population Treatment Regimen Duration Virologic Response Immunologic Response Reference
Newly & chronically HIV-1-infected, PI- and 3TC-naïve This compound + abacavir + ZDV/3TC (twice daily) 48 weeks 100% <500 copies/mL (newly infected); 100% <50 copies/mL (newly infected); 80% <50 copies/mL (chronically infected) CD4+: +150 cells/μL (newly infected, p<.001); +155 cells/μL (chronically infected, p<.001) [1]
Lamivudine- and PI-naïve adults with ≥50 CD4 cells/mm³ and ≥5000 HIV RNA copies/mL This compound monotherapy vs. This compound + ZDV/3TC 24 weeks Median decrease in HIV RNA: 2.04 log₁₀ copies/mL (triple therapy); 63% <500 copies/mL (triple therapy) 15/42 monotherapy vs. 1/43 triple therapy had HIV RNA increase above baseline or 1 log₁₀ above nadir (P=.0001) [2]
Acute vs. chronic infection in primary macrophages This compound concentration response Single cycle EC₅₀: 0.011 μM (acute), 0.72 μM (chronic); EC₉₀: 2 μM (acute), 18.2 μM (chronic) Sustained antiviral effect for ≥2 weeks in chronically infected macrophages [3]
Comparative Efficacy Analysis

The efficacy of this compound-containing regimens demonstrates significant variation based on treatment context and patient population. In treatment-naïve patients, the triple drug combination of this compound with abacavir and zidovudine/lamivudine yielded exceptional virologic outcomes, with 100% of newly infected patients achieving HIV RNA levels below 50 copies/mL at 48 weeks. Chronically infected patients showed slightly diminished but still robust responses, with 80% achieving this stringent virologic target. The immunologic reconstitution observed in these trials was equally impressive, with statistically significant CD4+ cell increases of approximately 150 cells/μL in both patient cohorts, underscoring the potential for immune recovery with potent combination therapy.

The critical importance of combination therapy over monotherapy is starkly evident in the ACTG 347 trial results, where this compound monotherapy demonstrated substantially inferior efficacy compared to triple therapy. This trial was terminated early during interim analysis due to the significant disadvantage observed in the monotherapy arm, with 15 of 42 monotherapy patients experiencing virologic failure compared to just 1 of 43 triple therapy patients. The median 2.04 log₁₀ copies/mL reduction in viral load observed with triple therapy highlights the potent antiviral effect achieved with combination approaches. Additionally, research in primary macrophages reveals important differential activity based on infection status, with chronically infected cells requiring substantially higher drug concentrations for viral suppression, highlighting the challenges in targeting viral reservoirs.

Table 2: this compound Efficacy Across Cell Types and Infection Contexts

Cell Type/Context Experimental Setting EC₅₀ (μM) EC₉₀ (μM) Clinical Implications
Peripheral Blood Lymphocytes (PBL) Acute infection 0.031 ~2.0 Standard dosing provides effective suppression in replicating lymphocytes
Primary Macrophages (M/M) Acute infection 0.011 ~2.0 Potent activity against M-tropic strains in acute infection
Primary Macrophages (M/M) Chronic infection 0.72 18.2 Higher concentrations needed for viral reservoir suppression
In vivo tumor suppression (MCF-7 xenografts) ERK2 inhibition N/A N/A Repurposing potential for oncology applications

The following diagram illustrates the workflow for evaluating this compound in clinical trials, from study design to outcome assessment:

cluster_0 Study Design Phase cluster_1 Intervention Phase cluster_2 Outcome Assessment Patient Enrollment Patient Enrollment Inclusion Criteria Inclusion Criteria Patient Enrollment->Inclusion Criteria Exclusion Criteria Exclusion Criteria Patient Enrollment->Exclusion Criteria Treatment Randomization Treatment Randomization Inclusion Criteria->Treatment Randomization Exclusion Criteria->Treatment Randomization Intervention Arms Intervention Arms Treatment Randomization->Intervention Arms Efficacy Endpoints Efficacy Endpoints Intervention Arms->Efficacy Endpoints Safety Assessment Safety Assessment Intervention Arms->Safety Assessment

Detailed Experimental Protocols

In Vitro Antiviral Activity Assay

Objective: To evaluate the antiviral activity of this compound in primary macrophages infected with HIV-1 Ba-L strain. Methodology: Primary macrophages are isolated from blood of seronegative healthy donors through Ficoll-Hypaque density gradient centrifugation followed by plastic adherence. Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, glutamine, and antibiotics. For infection, macrophages are inoculated with the M-tropic HIV-1 Ba-L strain at appropriate multiplicity of infection. This compound is dissolved in DMSO and diluted in culture medium to achieve desired concentrations (typically ranging from 0.001 μM to 100 μM). Two treatment settings are employed: (1) acute infection - this compound added 2 hours before viral challenge; (2) chronic infection - treatment initiated several days after established infection when p24 levels are detectable. Assessment: HIV-1 replication is monitored by quantifying p24 gag antigen production in culture supernatants using commercially available ELISA kits. Cytotoxicity is assessed in parallel using MTT or similar viability assays. Data Analysis: EC₅₀ and EC₉₀ values are calculated using nonlinear regression analysis (sigmoidal dose-response model). Experiments should include appropriate controls (untreated infected cells, uninfected cells, and reference inhibitors).

Clinical Trial Protocol Schema

Study Design: Open-label phase II trial evaluating twice-daily this compound in combination with abacavir and fixed-dose zidovudine/lamivudine. Population: HIV-1-infected adults, both newly diagnosed and chronically infected, who are naive to protease inhibitors and lamivudine. Key inclusion criteria: confirmed HIV-1 infection, age 18-65 years, CD4+ count >50 cells/μL, HIV RNA >5,000 copies/mL. Key exclusion criteria: prior PI or 3TC therapy, active opportunistic infection, hepatic transaminases >5× upper limit of normal, pregnancy or breastfeeding. Intervention: All medications administered orally twice daily: this compound (1,200 mg), abacavir (300 mg), and fixed-dose zidovudine/lamivudine (300 mg/150 mg). Monitoring Schedule: Baseline, weeks 2, 4, 8, 12, 16, 24, 32, 40, and 48. At each visit: plasma HIV RNA quantification (PCR), CD4+/CD8+ T-cell counts, clinical assessment, adverse event monitoring, and laboratory safety tests. Cerebrospinal fluid (CSF) collection for HIV RNA at baseline and week 48 in consenting participants. Endpoints: Primary: proportion with plasma HIV RNA <50 copies/mL at week 48. Secondary: change from baseline in CD4+ count, safety and tolerability, viral suppression in CSF, persistence of cellular activation markers.

Cellular and Molecular Mechanism Studies

Cell-Based Antiviral Assays

Research demonstrates that this compound exhibits potent antiviral activity across multiple cell types relevant to HIV pathogenesis, though with varying potency depending on cellular context and infection status. In acutely infected primary macrophages, this compound shows exceptional potency with an EC₅₀ of 0.011 μM, comparable to its activity in peripheral blood lymphocytes (EC₅₀: 0.031 μM). This broad activity across cell types is clinically significant as it suggests potential efficacy against both circulating virus and tissue reservoirs. However, in chronically infected macrophages—representing established viral reservoirs—the concentration required for effective suppression increases substantially (EC₅₀: 0.72 μM; EC₉₀: 18.2 μM). This differential susceptibility has important implications for clinical dosing strategies aimed at reservoir suppression and may inform efforts toward HIV eradication or functional cure.

The persistence of cellular activation observed in both newly and chronically infected patients despite effective viral suppression represents an important finding with potential clinical implications. Ongoing immune activation despite virologic control has been associated with non-AIDS defining comorbidities and may reflect incomplete normalization of immune function even with effective antiretroviral therapy. Research protocols should include comprehensive immunophenotyping to assess activation markers (CD38, HLA-DR), senescence markers, and exhaustion markers to fully characterize the immunologic impact of this compound-containing regimens. Additionally, the demonstration that this compound maintains antiviral activity in chronically infected macrophages for at least two weeks of continuous treatment suggests potential utility in strategies targeting viral reservoirs, though optimized dosing regimens may be required to achieve sufficient drug concentrations in sanctuary sites.

ERK2 Inhibition Signaling Pathway

Recent investigations into drug repositioning have identified this compound as a novel extracellular signal-regulated kinase-2 (ERK2) inhibitor, revealing potential applications beyond HIV treatment. Through computational screening of FDA-approved drugs followed by in vitro kinase assays, this compound was demonstrated to effectively inhibit ERK2 kinase activity. This inhibition suppresses ERK2-mediated phosphorylation of BimEL at Ser69, which in turn facilitates the association of BimEL with several pro-survival molecules. In MCF-7 human breast cancer cells, this mechanism translates to anti-proliferative activity and apoptosis induction, with in vivo xenograft models confirming significant tumor growth suppression. These findings position this compound as a promising candidate for oncology drug repositioning.

The following diagram illustrates the molecular mechanism of this compound as an ERK2 inhibitor and its downstream effects on apoptosis:

cluster_0 Molecular Mechanism cluster_1 Cellular Outcome This compound This compound ERK2 Kinase ERK2 Kinase This compound->ERK2 Kinase Inhibits BimEL Phosphorylation\n(Ser69) BimEL Phosphorylation (Ser69) This compound->BimEL Phosphorylation\n(Ser69) Suppresses ERK2 Kinase->BimEL Phosphorylation\n(Ser69) Mediates BimEL-Pro-survival\nProtein Association BimEL-Pro-survival Protein Association BimEL Phosphorylation\n(Ser69)->BimEL-Pro-survival\nProtein Association Facilitates Apoptosis Induction Apoptosis Induction BimEL-Pro-survival\nProtein Association->Apoptosis Induction Promotes Tumor Growth\nSuppression Tumor Growth Suppression Apoptosis Induction->Tumor Growth\nSuppression Leads to

Safety and Drug Interaction Profile

This compound demonstrates a complex drug interaction profile that must be carefully considered in both clinical practice and trial design. Comprehensive drug interaction data identifies 545 medications with known interactions, categorized as 213 major, 289 moderate, and 43 minor interactions. These predominantly involve this compound's dual role as both a CYP3A4 substrate and inhibitor, affecting drugs metabolized through this pathway. Additionally, five disease interactions have been identified, requiring special caution in patients with hepatic impairment, diabetes, hemophilia, or cardiac conditions. The single alcohol/food interaction necessitates consistent administration conditions in clinical trials to maintain stable pharmacokinetics.

The tolerability limitations noted in clinical trials, particularly gastrointestinal adverse effects, occasionally impacted treatment continuity and should be proactively managed in trial protocols. Specific considerations include monitoring for rash (associated with hypersensitivity reactions), gastrointestinal disturbances, and lipid abnormalities. The drug's discontinuation in many markets (though maintained for research purposes) highlights the importance of safety monitoring in contemporary studies. Clinical protocols should incorporate standardized assessment tools for adverse events (e.g., DAIDS grading tables), scheduled monitoring of metabolic parameters, and predefined management algorithms for common toxicities, ensuring both patient safety and data quality in research settings.

Conclusion and Research Applications

This compound represents a prototypical protease inhibitor whose study offers valuable insights for antiretroviral drug development. The comprehensive clinical trial data demonstrate that when used in appropriate combination regimens, this compound achieves potent viral suppression and significant immunologic recovery in both newly and chronically HIV-infected patients. The drug's activity in challenging reservoir sites like macrophages, coupled with its recently identified ERK2 inhibitory capacity, suggests potential applications beyond its original indication. These characteristics make this compound an excellent compound for studying structure-activity relationships, drug resistance mechanisms, and reservoir-targeting strategies.

Future research directions should focus on optimizing dosing strategies for sanctuary site penetration, exploring novel combination approaches with other antiretroviral classes, and further investigating its repositioning potential in oncology. The experimental protocols detailed in this document provide robust methodologies for evaluating these applications, with particular emphasis on standardized assessment of both efficacy and safety endpoints. As HIV management evolves toward long-term remission and functional cure strategies, understanding the properties of established agents like this compound provides valuable insights for next-generation drug development. The continued investigation of this compound serves as a model for maximizing the therapeutic potential of existing agents through rigorous clinical and mechanistic studies.

References

Comprehensive Application Notes and Protocol for Amprenavir Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Clinical Rationale

Amprenavir (APV), a potent HIV-1 protease inhibitor, exemplifies the critical relationship between drug exposure, antiviral efficacy, and toxicity in antiretroviral therapy. Despite being largely superseded by its prodrug fosthis compound in clinical practice, understanding its pharmacokinetic profile remains fundamentally important for drug development professionals and researchers studying antiretroviral therapeutics. The significant interpatient variability in this compound plasma concentrations, coupled with its concentration-dependent efficacy and toxicity, establishes the foundation for therapeutic drug monitoring (TDM). This compound exhibits nonlinear pharmacokinetics, with the area under the curve (AUC) increasing greater than dose-proportionally across the 300-1200 mg dose range [1]. This nonlinearity underscores the importance of monitoring actual drug exposure in individual patients rather than relying solely on administered dose.

The clinical rationale for this compound TDM stems from several key pharmacological characteristics. This compound is highly protein-bound (approximately 90%) primarily to α1-acid glycoprotein (AAG), and its free fraction—the pharmacologically active component—varies with fluctuating AAG levels that often occur in HIV infection [2]. Additionally, this compound is predominantly metabolized by the hepatic CYP3A4 enzyme system, making it susceptible to numerous drug-drug interactions with other antiretrovirals, antimicrobials, and commonly co-administered medications [1]. The narrow therapeutic index of this compound further supports TDM implementation, as subtherapeutic concentrations may lead to virologic failure and resistance development, while supratherapeutic concentrations increase the risk of adverse events such as gastrointestinal intolerance, headache, and paresthesia [2].

Specific clinical scenarios warranting this compound TDM include: management of suspected drug-drug interactions with concomitant medications that induce or inhibit CYP3A4; evaluation of impaired absorption in patients with gastrointestinal complications of HIV; assessment of altered metabolism in patients with hepatic impairment; treatment failure without obvious resistance; pregnancy due to physiological changes affecting pharmacokinetics; and unexplained toxicities potentially related to drug accumulation [3]. The inhibitory quotient (IQ), which integrates drug exposure with viral susceptibility, has emerged as a sophisticated tool for optimizing this compound dosing in treatment-experienced patients with resistant virus [3] [4].

Analytical Method for this compound Quantification

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reference method for this compound quantification in biological matrices employs high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), providing the specificity, sensitivity, and precision required for accurate therapeutic drug monitoring. This validated method allows for reliable quantification of this compound across the clinically relevant concentration range, enabling precise pharmacokinetic assessment and dose individualization [5]. The method utilizes 13C6-labeled this compound as an internal standard, which corrects for variability in sample preparation and ionization efficiency, significantly enhancing assay precision and accuracy compared to external standardization approaches.

The sample processing protocol involves: (1) aliquoting 100 μL of plasma into extraction tubes; (2) adding the internal standard solution (13C6-amprenavir); (3) protein precipitation using acetonitrile or methanol; (4) vortex mixing and centrifugation; and (5) transfer of the supernatant for injection into the LC-MS/MS system. The chromatographic separation employs a reverse-phase C18 column (e.g., 50 × 2.1 mm, 3.5 μm particle size) maintained at ambient temperature. The mobile phase consists of a gradient elution with 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) at a flow rate of 0.3 mL/min. The mass spectrometry detection operates in positive electrospray ionization mode with multiple reaction monitoring (MRM) of the specific transitions m/z 506.2→245.2 for this compound and m/z 512.2→251.2 for the internal standard [5].

Method Validation Parameters

This LC-MS/MS method has been rigorously validated according to regulatory standards for bioanalytical methods. The assay demonstrates excellent sensitivity with a lower limit of quantification (LLOQ) of 30 ng/mL, adequate for detecting trough concentrations during dosing intervals. The calibration curve shows linear performance across the concentration range of 30-4000 ng/mL with correlation coefficients (r²) exceeding 0.99. Validation studies confirmed precision and accuracy with inter-assay coefficients of variation below 12% across quality control concentrations, well within acceptable limits for therapeutic drug monitoring applications [5]. The method also established appropriate stability profiles for this compound in plasma under various storage and processing conditions, including benchtop stability, freeze-thaw cycles, and long-term frozen storage at -70°C.

Table 1: Validation Parameters for LC-MS/MS this compound Assay

Parameter Value Acceptance Criteria
Linear Range 30-4000 ng/mL r² > 0.99
Lower Limit of Quantification 30 ng/mL CV < 20%
Inter-assay Precision 8-12% CV CV < 15%
Intra-assay Precision 5-10% CV CV < 15%
Accuracy 85-115% 85-115% of nominal
Extraction Recovery > 85% Consistent across concentrations
Stability (-70°C) > 11 months No significant degradation

For laboratories without access to LC-MS/MS instrumentation, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) provides an alternative methodology, though with reduced sensitivity and specificity. These methods typically use similar sample preparation approaches but may have higher quantification limits (approximately 50-100 ng/mL) and longer run times, potentially limiting their utility for precise trough level monitoring [5]. Regardless of the analytical platform used, participation in external quality assurance programs and adherence to good laboratory practices are essential for maintaining assay reliability and generating clinically actionable results.

Key Pharmacokinetic Parameters and Monitoring Targets

Steady-State Pharmacokinetic Parameters

A comprehensive understanding of this compound's disposition characteristics is fundamental to interpreting TDM results and making appropriate dosing recommendations. This compound exhibits biphasic elimination kinetics with a rapid distribution phase followed by a prolonged terminal elimination phase. The drug's pharmacokinetics are best described by a two-compartment model with first-order absorption and a lag time, incorporating enterohepatic recycling to account for the characteristic secondary peak observed approximately 7-8 hours post-dose in most patients [6]. This enterohepatic recycling contributes to the prolonged elimination half-life and may impact the relationship between dosing intervals and trough concentrations.

Population pharmacokinetic studies in HIV-infected adults have characterized the key steady-state parameters across the therapeutic dose range. The time to maximum concentration (T~max~) occurs approximately 1-2 hours after oral administration under fasting conditions, though this may be delayed when administered with food. The apparent volume of distribution is substantial, indicating extensive tissue penetration, though penetration into sanctuary sites like the central nervous system and male genital tract appears limited [5]. The systemic clearance of this compound shows considerable interindividual variability, influenced by factors such as body weight, hepatic function, and concomitant medications that affect CYP3A4 activity [6] [2].

Table 2: Key Steady-State Pharmacokinetic Parameters of this compound

Parameter Value (Mean ± SD or Median [IQR]) Dosing Regimen
T~max~ (h) 1.5 ± 0.5 600-1200 mg twice daily
C~max~ (μg/mL) 6.2 ± 2.1 1200 mg twice daily
C~min~ (μg/mL) 0.28 ± 0.15 1200 mg twice daily
AUC~τ,ss~ (μg·h/mL) 23.4 ± 8.7 1200 mg twice daily
Apparent V~d~/F (L/kg) 1.07 [0.70-1.35] Population estimate
Terminal t~1/2~ (h) 8.1 ± 2.5 1200 mg twice daily
Oral Clearance (L/h/kg) 1.17 [0.68-1.40] Population estimate
Fraction Recycled 0.079 [0.042-0.103] Enterohepatic cycling
Therapeutic Targets and Interpretation

Therapeutic monitoring of this compound primarily focuses on the trough concentration (C~min~), drawn immediately before the next scheduled dose, as this parameter best reflects the minimum drug exposure throughout the dosing interval and correlates with virologic suppression. Based on pharmacodynamic analyses, the target trough concentration for this compound is >0.28 μg/mL (280 ng/mL), which provides a safety margin above the protein-binding-adjusted IC~50~ for wild-type HIV clinical isolates [2]. This target should be adjusted upward in the presence of resistance mutations, utilizing the inhibitory quotient (IQ) approach to individualize target concentrations based on viral susceptibility.

The normalized inhibitory quotient (NIQ), calculated as the patient's trough concentration divided by the fold-change in IC~50~ of their virus relative to a reference strain, provides a more sophisticated pharmacodynamic target for treatment-experienced patients. Studies have indicated that an NIQ >1.0 predicts better virologic response in patients with resistant virus, though prospective trials of NIQ-guided dose escalation have shown mixed results, with benefits primarily observed in specific subpopulations such as Black and Hispanic patients, and those whose virus retains some susceptibility to this compound [4]. For efficacy, the minimum target trough should exceed 0.15 μg/mL (150 ng/mL) even for wild-type virus, as concentrations below this threshold are associated with reduced virologic response rates [3].

Regarding upper safety limits, trough concentrations >0.85 μg/mL (850 ng/mL) have been associated with increased incidence of hyperbilirubinemia and other concentration-dependent adverse effects, suggesting this as a potential upper threshold for dose reduction considerations [3]. However, the risk-benefit assessment must consider the patient's treatment history and viral susceptibility, as higher targets may be justified in heavily treatment-experienced patients with limited therapeutic options. The therapeutic index of this compound, calculated as the ratio of the toxic to effective concentration, is approximately 3, highlighting the importance of careful monitoring to balance efficacy and safety.

Therapeutic Drug Monitoring Protocol and Workflow

Sample Collection and Timing

Proper sample collection timing is critical for generating clinically actionable TDM results. For accurate trough level assessment, blood samples should be drawn immediately before the next scheduled dose (typically 10-14 hours post-dose for twice-daily regimens and 22-26 hours post-dose for once-daily regimens). To ensure accuracy, patients should be instructed to take their medication at the same clock time each day and should be contacted 48 hours prior to sampling to reinforce adherence and proper timing [4]. For suspected toxicity or peak-related adverse effects, a peak concentration sample drawn 1-2 hours post-dose may provide additional useful information, though reference ranges for peak concentrations are less well-established.

The sampling conditions must be standardized to minimize pre-analytical variability. Patients should be at steady-state conditions, with a minimum of 5-7 days of consistent dosing before sampling, to ensure stable drug concentrations. The impact of food on this compound absorption is relatively modest, with a high-fat breakfast decreasing the AUC by approximately 14%, but consistency in administration conditions (either consistently fasting or consistently with food) is recommended for comparable TDM results [1]. Blood samples (5-10 mL) should be collected in EDTA-containing tubes, centrifuged promptly at 4°C within 2 hours of collection, with plasma transferred to polypropylene tubes and stored at -70°C until analysis to ensure drug stability [5].

Clinical Decision-Making Algorithm

The following Graphviz diagram illustrates the comprehensive therapeutic drug monitoring protocol for this compound, integrating sampling, analysis, and clinical decision-making based on trough concentrations and inhibitory quotients:

Diagram 1: this compound Therapeutic Drug Monitoring Clinical Decision Protocol. This workflow integrates trough concentration monitoring with inhibitory quotient calculation for comprehensive pharmacokinetic-pharmacodynamic optimization. Cmin: minimum concentration; NIQ: normalized inhibitory quotient; FC: fold-change in IC50 relative to reference strain.

Dose Adjustment Strategies

Based on the TDM algorithm outcomes, specific dose modification approaches may be implemented. For subtherapeutic concentrations without resistance (C~min~ < 0.28 μg/mL with wild-type virus), initial interventions should focus on adherence reinforcement and management of drug interactions before considering dose escalation. If subtherapeutic concentrations persist despite these measures, protocol-based dose escalation may be implemented, typically increasing the ritonavir boosting dose for this compound regimens (e.g., from 100 mg to 200 mg twice daily) rather than increasing the this compound dose itself, as this approach enhances exposure while potentially minimizing additional toxicities [4].

For patients with documented resistance and subtherapeutic NIQ (<1.0), more aggressive dose escalation may be warranted. In such cases, increasing both the this compound and ritonavir components may be necessary, with careful monitoring for concentration-dependent adverse effects. Clinical trial experience suggests that such dose escalations can increase NIQs by approximately 69% compared to 25% with standard dosing, though the virologic benefits appear most pronounced in patients whose virus retains some susceptibility to this compound and in specific ethnic subgroups [4]. For potentially toxic concentrations (C~min~ > 0.85 μg/mL), dose reduction should be considered, particularly if accompanied by clinical signs of toxicity such as severe gastrointestinal symptoms, hepatotoxicity, or persistent paresthesia. Following any dose adjustment, repeat TDM should be performed after approximately 2 weeks (or 5-7 half-lives) to confirm attainment of target concentrations.

Clinical Implementation and Special Considerations

Patient-Specific Factors and Comorbidities

Successful implementation of this compound TDM requires consideration of numerous patient-specific variables that influence drug exposure. Hepatic impairment significantly affects this compound disposition due to extensive CYP3A4 metabolism, necessitating dose reduction in moderate to severe liver dysfunction and more frequent monitoring. Renal impairment has minimal impact on this compound pharmacokinetics, as less than 1% of unchanged drug is excreted renally, but may alter protein binding and free drug concentrations in advanced disease. Pregnancy induces physiological changes that reduce this compound exposure, particularly during the third trimester, warranting more frequent TDM and potential dose adjustment to maintain therapeutic concentrations [3].

Demographic factors such as body weight, sex, and ethnicity may contribute to pharmacokinetic variability, though their impact is generally modest compared to genetic polymorphisms in drug-metabolizing enzymes and transporters. However, prospective trials have identified potentially enhanced benefits of TDM in Black and Hispanic populations, with improved virologic outcomes observed in these subgroups despite similar dose escalations, suggesting the possibility of ethnopharmacological differences in drug disposition or pharmacodynamics [4]. Age-related changes in hepatic blood flow and cytochrome P450 activity may alter this compound clearance in elderly patients, though formal pharmacokinetic studies in this population are limited.

Drug Interactions and Adherence Assessment

A comprehensive TDM program must address the complex drug interaction profile of this compound, which serves as both substrate and inhibitor of CYP3A4. Concomitant administration with potent CYP3A4 inducers such as rifampin, carbamazepine, or St. John's wort can dramatically reduce this compound concentrations, potentially necessitating dose escalation or alternative regimens. Conversely, coadministration with potent CYP3A4 inhibitors like ketoconazole or clarithromycin may increase this compound exposure, requiring downward dose adjustment or more frequent monitoring to prevent toxicity [3]. Particularly problematic are interactions with other antiretrovirals, especially the coadministration with lopinavir/ritonavir, which reduces this compound concentrations by 65-75% even with ritonavir boosting, potentially compromising efficacy despite dose adjustments [3].

Adherence assessment represents an essential component of TDM interpretation, as non-adherence represents the most common cause of subtherapeutic concentrations. Self-reported adherence instruments, while subject to recall bias, provide valuable context for interpreting TDM results, with electronic medication monitoring offering more objective adherence data when available. The timing of the last dose before trough sampling should be verified, as inaccurate timing represents a common source of misinterpretation. When unexpected TDM results are obtained, therapeutic fact-finding should include comprehensive medication reconciliation for interacting drugs, evaluation of gastrointestinal conditions affecting absorption, and assessment of dosage form administration (soft gelatin versus hard gelatin capsules, as bioavailability differs between formulations) [1].

Resistance Interpretation and Inhibitory Quotients

For treatment-experienced patients, meaningful TDM requires integration with viral resistance data to calculate the inhibitory quotient. The genotypic inhibitory quotient (GIQ) incorporates the number of protease inhibitor resistance mutations, while the phenotypic inhibitory quotient (PIQ) utilizes direct measures of viral susceptibility (fold-change in IC~50~). For this compound, specific mutations associated with reduced susceptibility include I50V, I54L/M, and V32I+I47V, though the mutation pattern influencing IQ may differ from other protease inhibitors [3]. The normalized inhibitory quotient (NIQ) references population-derived values associated with virologic success, allowing standardization across different laboratory methodologies.

Clinical evidence supports the predictive value of NIQ for virologic outcomes, with studies demonstrating improved response rates in patients with NIQ >1.0 [4]. However, prospective trials of NIQ-guided therapy have shown mixed results, possibly due to suboptimal implementation of recommended dose adjustments or the multifactorial nature of treatment failure in heavily pretreated patients. The therapeutic threshold for NIQ may vary based on the specific mutation pattern, treatment history, and overall regimen activity, with some evidence supporting higher targets (NIQ >1.3-1.5) for viruses with extensive cross-resistance. For contemporary practice, TDM with IQ calculation should be considered for all treatment-experienced patients initiating this compound-containing regimens, particularly when other active drugs are limited and optimal dosing is critical for maintaining virologic suppression.

Conclusion

Therapeutic drug monitoring of this compound represents a sophisticated pharmacological approach to optimizing antiretroviral therapy in complex patient scenarios. When properly implemented with attention to appropriate sampling timing, validated analytical methods, and integrated interpretation with resistance data, TDM provides valuable insights for individualizing dosing to maximize efficacy while minimizing toxicity. The comprehensive protocol outlined in these application notes offers researchers and clinicians a structured framework for implementing this compound TDM in both research and clinical settings, with particular utility for treatment-experienced patients and those with altered pharmacokinetics due to comorbidities or drug interactions.

While the clinical application of this compound has diminished with the availability of newer antiretrovirals, the principles and methodologies described retain significant relevance for drug development professionals studying protease inhibitors and therapeutic drug monitoring approaches. The conceptual framework of inhibitory quotients, initially developed for first-generation protease inhibitors like this compound, continues to inform the use of TDM for contemporary antiretrovirals and other therapeutic classes where the relationship between drug exposure, target susceptibility, and clinical response is fundamental to optimal pharmacotherapy.

References

Comprehensive Application Notes and Protocols for Amprenavir in Antiretroviral Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Amprenavir, a sulfonamide-based protease inhibitor, was developed as a potent antiretroviral agent targeting the HIV-1 protease enzyme through reversible active-site binding. This drug emerged during a critical period in HIV therapeutics when the need for agents with improved tolerability profiles and distinct resistance patterns was increasingly recognized. This compound's clinical development focused primarily on treatment-naïve patients and protease inhibitor-naïve individuals, with investigation of its potential utility in salvage therapy regimens for treatment-experienced patients. The drug's unique resistance profile, characterized by the I50V mutation rather than mutations common to other protease inhibitors, offered a potential therapeutic advantage in specific clinical scenarios where cross-resistance limited treatment options.

The pharmacological profile of this compound includes several distinctive features that influenced its clinical application. With the longest plasma half-life (7-11 hours) among available protease inhibitors at the time of its development, this compound supported twice-daily dosing without strict food timing or fluid restrictions that complicated the use of other agents in its class. However, this potential advantage was counterbalanced by the challenge of administering the required high pill burden, with each 1,200 mg dose consisting of multiple large capsules. Early investigation into pharmacokinetic enhancement through co-administration with low-dose ritonavir demonstrated significant promise for reducing this burden while maintaining therapeutic drug levels, paving the way for boosted protease inhibitor regimens that would become standard in HIV management.

Clinical Efficacy Data Summary

Key Clinical Trials and Outcomes

The efficacy of this compound in combination antiretroviral regimens was established through several pivotal clinical trials conducted in the late 1990s and early 2000s. These studies evaluated this compound across different patient populations, including antiretroviral-naïve individuals, treatment-experienced patients, and those with advanced HIV disease. The collective findings from these trials demonstrated that this compound-containing regimens provided potent viral suppression and immunological improvement when used as part of combination therapy, with particular efficacy observed in treatment-naïve and protease inhibitor-naïve patients.

  • PROAB3001 International Study: This randomized, double-blind trial evaluated this compound (1,200 mg twice daily) in combination with lamivudine and zidovudine compared to the two nucleoside analogs alone in 232 antiretroviral-naïve adults. At 48 weeks, 41% of patients in the this compound group achieved HIV RNA <400 copies/mL compared to only 3% in the control group by intent-to-treat analysis. The as-treated analysis showed even more striking results, with 93% of this compound recipients achieving viral suppression below 400 copies/mL compared to 42% in the control group. The study also demonstrated a significantly longer time to treatment failure in the this compound group (median 33 weeks versus 13 weeks) [1].

  • PROAB2002 Study: This phase II trial randomized 84 treatment-naïve patients to receive lamivudine/zidovudine plus one of three this compound doses (900 mg, 1,050 mg, or 1,200 mg twice daily). The 1200 mg dose demonstrated superior efficacy, with 89% of patients achieving HIV RNA <400 copies/mL at 48 weeks in the as-treated analysis. By week 60, 86% maintained this level of viral suppression. The lower doses showed diminished efficacy (42% for 900 mg and 60% for 1,050 mg), establishing 1,200 mg twice daily as the optimal dose [2].

  • Salvage Therapy Evaluation: A study investigating this compound in combination with abacavir and efavirenz in patients failing prior protease inhibitor regimens demonstrated that approximately 25% of heavily treatment-experienced patients achieved viral suppression below 400 copies/mL at both 16 and 48 weeks. This finding indicated that this compound retained activity in some patients with prior protease inhibitor exposure, though efficacy was substantially reduced compared to protease inhibitor-naïve populations [3] [4].

Table 1: Virological Response to this compound-Containing Regimens in Clinical Trials

Trial Patient Population Regimen Duration (weeks) HIV RNA <400 copies/mL CD4 Increase (cells/μL)
PROAB3001 [1] Treatment-naïve APV+3TC+ZDV 48 41% (ITT), 93% (AT) Data not reported
PROAB2002 [2] Treatment-naïve APV(1200mg)+3TC+ZDV 48 89% (AT) Data not reported
PROAB2002 [2] Treatment-naïve APV(900mg)+3TC+ZDV 48 42% (AT) Data not reported
Schooley et al. [5] Advanced, naïve APV/r+D4L+3TC 48 74% (ITT) 118
Salvage Study [3] PI-experienced APV+ABC+EFV 48 23% (ITT) Data not reported

Table 2: Comparative Efficacy of this compound Versus Other Protease Inhibitors

Study Description Comparison Result Reference
PROAB3006 (NRTI-experienced, PI-naïve) APV vs IDV, both with 2 NRTIs 30% (APV) vs 46% (IDV) with HIV RNA <400 copies/mL at 48 weeks [3]
Randomized nonblind trial (treatment-naïve) APV vs IDV, NFV, RTV, SQV, all with ABC 56% (APV) vs 41-59% (other PIs) with HIV RNA <400 copies/mL at 48 weeks [3]
Immunological Responses

This compound-containing regimens demonstrated significant CD4 cell recovery across multiple studies, with the magnitude of response generally correlating with the degree of viral suppression. In treatment-naïve patients with advanced immunodeficiency (median CD4 count 20 cells/μL) receiving a once-daily regimen of this compound/ritonavir with didanosine and lamivudine, researchers observed a median CD4 increase of 118 cells/μL after 48 weeks of therapy [5]. This robust immunological reconstitution, even in severely immunocompromised patients, highlighted the potential for this compound-containing regimens to facilitate immune recovery when adequate viral suppression was achieved. The combination of potent viral suppression and significant CD4 gains established this compound as a viable option for initial therapy in treatment-naïve patients and as a component of salvage regimens in selected treatment-experienced patients.

Experimental Protocols

Pharmacokinetic Assessment Protocol

Objective: To characterize the single-dose and steady-state pharmacokinetic parameters of this compound in HIV-infected adults receiving twice-daily or three-times-daily dosing regimens.

Methodology:

  • Study Population: HIV-positive adults (≥18 years) with CD4+ counts between 150-400 cells/mm³ and no prior protease inhibitor use. Participants with active infections or malabsorption syndromes are excluded.
  • Dosing Regimens: Subjects are assigned to one of six treatment cohorts: this compound 300 mg twice daily, 300 mg three times daily, 900 mg twice daily, 1,050 mg twice daily, 1,200 mg twice daily, or this compound 900 mg twice daily plus abacavir 300 mg twice daily.
  • Blood Collection: Plasma samples are collected pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 5, 6, and 8 hours post-dose on day 1 and during week 3. Additional samples are collected at 10, 12, and 24 hours post-dose on day 1, and at 10 and 12 hours during week 3 for twice-daily regimens.
  • Analytical Method: this compound concentrations are quantified using validated high-performance liquid chromatography (HPLC) with tandem mass spectrometry detection.
  • Pharmacokinetic Analysis: Non-compartmental analysis is performed to determine area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and trough concentration (Cmin). The dose proportionality is assessed using log-log regression analysis (power model).
  • Pharmacodynamic Correlation: Steady-state pharmacokinetic parameters are correlated with antiviral response (change in HIV RNA) and safety parameters (adverse events) [6].
Resistance Monitoring Protocol

Objective: To identify genotypic and phenotypic resistance patterns in patients experiencing virological failure during this compound-containing therapy.

Methodology:

  • Sample Collection: Paired plasma samples are obtained at baseline and at time of virological failure (confirmed HIV RNA ≥400 copies/mL after week 8 of therapy).
  • Viral RNA Extraction: RNA is extracted from plasma using the Amplicor HIV-1 Monitor test kit reagents.
  • Nested RT-PCR: Two nested reverse transcription PCR reactions are performed to amplify the protease/3' gag terminus and reverse transcriptase (amino acids 15-418) regions using SuperScript II for reverse transcription and Taq polymerase for amplification.
  • Population Sequencing: Amplified cDNA products are sequenced using the BigDye terminator method with electrophoresis on polyacrylamide gels. Sequences are aligned and compared to consensus B sequences.
  • Clonal Analysis: The TOPO cloning kit is used to insert protease/3' gag fragments into pCRII vector for transformation into E. coli TOP10F' cells. Ten white colonies from each transformation are sequenced to detect minority variants.
  • Phenotypic Susceptibility Testing: Drug susceptibility is determined using the recombinant virus assay (RVA). Chimeric viruses are tested for sensitivity to a panel of antiretrovirals using a colorimetric cytopathic effect protection assay. Fold-change in IC50 relative to wild-type control is calculated [7].

G Start Patient Virological Failure (HIV RNA ≥400 copies/mL) Sample Plasma Sample Collection Start->Sample RNA Viral RNA Extraction Sample->RNA PCR Nested RT-PCR (PRO/3' gag & RT regions) RNA->PCR PopSeq Population Sequencing PCR->PopSeq Clonal Clonal Analysis (TOPO cloning) PCR->Clonal Analysis Data Analysis: Mutation Identification Fold-Change Calculation PopSeq->Analysis Clonal->Analysis Pheno Phenotypic Susceptibility (Recombinant Virus Assay) Report Resistance Profile Report Pheno->Report Analysis->Pheno Selected variants

Figure 1: HIV Drug Resistance Monitoring Workflow - This diagram illustrates the comprehensive protocol for monitoring genotypic and phenotypic resistance in patients experiencing virological failure on this compound-containing regimens.

Directly Observed Therapy (DOT) Protocol

Objective: To evaluate the effectiveness and tolerability of a once-daily this compound/ritonavir regimen in antiretroviral-naïve patients at risk for nonadherence using directly observed therapy.

Methodology:

  • Study Design: Prospective, open-label pilot study with 24 weeks of directly observed therapy followed by 24 weeks of weekly phone contact.
  • Patient Population: Antiretroviral-naïve patients with advanced HIV disease (median CD4 count 20 cells/μL, median viral load 5.29 log10 copies/mL).
  • Intervention: Once-daily regimen of this compound 1,200 mg, ritonavir 200 mg, didanosine 400 mg, and lamivudine 300 mg.
  • DOT Implementation: Medications are administered under direct observation for the first 24 weeks, with documentation of each dose. From weeks 24-48, DOT is replaced with weekly phone contact to assess adherence and adverse events.
  • Monitoring: Viral load and CD4 cell count are measured regularly through 48 weeks. Safety laboratories including clinical chemistry and hematology are performed at predefined intervals.
  • Pharmacokinetic Assessment: Trough plasma this compound concentrations are measured at weeks 1 and 24 to ensure adequate drug exposure [5].

Resistance and Pharmacology

Resistance Mechanisms

This compound exhibits a distinct resistance profile characterized by the emergence of specific mutations that differ from those selected by other protease inhibitors. The primary resistance pathway involves the I50V substitution in the HIV protease enzyme, which results in approximately 2- to 3-fold reduction in susceptibility to this compound. This mutation was notably absent in isolates from patients receiving other protease inhibitors, suggesting a unique resistance pathway for this compound. Additional mutations observed in clinical isolates include I54L/M, V32I+I47V, and I84V, often accompanied by accessory mutations at position M46I/L. These genotypic patterns emerged in approximately 65% of this compound-treated patients who experienced virological failure in clinical trials [7].

The cross-resistance profile of this compound showed limited overlap with other protease inhibitors, particularly in the early stages of resistance development. Viral isolates with the I50V mutation demonstrated minimal cross-resistance to indinavir, saquinavir, and nelfinavir, though some cross-resistance to ritonavir was observed. Notably, viruses with the I84V mutation showed the greatest reductions in this compound susceptibility. This distinct resistance pattern meant that many viral isolates from patients who had failed regimens containing other protease inhibitors remained susceptible to this compound, suggesting potential utility in sequencing strategies. However, the presence of certain baseline mutations, particularly I84V alone or in combination with L10F/I/V/R, predicted reduced susceptibility to this compound and diminished virological response in treatment-experienced patients [3] [7].

Pharmacokinetic and Pharmacodynamic Properties

This compound demonstrates favorable pharmacokinetics with rapid absorption (Tmax 1-2 hours), dose-proportional exposure over the 300-1200 mg range, and an extended plasma half-life of 7-11 hours that supported twice-daily dosing. The drug is highly protein-bound (approximately 90%), primarily to α1-acid glycoprotein, with an IC50 against clinical HIV isolates of 0.023 μg/mL. The minimum plasma concentration (Cmin) achieved with the 1,200 mg twice-daily dose (0.280 μg/mL) exceeded the protein-binding-adjusted IC50 for wild-type HIV, providing pharmacological validation for this dosing regimen [3] [6].

This compound is primarily metabolized by the cytochrome P450 3A4 system, resulting in significant drug-drug interactions that necessitated careful management. Coadministration with rifampicin substantially decreased this compound exposure, while ritonavir boosting significantly increased it. The combination of this compound with efavirenz reduced this compound exposure by 24-43%, highlighting the need for dosage adjustments or therapeutic drug monitoring in such combinations. Pharmacokinetic modeling demonstrated that coadministration of this compound 600 mg with ritonavir 100 mg twice daily achieved steady-state minimum concentrations approximately 14-fold higher than the IC50 for wild-type HIV, representing a significant improvement over unboosted this compound [3] [4].

G Absorption Oral Administration Rapid absorption Tmax: 1-2 hours Distribution Distribution 90% protein bound Primarily to α1-acid glycoprotein Absorption->Distribution Metabolism Hepatic Metabolism Primarily via CYP3A4 Multiple metabolites Distribution->Metabolism Excretion Elimination Primarily fecal Half-life: 7-11 hours Metabolism->Excretion CYP3A4 CYP3A4 Inhibitors ↑ this compound levels Metabolism->CYP3A4 CYP3A4ind CYP3A4 Inducers ↓ this compound levels Metabolism->CYP3A4ind Ritonavir Ritonavir Boosting ↑ AUC, ↑ Cmin, ↑ half-life Metabolism->Ritonavir Efavirenz Efavirenz ↓ this compound exposure (24-43%) Metabolism->Efavirenz

Figure 2: this compound Pharmacokinetic Pathways and Key Interactions - This diagram illustrates the absorption, distribution, metabolism, and excretion of this compound, along with critical drug interactions that significantly impact its pharmacokinetic profile.

Dosing and Formulations

Approved Dosing Regimens

This compound was approved in several formulations including hard gelatin capsules (50 mg, 150 mg) and an oral solution (15 mg/mL) to accommodate different patient needs. The standard approved dose for adults was 1,200 mg twice daily taken with or without food, though high-fat meals were recommended against due to reduced absorption. The oral solution had 14% lower bioavailability than the capsule formulation, necessitating different weight-based dosing calculations for pediatric patients. For patients with moderate hepatic impairment (Child-Pugh score 5-8), a reduced dose of 450 mg twice daily was recommended, while those with severe hepatic impairment (Child-Pugh score 9-12) required a further reduction to 300 mg twice daily [3] [8].

The ritonavir-boosted regimen of this compound 600 mg plus ritonavir 100 mg twice daily demonstrated superior pharmacokinetic parameters compared to the unboosted regimen, with model-predicted minimum concentrations 14-fold higher than the wild-type IC50 compared to 2.2-fold for unboosted this compound. This pharmacokinetic advantage supported investigation of once-daily boosted regimens (this compound 1,200 mg plus ritonavir 200 mg once daily) that showed feasibility in preliminary studies. The boosted regimens offered the additional practical benefit of reduced pill burden, addressing one of the significant limitations of unboosted this compound therapy [3] [5].

Table 3: this compound Dosing Regimens and Pharmacokinetic Parameters

Regimen Cmax (μg/mL) AUC (μg·h/mL) Cmin (μg/mL) Fold Above IC50 Clinical Context
1200 mg bid [6] Data not reported Data not reported 0.280 2.2 Standard approved dose
APV 600mg + RTV 100mg bid [3] Data not reported Data not reported Modeled 14 Enhanced PK, reduced pill burden
APV 1200mg + RTV 200mg qd [3] Data not reported Data not reported Modeled Data not reported Once-daily option
450 mg bid [3] Data not reported Data not reported Data not reported Data not reported Moderate hepatic impairment
300 mg bid [3] Data not reported Data not reported Data not reported Data not reported Severe hepatic impairment

Conclusion

This compound represented an important historical development in HIV therapeutics, offering a distinct resistance profile and favorable dosing characteristics compared to earlier protease inhibitors. Its unique pattern of resistance mutations, particularly I50V, provided a therapeutic option for patients experiencing failure with other protease inhibitors, while its relatively low propensity for causing lipid abnormalities addressed a significant tolerability concern of earlier agents in its class. The demonstration that ritonavir boosting significantly enhanced this compound pharmacokinetics contributed to the broader understanding of how to optimize protease inhibitor therapy.

However, this compound's clinical utility was ultimately limited by its formulation challenges, particularly the high pill burden and the development of serious cutaneous reactions including Stevens-Johnson syndrome. While the drug is no longer clinically used, having been superseded by later-generation protease inhibitors with improved pharmacokinetics and lower pill burdens, its development provided valuable insights that informed subsequent antiretroviral drug development. The study of this compound's unique resistance profile continues to contribute to our understanding of HIV protease inhibitor resistance mechanisms, informing current treatment strategies and drug development efforts.

References

Application Notes: Amprenavir Dose Adjustment in Hepatic Impairment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Amprenavir is an antiviral protease inhibitor used in combination with other antiretroviral agents for treating HIV-1 infection. It functions by binding to the active site of HIV-1 protease, preventing the cleavage of viral gag and gag-pol polyprotein precursors. This results in the formation of immature, non-infectious viral particles [1] [2]. As a substrate of cytochrome P450 3A4 (CYP3A4), this compound undergoes extensive hepatic metabolism. In patients with hepatic impairment, reduced CYP3A4 activity and alterations in plasma protein levels can significantly increase systemic exposure to the drug, necessitating careful dose adjustment to avoid toxicity while maintaining efficacy [3] [4].

Pharmacokinetic Basis for Dose Adjustment

The liver's ability to metabolize this compound is closely linked to the severity of hepatic impairment, which is most often classified using the Child-Pugh score. A pivotal single-dose pharmacokinetic study demonstrated that the area under the plasma concentration-time curve (AUC) of this compound increased by 2.5-fold in patients with moderate cirrhosis (Child-Pugh score 7-9) and by 4.5-fold in those with severe cirrhosis (Child-Pugh score 10-15) compared to healthy volunteers [3] [4]. This relationship between AUC and Child-Pugh score is linear, providing a clear rationale for stratified dose reduction.

Furthermore, the primary plasma binding protein for this compound is alpha-1 acid glycoprotein (AAG), levels of which are often decreased in patients with cirrhosis. This reduction can lead to an increased fraction of unbound (active) drug, adding another layer of complexity to exposure in hepatically impaired patients [4].

Clinical Dose Adjustment Recommendations

Based on pharmacokinetic studies, the following dose adjustments are recommended for this compound capsules in adults with hepatic impairment. It is critical to note that the oral solution is contraindicated in patients with hepatic failure due to its high propylene glycol content, which can lead to additional toxicity [5].

Table 1: Recommended Dose Adjustments for this compound Capsules in Hepatic Impairment

Child-Pugh Score Severity Level Recommended Dosage Regimen
5-8 Moderate 450 mg twice daily [5] [6]
9-12 Severe 300 mg twice daily [5] [6]
A, B, or C Mild, Moderate, or Severe The oral solution is contraindicated in hepatic failure [5]

Experimental Protocol: Pharmacokinetic Study of a Single Dose of this compound in Subjects with Hepatic Impairment

Study Objective

To characterize the single-dose pharmacokinetics of this compound in subjects with moderate and severe hepatic cirrhosis compared to matched healthy volunteers, and to establish scientifically grounded dose adjustments.

Methodology

2.1. Study Design

  • Type: Open-label, single-period, single-dose, parallel-group Phase I study [4].
  • Groups:
    • Group 1: Healthy volunteers (n=10), matched to Group 2 for gender, smoking status, weight, and age.
    • Group 2: Subjects with moderate cirrhosis (Child-Pugh score 7-9, n=10).
    • Group 3: Subjects with severe cirrhosis (Child-Pugh score 10-15, n=10).

2.2. Dosing and Administration

  • A single oral dose of 600 mg this compound was administered under fasting conditions [4].
  • Standard meals were provided at 2, 6, and 12 hours post-dose.

2.3. Pharmacokinetic Sampling

  • Healthy Volunteers: Blood samples were collected pre-dose and up to 24 hours post-dose.
  • Cirrhotic Subjects: Blood samples were collected pre-dose and up to 96 hours post-dose to fully characterize the extended elimination phase [4].
  • Key Time Points: Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 24, and serially thereafter up to 96 hours.

2.4. Bioanalytical Methods

  • Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) method.
  • The method was validated for specificity, sensitivity, accuracy, and precision in accordance with standard bioanalytical guidelines.

2.5. Pharmacokinetic and Statistical Analysis

  • Primary PK Parameters: Area under the curve from zero to infinity (AUC0-∞), maximum plasma concentration (Cmax), time to Cmax (Tmax), and elimination half-life (t1/2).
  • Statistical Comparison: AUC and Cmax were compared between groups using an analysis of variance (ANOVA) model. A p-value of less than 0.05 was considered statistically significant.
  • Exposure Modeling: The relationship between this compound AUC and the Child-Pugh score (and its individual components, like bilirubin) was characterized using a simple Emax model [4].

2.6. Safety Monitoring

  • Subjects were monitored for adverse events for 24 hours (healthy volunteers) or 96 hours (cirrhotic subjects) post-dose.
  • Clinical laboratory tests, including liver function tests, were performed.

The metabolic pathway and study design can be visualized in the following workflow:

G OralDose This compound Oral Dose GI Gastrointestinal Tract Absorption OralDose->GI PortalVein Portal Circulation GI->PortalVein Liver Liver CYP3A4 Metabolism PortalVein->Liver Systemic Systemic Circulation (Total Drug) Liver->Systemic First-Pass Effect Reduced in Cirrhosis Bile Biliary Excretion Liver->Bile ProteinBinding Plasma Protein Binding (primarily AAG) Systemic->ProteinBinding Unbound Unbound (Active) Drug Pharmacologic Effect ProteinBinding->Unbound Binding Reduced in Cirrhosis (↓AAG) PK PK Parameters: AUC, Cmax, Tmax, t½ Unbound->PK Feces Feces Bile->Feces

Experimental Workflow

The experimental workflow for the study is outlined below.

G Start Study Initiation (Screening & Enrollment) Group1 Group 1: Healthy Volunteers (n=10) Start->Group1 Group2 Group 2: Moderate Cirrhosis (n=10) Start->Group2 Group3 Group 3: Severe Cirrhosis (n=10) Start->Group3 Dosing Single Oral Dose This compound 600 mg (Fasting) Group1->Dosing Group2->Dosing Group3->Dosing PKSampling1 PK Sampling Schedule (Pre-dose to 24h) Dosing->PKSampling1  For Group 1 PKSampling2 PK Sampling Schedule (Pre-dose to 96h) Dosing->PKSampling2  For Groups 2 & 3 Analysis Bioanalysis: HPLC-MS/MS PKSampling1->Analysis PKSampling2->Analysis PKModeling Non-Compartmental PK Analysis Analysis->PKModeling Stats Statistical Comparison (ANOVA) PKModeling->Stats Conclusion Dosing Recommendation Based on Child-Pugh Score Stats->Conclusion

Clinical Implementation and Monitoring

When applying these dose adjustments in a clinical or research setting, several factors require attention:

  • Formulation Selection: The oral solution is contraindicated in patients with hepatic failure. The capsule formulation must be used for dose adjustment in this population [5].
  • Therapeutic Drug Monitoring (TDM): Given the increased variability in this compound and ritonavir exposures in hepatically impaired patients, close monitoring of both safety (for potential toxicity) and virologic response is strongly recommended [7].
  • Drug-Drug Interactions: this compound is a CYP3A4 inhibitor and substrate. Concomitant administration with other drugs that are potent inducers or substrates of CYP3A4 requires extreme caution due to the risk of serious interactions [8] [2].

Conclusion

This compound therapy requires careful dose modification in patients with hepatic impairment to mitigate the risk of toxicity from increased drug exposure. The recommended adjustments, stratified by Child-Pugh score, provide a clinically validated framework for safe administration. The provided experimental protocol offers a reproducible methodology for characterizing the pharmacokinetics of hepatically cleared drugs in this vulnerable population.

References

Comprehensive Analytical Method Development and Validation for Amprenavir: Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Amprenavir is a protease inhibitor used in combination antiretroviral therapy for the treatment of Human Immunodeficiency Virus (HIV) infection. It functions by binding to the active site of the HIV-1 protease enzyme, thereby preventing the cleavage of viral polyproteins and subsequent maturation of infectious viral particles [1]. The development and validation of robust analytical methods for this compound is crucial for various stages of drug development and quality control, including pharmacokinetic studies, stability testing, and impurity profiling. These methods ensure the drug's safety, efficacy, and quality by accurately measuring the active pharmaceutical ingredient and detecting potential impurities that may arise during synthesis or storage.

The chemical complexity of this compound and its prodrug fosthis compound, along with the presence of various potential impurities, necessitates sophisticated analytical techniques. This application note provides a comprehensive overview of validated analytical methods for this compound, focusing on key validation parameters, detailed experimental protocols, and practical applications in pharmaceutical analysis. The methods described herein adhere to international regulatory guidelines, including those established by the International Conference on Harmonisation (ICH), ensuring their suitability for intended applications in both research and quality control settings [1] [2].

Method Validation Parameters

Method validation is an essential process that establishes documented evidence demonstrating an analytical method is suitable for its intended purpose. For this compound analytical methods, several key parameters require rigorous assessment to ensure reliability, accuracy, and reproducibility. These parameters collectively verify that the method can consistently produce results that accurately reflect the quality of the drug substance or product under various conditions.

The comprehensive validation of this compound methods encompasses both chemical and biological matrices, with specific acceptance criteria defined for each parameter. Based on the reviewed literature, the following table summarizes the typical validation parameters and their corresponding results for this compound analytical methods:

Table 1: Summary of Validation Parameters for this compound Analytical Methods

Validation Parameter Method Details Results Reference
Linearity Range LC-MS/MS in plasma 0.15–1500 ng/mL with r² > 0.990 [1]
LC-MS/MS in plasma 10–2000 ng/mL [3]
RP-HPLC for impurities 0.5–1.5 ppm for related substances r² = 0.999 [2]
Precision (% RSD) Intraday & interday (LC-MS/MS) < 4.21% [1]
Accuracy (% Recovery) LQC: 92.9%, MQC: 95.1%, HQC: 96.4% [1]
Specificity No interference from matrix Confirmed [1] [3]
Sensitivity LLOQ: 0.15 ng/mL (LC-MS/MS) S/N > 3 [1]
LOD/LOQ (HPLC) Impurity detection LOD: S/N=3, LOQ: S/N=10 [2]

Specificity and selectivity demonstrate the method's ability to accurately measure the analyte in the presence of potential interferents, such as metabolites, impurities, or matrix components. For this compound methods, specificity was confirmed by analyzing blank plasma samples from six different donors, which showed no interference at the retention times of this compound or the internal standard [1] [3]. The precision and accuracy of a method indicate its reliability and closeness to the true value, respectively. For the LC-MS/MS method, both intraday and interday precision demonstrated relative standard deviation values below 4.21%, while accuracy ranged from 92.9% to 96.4% across different quality control levels [1].

The linearity of an analytical method is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. This compound methods have demonstrated excellent linearity across various matrices, with correlation coefficients (r²) greater than 0.990 [1] [2]. Sensitivity is assessed through the limit of detection (LOD) and limit of quantification (LOQ) or the lower limit of quantitation (LLOQ). The exceptional sensitivity of LC-MS/MS methods allows for quantitation of this compound at sub-nanogram per milliliter levels, which is essential for pharmacokinetic studies following therapeutic dosing [1] [3].

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

The LC-MS/MS protocol for this compound quantification in plasma represents a highly sensitive and specific approach suitable for pharmacokinetic studies and therapeutic drug monitoring. This method employs rilpivirine as an internal standard to account for potential variability in sample preparation and instrument response, enhancing the reliability of quantitative results [1].

Chromatographic conditions utilize a Zorbax C18 column (50 × 4.6 mm, 5 μm particle size) maintained at 30°C. The mobile phase consists of acetonitrile, 0.1% v/v formic acid in water, and methanol in a ratio of 60:10:30, delivered isocratically at a flow rate of 0.60 mL/min. The injection volume is set at 5.0 μL, with a total run time of 6 minutes. Under these conditions, this compound and the internal standard elute at approximately 1.2 and 2.3 minutes, respectively, demonstrating satisfactory resolution without interference from plasma matrix components [1].

Mass spectrometric detection operates in multiple reaction monitoring (MRM) mode with positive ion electrospray ionization. The optimized mass transitions are m/z 506.2 → 89.1 for this compound and m/z 367.1 → 350.1 for the internal standard rilpivirine. The instrument parameters are carefully optimized as follows: drying gas and sheath gas temperatures at 300°C, nebulizer pressure at 22.0 psi, sheath gas flow rate at 10 L/min, drying gas flow rate at 5 L/min, and capillary voltage at 3 kV. The fragmentor voltage is set at 110 V for this compound and 115 V for the internal standard, with a collision energy of 15 eV for both compounds [1].

Table 2: LC-MS/MS Instrument Parameters for this compound Quantification

Parameter Setting Application
Ionization Mode Positive Electrospray Ion generation
MRM Transitions 506.2 → 89.1 (this compound) 367.1 → 350.1 (IS) Selective detection
Gas Temperatures 300°C (drying & sheath) Desolvation
Nebulizer Pressure 22.0 psi aerosol generation
Flow Rates Sheath: 10 L/min, Drying: 5 L/min Gas flows
Capillary Voltage 3 kV Ionization efficiency
Collision Energy 15 eV Fragmentation
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

For the analysis of fosthis compound and its related impurities in pharmaceutical formulations, a robust RP-HPLC method has been developed and validated. This method is particularly valuable for quality control laboratories, enabling the simultaneous quantification of the active pharmaceutical ingredient and its potential impurities in a single analysis [2].

The chromatographic separation is achieved using a Zobrax C18 column (100 × 4.6 mm, 5 μm) maintained at 30°C. The mobile phase employs a gradient elution program with 0.1% v/v orthophosphoric acid in water (mobile phase A) and acetonitrile (mobile phase B). The gradient program starts at 50% B, increases linearly to 80% B over 8 minutes, holds for 2 minutes, then returns to initial conditions for equilibration. The flow rate is maintained at 1.0 mL/min, with detection at 264 nm using a photodiode array detector. The total run time is 10 minutes, with fosthis compound eluting at approximately 5.3 minutes, well-resolved from its potential impurities [2].

Sample preparation for this method involves dissolving tablet powder equivalent to 1 mg of fosthis compound in 100 mL of diluent (water:acetonitrile, 50:50 v/v) with sonication for 5 minutes. The standard solution is prepared at a concentration of 1 ppm by appropriate dilution of stock solutions. The method demonstrates excellent resolution for fosthis compound and its impurities, with retention times of 2.3 min (amino impurity), 4.3 min (propyl impurity), 4.7 min (isomer impurity), 8.1 min (nitro impurity), and 8.6 min (this compound impurity) [2].

Sample Preparation and Stability

Sample preparation is a critical step in ensuring accurate and reproducible quantification of this compound across different matrices. For plasma samples, liquid-liquid extraction with ethyl acetate has been successfully employed. The protocol involves transferring 250 μL of plasma spiked with 50 μL of internal standard (1 μg/mL rilpivirine) into propylene tubes, followed by vortex mixing for 2 minutes. The extraction is performed with 5.0 mL of ethyl acetate solvent, and centrifugation at 3,500 rpm for 30 minutes. The organic layer is then separated and evaporated to dryness under a stream of nitrogen. The resulting residue is reconstituted in 250 μL of mobile phase and transferred to autosampler vials for analysis [1].

An alternative solid-phase extraction method utilizing C18 cartridges has also been developed, particularly for multi-analyte protocols that include this compound along with other antiretroviral agents. This procedure involves conditioning the SPE columns with ethyl acetate, methanol, and water (2 mL each), followed by loading of the plasma sample diluted with water. The columns are washed with phosphate buffer and water, dried under nitrogen for 6 minutes, and finally eluted with ethyl acetate. The eluted samples are evaporated to dryness and reconstituted in 250 μL of 35% acetonitrile containing 0.01% formic acid before LC-MS/MS analysis [3].

The stability profile of this compound under various storage and processing conditions is well-documented. This compound demonstrates excellent stability in heparinized human plasma, remaining stable for at least 3 freeze-thaw cycles (-20°C ambient), 1.5 hours at 56°C, 48 hours under refrigeration (2-8°C), 48 hours at room temperature, and up to 23 months when stored at -20°C [3]. Additionally, this compound exhibits stability in processed extracts for at least 48 hours and in refrigerated standard solutions for at least 6 weeks, providing flexibility in analytical workflow and sample batch processing.

The following diagram illustrates the complete sample processing workflow for this compound analysis in plasma samples:

G Start Start Plasma Sample Processing Step1 Add Internal Standard (Rilpivirine) Start->Step1 Step2 Vortex Mixing (2 minutes) Step1->Step2 Step3 Liquid-Liquid Extraction with Ethyl Acetate (5 mL) Step2->Step3 Step4 Centrifugation (3,500 rpm, 30 min) Step3->Step4 Step5 Collect Organic Layer Step4->Step5 Step6 Evaporate to Dryness (Nitrogen Stream) Step5->Step6 Step7 Reconstitute in Mobile Phase (250 µL) Step6->Step7 Step8 Transfer to Autosampler Vial Step7->Step8 End LC-MS/MS Analysis Step8->End

Applications in Pharmaceutical Analysis

The validated analytical methods for this compound find diverse applications across pharmaceutical development and clinical research. One significant application is in pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion profile of the drug. A compartmental pharmacokinetic analysis of oral this compound in healthy subjects revealed interesting characteristics, including a mean terminal half-life of 6.17 to 8.28 hours and the presence of secondary concentration peaks approximately 7-8 hours after dosing in 98.7% of subjects, suggesting possible enterohepatic recycling [4] [5]. These findings have important implications for dosing regimen design and therapeutic drug monitoring.

In pharmaceutical quality control, the developed methods enable comprehensive impurity profiling of fosthis compound drug substance and products. The RP-HPLC method specifically allows for the simultaneous quantification of potential impurities, including isomer, amino, propyl, nitro, and this compound itself, ensuring drug safety and regulatory compliance [2]. The method's ability to accurately measure these impurities at low levels (ppm range) makes it particularly valuable for monitoring drug stability and detecting degradation products during storage.

Another critical application lies in establishing in vitro-in vivo correlations (IVIVC) for fosthis compound tablets. Research has demonstrated a Level A correlation between in vitro dissolution profiles and in vivo pharmacokinetic data, enabling the development of discriminatory dissolution methods that can predict the in vivo performance of the drug product [6]. This correlation is especially valuable for quality control, as it allows for the use of dissolution testing as a surrogate for bioequivalence studies in certain circumstances, such as post-approval changes to the formulation or manufacturing process.

Conclusion

The comprehensive validation of analytical methods for this compound, following international regulatory guidelines, ensures reliable quantification of the drug in various matrices, from biological samples to pharmaceutical formulations. The detailed protocols presented in this application note, including LC-MS/MS for bioanalytical applications and RP-HPLC for impurity profiling, provide robust frameworks for researchers and quality control professionals. The experimental workflows and validation parameters outlined serve as valuable references for implementing these methods in different laboratory settings, ultimately contributing to the quality assurance of this important antiretroviral medication and supporting ongoing efforts in HIV treatment and management.

References

Comprehensive Application Notes and Protocols: Amprenavir Brain Penetration and P-glycoprotein Efflux Transport

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to P-glycoprotein and Amprenavir CNS Delivery

P-glycoprotein (P-gp), encoded by the human MDR1 gene, is a critical ATP-binding cassette (ABC) transporter expressed at the blood-brain barrier (BBB) that actively effluxes xenobiotics and drugs from the brain back into the systemic circulation. This efflux activity significantly limits the central nervous system (CNS) penetration of many therapeutic agents, including antiretroviral drugs such as this compound, an HIV-1 protease inhibitor. The clinical significance of P-gp-mediated efflux became evident when studies demonstrated that inadequate CNS concentrations of antiretroviral drugs contribute to the persistence of HIV sanctuary sites in the brain, potentially leading to HIV-associated neurocognitive disorders and viral resistance despite systemic viral control [1] [2]. This compound has been identified as a P-gp substrate through multiple experimental approaches, including bidirectional transport assays in Caco-2 cell monolayers and in vivo studies using genetic and chemical P-gp knockout models [3] [4].

The therapeutic challenge posed by P-gp-mediated efflux has stimulated extensive research into the transport kinetics and regulatory mechanisms governing this compound's interaction with this efflux transporter. Understanding these parameters is essential for developing strategies to enhance this compound delivery to the CNS, which could improve treatment outcomes for HIV patients with neurological complications. These Application Notes and Protocols compile comprehensive experimental methodologies for investigating this compound-P-gp interactions, from in vitro transport studies to in vivo CNS distribution assessments, providing researchers with standardized approaches to evaluate and potentially overcome the BBB limitations for this important antiretroviral agent [5] [3] [1].

Quantitative Analysis of this compound-P-gp Interactions

Kinetic Parameters of P-gp-Mediated Transport

The elementary rate constants for P-gp-mediated transport of this compound have been successfully determined using a hierarchical fitting algorithm applied to transport data from confluent MDCKII-hMDR1 cell monolayers. This approach employs a mass action model of the Michaelis-Menten reaction without imposing steady-state assumptions, allowing simultaneous fitting of multiple parameters that define the transport kinetics [5]. The kinetic analysis revealed that the association rate constant (kon) for this compound binding to P-gp is exceptionally large, suggesting that the process is rate-limited primarily by drug lateral diffusion within the inner monolayer of the plasma membrane rather than by the binding event itself. This finding supports a structural model where P-gp is open to the lipids of the apical membrane inner monolayer, allowing efficient substrate acquisition directly from the membrane bilayer [5].

The efflux rate constant (kefflux) for this compound was found to be substantially larger than those measured for other P-gp substrates such as quinidine and loperamide, potentially exceeding the maximal rate of ATP hydrolysis by P-gp. This combination of weak binding affinity and rapid efflux results in an inefficient transport cycle where a substrate molecule may visit the P-gp binding site thousands or even millions of times before being successfully effluxed into the apical chamber. The estimated density of efflux-active P-gp in the MDCKII-hMDR1 cell model was substantially lower than total P-gp levels measured by quantitative Western blot, possibly because only P-gp molecules located at the tips of microvilli effectively contribute to measurable efflux into the apical chamber [5].

Table 1: Experimentally Determined Elementary Rate Constants for P-gp Substrates

Parameter This compound Quinidine Loperamide Experimental System
Association rate constant (kon) Very large, diffusion-limited Very large, diffusion-limited Very large, diffusion-limited MDCKII-hMDR1 monolayers [5]
Efflux rate constant (kefflux) Substantially larger than maximal ATP hydrolysis rate Similar to maximal ATP hydrolysis rate Similar to maximal ATP hydrolysis rate MDCKII-hMDR1 monolayers [5]
Binding affinity Weak Weak Weak MDCKII-hMDR1 monolayers [5]
Transport efficiency Inefficient (many binding attempts per efflux event) Inefficient (many binding attempts per efflux event) Inefficient (many binding attempts per efflux event) MDCKII-hMDR1 monolayers [5]
Permeability and Transport Ratios

Bidirectional transport assays across polarized cell monolayers have provided crucial quantitative data on the directional permeability of this compound and its susceptibility to P-gp-mediated efflux. In Caco-2 cell models, which naturally express P-gp, this compound demonstrated a basolateral-to-apical (B-A) transport rate that was significantly higher than the apical-to-basolateral (A-B) transport rate, with reported transport ratios ranging from 2 to 23-fold for various HIV protease inhibitors [3]. This pronounced asymmetric transport is characteristic of active efflux and is abolished when assays are conducted in the presence of specific P-gp inhibitors such as GF120918, confirming the role of P-gp in limiting this compound's cellular accumulation and transcellular permeability [3].

The passive permeability component of this compound transport can be quantified through parallel experiments with potent P-gp inhibitors, which effectively neutralize the active efflux contribution. For this compound, this passive permeability represents the intrinsic membrane penetration capacity in the absence of efflux transporters. When compared to other HIV protease inhibitors, this compound exhibits intermediate passive permeability, higher than saquinavir but lower than some other agents in its class. The clinical relevance of these transport characteristics is substantial, as the balance between passive permeability and active efflux ultimately determines the extent to which this compound can cross the BBB and achieve therapeutically relevant concentrations in the CNS compartment [3] [4].

Table 2: this compound Transport Characteristics in Experimental Systems

Experimental System Transport Direction Permeability/Transport Rate Fold Difference Inhibitor Effect Reference
Caco-2 cell monolayers B-A vs A-B 2 to 23-fold higher B-A transport 2-23 fold Abolished with GF120918 [3]
MDCKII-hMDR1 monolayers A-B Fitted elementary rate constants N/A N/A [5]
In vivo (mice) Blood-to-Brain 27-fold increase in mdr1a/1b knockout 27 fold Similar enhancement with GF120918 [3]
In vivo (mice) Blood-to-CSF 3.3-fold increase in mdr1a/1b knockout 3.3 fold Similar enhancement with GF120918 [3]

Experimental Protocols for In Vitro Characterization

Caco-2 Cell Transport Assay

Protocol Overview: The Caco-2 cell transport assay is a widely established in vitro model for predicting drug absorption and transporter interactions. This protocol details the methodology for assessing P-gp-mediated transport of this compound across Caco-2 cell monolayers, providing quantitative data on bidirectional permeability and inhibitor effects [3] [4].

Materials and Reagents:

  • Caco-2 cells (passage number 25-45)
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, 100 U/mL penicillin, and 100 μg/mL streptomycin
  • 0.4-μm pore polycarbonate membrane filters (Transwell system, Costar Corp.)
  • [3H]-amprenavir (21 Ci/mmole) or unlabeled this compound for HPLC detection
  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
  • P-gp inhibitors: GF120918 (1 μM) or other inhibitors for control experiments
  • Transport buffer: HBSS with 10 mM HEPES, pH 7.4

Procedure:

  • Cell Culture and Monolayer Preparation:

    • Seed Caco-2 cells at a density of 1.0 × 105 cells/cm2 on polycarbonate membranes in Transwell plates.
    • Culture for 21-28 days, changing medium every 2-3 days, until transepithelial electrical resistance (TEER) values exceed 300 Ω·cm2, indicating formation of tight junctions.
  • Bidirectional Transport Assay:

    • Apical-to-Basolateral (A-B) Direction: Add this compound (5-50 μM) in transport buffer to the apical chamber; sample from basolateral chamber at 15, 30, 60, 90, and 120 minutes.
    • Basolateral-to-Apical (B-A) Direction: Add this compound to the basolateral chamber; sample from apical chamber at the same time intervals.
    • Maintain assays at 37°C with gentle agitation throughout the experiment.
    • For inhibition studies, include GF120918 (1 μM) in both chambers 30 minutes prior to and during the transport experiment.
  • Sample Analysis:

    • Analyze radiolabeled this compound by liquid scintillation counting or unlabeled drug by LC-MS/MS.
    • Calculate apparent permeability (Papp) using the formula: Papp = (dQ/dt) / (A × C0), where dQ/dt is the transport rate, A is the membrane surface area, and C0 is the initial donor concentration.
    • Determine efflux ratio as Papp (B-A) / Papp (A-B).

Data Interpretation: An efflux ratio significantly greater than 2.0 suggests active efflux transport. Confirmation of P-gp involvement requires demonstration that the efflux ratio approaches 1.0 in the presence of specific P-gp inhibitors like GF120918 [3].

P-gp Inhibition Assay

Protocol Overview: This protocol measures the inhibitory potency of compounds against P-gp-mediated transport using a reference P-gp substrate in Caco-2 cells or other P-gp-expressing systems.

Materials and Reagents:

  • Caco-2 cell monolayers (prepared as described in Section 3.1)
  • [3H]-digoxin (15 Ci/mmol) as P-gp probe substrate
  • Test inhibitors (e.g., HIV protease inhibitors for cross-inhibition studies)
  • Transport buffer: HBSS with 10 mM HEPES, pH 7.4

Procedure:

  • Pre-incubate Caco-2 monolayers with or without test inhibitors for 30 minutes.
  • Add [3H]-digoxin (1-5 μM) to the apical chamber for A-B transport or basolateral chamber for B-A transport, maintaining inhibitors throughout the experiment.
  • Sample from the opposite chamber at 15, 30, 60, 90, and 120 minutes.
  • Quantify radiolabeled digoxin transport by liquid scintillation counting.
  • Calculate IC50 values (concentration causing 50% inhibition of P-gp-mediated efflux) using non-linear regression analysis of inhibition data.

Data Interpretation: The protocol can identify potential drug-drug interactions at the P-gp level. For example, ketoconazole, cyclosporin A, verapamil, and quinidine have demonstrated IC50 values in the low micromolar range (1.2-2.2 μM) in this assay system [4].

In Vivo Protocols for CNS Penetration Assessment

Genetic and Chemical P-gp Knockout Models

Protocol Overview: In vivo CNS penetration of this compound can be assessed using either genetic knockout mice lacking P-gp expression or chemical inhibition of P-gp in wild-type animals. These approaches directly quantify the impact of P-gp on this compound distribution to the brain and cerebrospinal fluid (CSF) [3].

Materials and Reagents:

  • mdr1a/1b double knockout mice (25-30 g) and corresponding wild-type controls
  • GF120918 (or other P-gp inhibitors) for chemical knockout studies
  • [3H]-amprenavir (21 Ci/mmole) or unlabeled this compound for LC-MS/MS analysis
  • Sterile saline or appropriate vehicle for formulations
  • Isoflurane anesthesia system
  • Cardiac perfusion apparatus

Procedure:

  • Animal Preparation and Dosing:

    • Randomly assign animals to treatment groups (n=5-8 per group):
      • Group 1: mdr1a/1b knockout mice + this compound
      • Group 2: Wild-type mice + this compound
      • Group 3: Wild-type mice + GF120918 (10-25 mg/kg, oral or intravenous) + this compound
      • Group 4: Wild-type mice + vehicle + this compound
    • Administer this compound (10-50 mg/kg) via appropriate route (oral or intravenous).
  • Sample Collection:

    • At predetermined time points (0.5, 1, 2, 4, and 8 hours) post-dose, anesthetize animals with isoflurane.
    • Collect blood via cardiac puncture into heparinized tubes.
    • Perfuse brains with ice-cold saline via cardiac perfusion to remove blood contamination.
    • Harvest brains, CSF (if feasible), and other tissues of interest.
  • Sample Processing and Analysis:

    • Homogenize brain tissues in 3-4 volumes of phosphate buffer.
    • Extract this compound from plasma, brain homogenates, and CSF using protein precipitation or solid-phase extraction.
    • Quantify this compound concentrations using LC-MS/MS with appropriate calibration standards.
  • Data Analysis:

    • Calculate brain-to-plasma ratio (Kp) as: Kp = Cbrain / Cplasma
    • Determine enhancement ratio as: Kp (knockout or inhibited) / Kp (control)
    • Perform statistical comparisons using appropriate tests (e.g., one-way ANOVA with post-hoc tests)

Data Interpretation: Studies using these methods have demonstrated a 13- to 27-fold increase in brain concentrations and a 3.3-fold increase in CSF concentrations of this compound in P-gp-compromised models compared to wild-type controls, confirming P-gp as a major limitation to this compound CNS delivery [3].

Whole-Body Autoradiography

Protocol Overview: Quantitative whole-body autoradiography (WBA) provides comprehensive spatial distribution data for radiolabeled this compound throughout the body, including CNS penetration, in both P-gp competent and compromised animals.

Materials and Reagents:

  • mdr1a/1b knockout mice and wild-type controls
  • [3H]-amprenavir (21 Ci/mmole)
  • Carboxymethyl cellulose suspension vehicle
  • Cryostat microtome
  • Phosphor imaging plates or X-ray film
  • Tissue homogenization equipment

Procedure:

  • Administer [3H]-amprenavir (100 μCi/animal) orally or intravenously to treatment groups.
  • At predetermined time points (e.g., 1, 4, and 24 hours), euthanize animals and rapidly freeze in carboxymethyl cellulose medium.
  • Section frozen animals sagittally at 20-40 μm thickness using cryostat microtome.
  • Collect sections on tape and expose to phosphor imaging plates or X-ray film for appropriate duration.
  • Quantify regional distribution of radioactivity using image analysis software.
  • Confirm results with liquid scintillation counting of dissected tissues from parallel experiments.

Data Interpretation: WBA studies visually demonstrate limited this compound distribution to the brain in wild-type animals, with dramatically enhanced CNS penetration in mdr1a/1b knockout mice or those pretreated with P-gp inhibitors like GF120918 [3].

Nuclear Receptor Activation and P-gp Regulation Protocols

PXR and CAR Activation Assays

Protocol Overview: this compound and other antiretroviral drugs can regulate P-gp expression through activation of nuclear receptors PXR (pregnane X receptor) and CAR (constitutive androstane receptor). This protocol describes reporter gene assays to identify ligands of these nuclear receptors [1].

Materials and Reagents:

  • CV-1 monkey kidney fibroblast cells or similar reporter cell line
  • GAL4-responsive luciferase reporter plasmid (UAS-luc)
  • GAL4 DNA binding domain fused to ligand binding domains of hPXR or hCAR
  • β-galactosidase control plasmid for normalization
  • FuGENE HD transfection reagent
  • Luciferase assay system
  • β-galactosidase assay system
  • Test compounds: this compound, other HIV protease inhibitors, reference agonists (rifampin for PXR, CITCO for CAR)

Procedure:

  • Cell Culture and Transfection:

    • Maintain CV-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
    • Seed cells into 48-well plates at 50-60% confluence 24 hours before transfection.
    • Cotransfect cells with:
      • 200 ng UAS-luc reporter plasmid
      • 100 ng GAL4-hPXR LBD or GAL4-hCAR LBD expression plasmid
      • 100 ng β-galactosidase control plasmid
    • Use FuGENE HD transfection reagent according to manufacturer's instructions.
  • Compound Treatment and Assay:

    • 6 hours post-transfection, add test compounds (this compound, 1-50 μM) or vehicle control in fresh medium with charcoal-treated FBS.
    • Incubate cells for 14-16 hours.
    • Harvest cells and measure luciferase and β-galactosidase activities using commercial assay systems.
    • Normalize luciferase activity to β-galactosidase activity (relative light units, RLU).
  • Data Analysis:

    • Calculate fold activation compared to vehicle control.
    • Determine EC50 values for receptor activation using dose-response curves.

Data Interpretation: this compound has been identified as an activator of hPXR in this assay system, providing a mechanism for the observed upregulation of P-gp expression with chronic administration [1].

P-gp Induction in hCMEC/D3 Cells

Protocol Overview: This protocol assesses functional induction of P-gp in human brain microvessel endothelial cells (hCMEC/D3) following prolonged exposure to this compound, modeling P-gp upregulation at the human blood-brain barrier.

Materials and Reagents:

  • hCMEC/D3 cells (passage 25-35)
  • Endothelial cell growth medium (EGM-2 MV bullet kit)
  • This compound and other test antiretroviral drugs
  • Rhodamine-6G (R-6G) or other fluorescent P-gp substrates
  • P-gp monoclonal antibodies for immunoblotting
  • Cell lysis buffer with protease inhibitors

Procedure:

  • Cell Culture and Treatment:

    • Maintain hCMEC/D3 cells in EGM-2 MV medium at 37°C, 5% CO2.
    • Seed cells into collagen-coated plates or Transwell filters.
    • At 80% confluence, treat with this compound (1-10 μM, reflecting clinical concentrations) or vehicle control for 72 hours, refreshing medium and compounds every 24 hours.
  • Functional Assessment of P-gp Activity:

    • After 72-hour treatment, assay P-gp function using R-6G accumulation.
    • Incubate cells with R-6G (5 μM) with or without P-gp inhibitor (GF120918, 1 μM) for 60 minutes.
    • Measure intracellular R-6G fluorescence (excitation 528 nm, emission 553 nm).
    • Calculate net P-gp-mediated efflux as difference in accumulation with and without inhibitor.
  • P-gp Expression Analysis:

    • Prepare cell lysates from treated and control cells.
    • Perform Western blotting using anti-P-gp monoclonal antibodies.
    • Normalize P-gp expression to actin loading control.
    • Quantify band intensity using densitometry.

Data Interpretation: Significant increases in both P-gp function and expression following 72-hour this compound treatment indicate induction at the human BBB, with potential implications for reduced CNS penetration over time with chronic therapy [1].

Integrated Experimental Workflows and Data Interpretation

Comprehensive Assessment Strategy

A systematic, multi-faceted approach is essential for fully characterizing this compound's interactions with P-gp and its implications for CNS delivery. The diagram below outlines an integrated workflow that combines in vitro, in vivo, and regulatory mechanism studies to provide a comprehensive assessment of P-gp-mediated efflux and strategies to overcome this barrier.

G cluster_invitro In Vitro Characterization cluster_kinetics Kinetic Analysis cluster_invivo In Vivo CNS Penetration cluster_regulatory Regulatory Mechanisms Start Start: this compound-P-gp Interaction Assessment InVitro1 Caco-2 Transport Assays Start->InVitro1 Kinetic1 Elementary Rate Constant Determination Start->Kinetic1 Reg1 Nuclear Receptor Activation (PXR/CAR Reporter Assays) Start->Reg1 InVitro2 P-gp Inhibition Studies InVitro1->InVitro2 InVitro3 Cellular Accumulation Assays InVitro2->InVitro3 Interpretation Data Integration and Therapeutic Strategy Development InVitro3->Interpretation Kinetic2 Mass Action Modeling (Hierarchical Fitting) Kinetic1->Kinetic2 InVivo1 Genetic Knockout Models (mdr1a/1b -/-) Kinetic2->InVivo1 Kinetic2->Interpretation InVivo2 Chemical Inhibition Studies (GF120918) InVivo1->InVivo2 InVivo3 Whole-Body Autoradiography InVivo2->InVivo3 InVivo3->Interpretation Reg2 P-gp Induction Studies (hCMEC/D3 Cells) Reg1->Reg2 Reg2->Interpretation

Diagram 1: Integrated workflow for comprehensive assessment of this compound-P-gp interactions and CNS penetration

This integrated approach reveals that P-gp-mediated efflux substantially limits this compound distribution to the CNS, with in vivo studies demonstrating 13- to 27-fold increases in brain concentrations when P-gp function is compromised [3]. The elementary kinetic parameters show that this compound association with P-gp is diffusion-limited, with an efflux rate constant potentially exceeding the maximal ATP hydrolysis rate of the transporter [5]. Additionally, this compound acts as an hPXR activator, potentially inducing its own efflux through upregulation of P-gp expression with chronic administration [1]. These findings collectively inform therapeutic strategies to enhance CNS delivery, including P-gp inhibition, dose optimization, and prodrug approaches to improve treatment outcomes for HIV-associated neurocognitive disorders.

Clinical Implications and Therapeutic Strategies

The experimental data collectively demonstrate that P-gp significantly restricts this compound penetration into the CNS, potentially contributing to therapeutic sanctuary sites and suboptimal viral suppression in the brain. The clinical evidence supporting this limitation includes observations that HIV patients generally exhibit lighter viral loads in cerebrospinal fluid when receiving antiretroviral regimens with better CNS-penetrating ability [1]. The kinetic inefficiency of P-gp-mediated this compound transport, where numerous binding events occur for each successful efflux cycle, suggests that even partial inhibition of P-gp could substantially enhance brain delivery without completely abolishing the barrier's protective function [5].

Several strategies have been explored to overcome the P-gp limitation for this compound and other HIV protease inhibitors. Pharmacological inhibition of P-gp using specific inhibitors like GF120918 has demonstrated promising results in experimental models, significantly enhancing this compound concentrations in both brain tissue and CSF [3]. However, the potential for drug-drug interactions and altered disposition of co-administered P-gp substrates necessitates careful consideration when implementing this approach clinically. An alternative strategy involves dose optimization or prodrug development to increase passive permeability or reduce P-gp recognition, potentially leveraging the observation that this compound association with P-gp occurs primarily from the membrane phase rather than aqueous solution [5].

The phenomenon of P-gp induction by this compound through PXR activation presents an additional clinical consideration, as chronic administration may lead to progressively enhanced efflux over time, potentially reducing CNS penetration with prolonged therapy [1]. This underscores the importance of monitoring potential changes in CNS efficacy during long-term treatment and considering combination approaches that include P-gp inhibitors not only to enhance initial penetration but also to counteract induction-mediated reductions in brain distribution over time.

Table 3: Strategies to Enhance this compound CNS Delivery

Strategy Mechanism Experimental Evidence Clinical Considerations
P-gp Pharmacological Inhibition Direct inhibition of efflux activity 27-fold increase in brain concentration with GF120918 [3] Potential for drug-drug interactions; requires co-administration
Dose Optimization Saturate P-gp transport capacity This compound shows no transport saturation in vitro [5] Limited by systemic toxicity concerns
Prodrug Approach Modify structure to reduce P-gp recognition Limited direct evidence for this compound Metabolic conversion efficiency and stability considerations
Nuclear Receptor Antagonism Prevent P-gp upregulation This compound identified as PXR activator [1] Complex regulation; potential unintended consequences
Nanoparticle Delivery Systems Bypass P-gp recognition Emerging approach without specific this compound data Manufacturing complexity and regulatory considerations

Conclusion

The comprehensive experimental protocols and data presented in these Application Notes provide researchers with robust methodologies for characterizing this compound's interactions with P-gp and assessing strategies to enhance its CNS delivery. The integrated approach combining in vitro transport assays, kinetic modeling, in vivo distribution studies, and regulatory mechanism investigations offers a systematic framework for evaluating P-gp substrates and developing approaches to optimize their therapeutic distribution. The key findings regarding this compound—including its status as a P-gp substrate with diffusion-limited association, its activation of PXR leading to potential autoinduction, and the dramatic enhancement of CNS penetration when P-gp is inhibited—highlight both the challenges and opportunities for improving treatment outcomes in HIV patients with neurological involvement.

As research in this field advances, the experimental approaches outlined here can be adapted to evaluate next-generation antiretroviral agents and combination strategies aimed at achieving more effective viral suppression in sanctuary sites like the CNS. The continued investigation of transport mechanisms, regulatory pathways, and novel delivery strategies will be essential for developing more effective treatments for HIV-associated neurocognitive disorders and ultimately improving the quality of life for people living with HIV.

References

amprenavir oral solution propylene glycol toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Propylene Glycol Content & Toxicity Profile

The formulation of amprenavir oral solution uses PG as a solvent to achieve adequate drug solubility. The recommended dosage results in a substantial PG intake, and the acceptable pharmaceutical intake level for PG has not been definitively established [1].

The primary mechanism of PG toxicity is linked to its metabolism. PG is metabolized in the liver by the enzyme alcohol dehydrogenase, and further processed by aldehyde dehydrogenase. This pathway does not reach full adult capacity until a child is between 12 to 30 months old. Populations with reduced activity of these enzymes are at risk for PG accumulation, leading to potential toxicity [1].

The table below outlines the potential toxic effects associated with PG accumulation.

System Affected Toxic Effect Clinical Manifestation
Metabolic Lactic Acidosis, Hyperosmolality Acid-base imbalances, increased plasma osmolality
Renal Renal Toxicity Acute kidney injury
Hematological Hemolysis Destruction of red blood cells
Neurological CNS Depression, Seizures Stupor, seizures, coma [1]

Populations at Increased Risk & Contraindications

Understanding patient populations vulnerable to PG toxicity is critical for clinical trial design and safety monitoring. The following diagram illustrates the metabolic pathway and key risk groups.

G PG Propylene Glycol (PG) ADH Enzyme: Alcohol Dehydrogenase (ADH) PG->ADH Ingestion Aldehyde Metabolic Intermediate ADH->Aldehyde ALDH Enzyme: Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Metabolites Final Metabolites (e.g., lactic acid) ALDH->Metabolites Elimination R1 Infants & Children <4 yrs R1->ADH Immature Enzyme Pathway R2 Pregnant Women R2->ADH R3 Hepatic Failure R3->ADH Impaired Metabolism R3->ALDH R4 Renal Failure R4->Metabolites Impaired Excretion R5 On Disulfiram/Metronidazole R5->ALDH Enzyme Inhibition R6 Certain Ethnicities* R6->ADH Potentially Reduced Metabolic Capacity

This compound oral solution is contraindicated in the following populations due to the risk of PG toxicity [1] [2]:

  • Infants and children below 4 years of age
  • Pregnant women
  • Patients with hepatic failure
  • Patients with renal failure
  • Patients treated with disulfiram or metronidazole (drugs that inhibit the aldehyde dehydrogenase enzyme)

Additional populations that require caution and closer monitoring due to a potentially diminished ability to metabolize PG include [1]:

  • Women
  • Individuals of Asian, Eskimo, or Native American ethnicity

Recommended Monitoring & Clinical Management

For researchers conducting studies where this compound oral solution must be used, implementing a robust monitoring and management plan is essential.

Monitoring Parameters: Closely monitor patients for signs of PG toxicity, including seizures, stupor, tachycardia, hyperosmolality, lactic acidosis, renal toxicity, and hemolysis [2].

Formulation Switching: A key risk mitigation strategy is to switch patients from the oral solution to the capsule formulation as soon as clinically feasible [1].

Alcohol Use: Concomitant use of alcoholic beverages is not recommended, as ethanol can compete for the same metabolic pathway [1].

Overdose Management: In the event of an overdose, monitoring and management of acid-base abnormalities is critical. Propylene glycol can be removed from the body via hemodialysis [1].

Frequently Asked Questions (FAQs) for Researchers

Q1: Why is the oral solution contraindicated in young children but not the capsules? The prohibition is due to the excipient, not the active drug. The oral solution contains a large amount of propylene glycol as a solvent. Young children cannot metabolize and clear PG efficiently, leading to toxic accumulation. The capsule formulation does not contain PG in problematic amounts [1].

Q2: What is the primary metabolic pathway affected in patients with hepatic impairment? PG is metabolized primarily in the liver. Hepatic impairment reduces the activity of alcohol dehydrogenase and aldehyde dehydrogenase enzymes, slowing the breakdown of PG and increasing the risk of systemic accumulation and toxicity [1] [2].

Q3: Are there specific drug interactions related to the propylene glycol in this formulation? Yes. Drugs like disulfiram and metronidazole are contraindicated because they inhibit the aldehyde dehydrogenase enzyme, directly blocking a key step in PG metabolism and precipitating toxicity [1].

Important Considerations for Drug Development

  • Excipient Toxicity: This case underscores the importance of a thorough toxicological profile for all formulation components, not just the active pharmaceutical ingredient.
  • Population Pharmacokinetics: Metabolic capacity for common excipients like PG can vary significantly by age, ethnicity, and health status, necessitating tailored formulation strategies.
  • Alternative Formulations: The risks associated with PG in this compound oral solution highlight why the development of solid oral dosage forms or formulations with safer alternative solvents is often preferable.

References

managing amprenavir high pill burden regimen

Author: Smolecule Technical Support Team. Date: February 2026

Why Amprenavir Had a High Pill Burden

The significant pill burden was due to its original dosing requirements. The standard adult dose was high, and the drug's formulation resulted in a large number of capsules.

Dosage Form Standard Adult Dose Resulting Pill Burden
Capsules (50 mg) 1200 mg twice daily [1] [2] 24 capsules per dose (48 capsules per day)
Oral Solution (15 mg/mL) 1400 mg twice daily [1] 93 mL per dose (186 mL per day)

Strategies for Managing Pill Burden in Clinical Research

The following table summarizes the key dose adjustment strategies identified in historical clinical studies and prescribing information.

Strategy Protocol / Dosing Adjustment Key Findings / Rationale

| Pharmacokinetic Boosting with Ritonavir | Once-daily: this compound 1200 mg + Ritonavir 200 mg [1]. Twice-daily: this compound 600 mg + Ritonavir 100 mg [1]. | Ritonavir, a potent CYP3A4 inhibitor, reduces the metabolism of this compound [3]. This allows for a significant reduction in the total daily dose and number of this compound pills while maintaining effective drug concentrations. | | Use of Prodrug (Fosthis compound) | Switch to fosthis compound, a prodrug of this compound [4]. | Fosthis compound has much better water solubility, which allowed for the development of a tablet formulation with a substantially lower pill burden compared to the original this compound capsules [4]. | | Fixed-Dose Combinations | Utilize fixed-dose combination products that became available later (e.g., fosthis compound combined with other antiretrovirals). | This strategy, which eventually replaced this compound, reduces the total number of pills a patient needs to take, simplifying the regimen and improving adherence. |

Critical Technical Notes on Formulations

  • Capsules vs. Oral Solution: The capsule and oral solution were not interchangeable on a milligram-per-milligram basis [1].
  • Oral Solution Warnings: The oral solution contained a high level of propylene glycol and was contraindicated in infants, young children, pregnant women, and patients with hepatic or renal failure due to the risk of toxicity [5] [1].
  • Food Interaction: Administration with a high-fat meal was found to decrease this compound absorption and was not recommended [6] [2].

Experimental Protocol: Assessing a Boosted Regimen

For research purposes, here is a summarized methodology from a clinical study investigating a boosted this compound regimen.

A Study Population Recruitment (Healthy Volunteers) B Randomization A->B C Regimen A (n=9): This compound 600 mg twice daily B->C D Regimen B (n=9): Delavirdine 600 mg twice daily B->D E Pharmacokinetic Evaluation (Day 10) C->E D->E F Coadministration Phase: This compound + Delavirdine 600 mg each twice daily E->F G Pharmacokinetic Evaluation (Day 20) F->G H Data Analysis: Compare AUC, Cmax, Cmin, t½ G->H

Objective: To evaluate the steady-state pharmacokinetic interaction between this compound and delavirdine (an NNRTI that also inhibits CYP3A4) and assess the potential for dose reduction [3].

Key Methodological Details:

  • Design: Prospective, open-label, randomized, multiple-dose study [3].
  • Participants: 18 healthy volunteers [3].
  • Dosing: As illustrated in the workflow above.
  • Pharmacokinetic Analysis: Blood samples were collected over a 24-hour period on days 10 and 20 to measure plasma concentrations. Key parameters calculated were AUC (Area Under the curve), C~max~ (maximum concentration), C~min~ (trough concentration), and t~½~ (half-life) [3].
  • Safety Monitoring: Adverse events were recorded throughout the study [3].

Conclusion for Researchers

The high pill burden of this compound was a major limitation in its clinical use. Historical data shows that the primary research and development strategy to overcome this was pharmacokinetic boosting, primarily with ritonavir. This approach successfully reduced the required dose and frequency, directly addressing the pill burden issue. The eventual replacement of this compound by its prodrug, fosthis compound, represented a more definitive solution, enabling a far more patient-friendly formulation.

References

Pharmacokinetic Profile & CYP3A4 Interaction Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Amprenavir's interactions are primarily due to its relationship with the CYP3A4 enzyme system [1] [2].

  • Metabolism: The principal route of this compound elimination is hepatic metabolism by CYP3A4 [2].
  • Enzyme Interaction: this compound is both a substrate and a mechanism-based inhibitor of CYP3A4 [2] [3]. As a mechanism-based inhibitor, it inactivates the enzyme irreversibly, leading to drug interaction predictions based solely on reversible inhibition being potentially underestimated [3].
  • Protein Binding: this compound is highly bound to plasma proteins (>90%), with the highest affinity for alpha-1 acid glycoprotein [1].
  • Elimination Half-Life: The half-life of this compound is reported to be between 7.1 and 10.6 hours [1].

Quantitative CYP3A Inhibition Data

The table below summarizes inhibition constants (Ki) for this compound against different CYP3A isoforms, based on in vitro studies using testosterone 6β-hydroxylation as a marker for CYP3A activity. A lower Ki value indicates a more potent inhibitory effect.

CYP3A Isoform Ki Value (μM) Inference
CYP3A4 0.1 μM [4] Preferential and potent inhibition
CYP3A5 0.5 μM [4] Weaker inhibitory effect
CYP3A7 2.1 μM [4] Weakest inhibitory effect

This data shows that this compound is a preferential inhibitor of CYP3A4, with a lower potential to inhibit the CYP3A5 and CYP3A7 isoforms [4].

Clinically Significant Drug Interaction Risks

The following table outlines major categories of clinically important drug interactions with this compound.

Interaction Category Examples Clinical Implication
Contraindicated (CYP3A4 Substrates) Terfenadine, astemizole, cisapride, triazolam, midazolam [5] Avoid concurrent use. Coadministration may inhibit the metabolism of these drugs, creating the potential for serious and/or life-threatening events (e.g., cardiac arrhythmias, prolonged sedation) [5].
Enzyme Inducers Rifampin, phenobarbital, phenytoin, carbamazepine, dexamethasone [5] Use with caution. These drugs are potent inducers of CYP3A4 and can markedly diminish plasma concentrations of this compound, reducing its therapeutic efficacy [5].
Inhibitors & Boosters Ketoconazole [5], Ritonavir [6] [2] Dosage adjustment may be needed. Ketoconazole can increase this compound concentrations [5]. Ritonavir is a potent CYP3A4 inhibitor used at low doses to "boost" this compound levels by inhibiting its metabolism, thereby enhancing its pharmacokinetic profile [6] [2].

Experimental Protocol: In Vitro CYP3A4 Inhibition Assessment

This methodology is adapted from published studies on the mechanism-based inactivation of CYP3A by HIV protease inhibitors [4] [3].

1. Objective To characterize the time- and concentration-dependent inhibition of CYP3A4 by this compound in vitro and determine the inactivation parameters (KI and kinact).

2. Materials

  • Recombinant CYP3A4 enzyme (with and without cytochrome b5)
  • Pooled Human Liver Microsomes (HLMs)
  • This compound (test compound)
  • Testosterone (substrate for CYP3A4)
  • 6β-Hydroxytestosterone (metabolite for quantification)
  • NADPH regenerating system
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

3. Methodology

  • Incubation Conditions: Incubate various concentrations of this compound (e.g., 0-100 μM) with CYP3A4 (+b5) or HLMs in the presence of an NADPH regenerating system.
  • Time-Course Study: Remove aliquots at multiple time points (e.g., 0, 5, 10, 15, 30 minutes) and dilute them into a secondary incubation mixture containing testosterone and NADPH.
  • Activity Measurement: Quantify the formation of the 6β-hydroxytestosterone metabolite in the secondary incubation using LC-MS/MS. The remaining CYP3A4 activity is calculated relative to a vehicle control.
  • Data Analysis: Plot the natural logarithm of the remaining activity versus time for each this compound concentration. The slope of each line represents the observed inactivation rate (kobs). The KI (inhibitor concentration that gives half-maximal inactivation) and kinact (maximum rate of inactivation) are determined by nonlinear regression fitting the kobs values to the Michaelis-Menten equation: ( k_{obs} = \frac{(k_{inact} \times [I])}{(K_I + [I])} )

The experimental workflow for this protocol is summarized in the following diagram:

start Start Experiment prep Prepare incubations with: - CYP3A4/HLMs - NADPH system - this compound (varying concentrations) start->prep incubate Primary incubation (Pre-incubation with this compound & NADPH) prep->incubate sample Remove aliquots at time points (0, 5, 10, 15, 30 min) incubate->sample dilute Dilute aliquot into secondary incubation (contains Testosterone & NADPH) sample->dilute measure Measure formation of 6β-Hydroxytestosterone via LC-MS/MS dilute->measure calculate Calculate remaining CYP3A4 activity vs. vehicle control measure->calculate analyze Analyze data to determine K_I and k_inact parameters calculate->analyze end End analyze->end

Key Insights for Researchers

  • Focus on the Prodrug: Since this compound itself is withdrawn, much contemporary research revolves around its prodrug, fosthis compound, which is rapidly converted to this compound in vivo [2]. When studying drug interactions, the focus should be on the active metabolite, this compound.
  • Ritonavir Boosting is Central: The most clinically relevant interaction is the intentional one with low-dose ritonavir [6] [2]. Ritonavir is a more potent CYP3A4 inhibitor and is used to boost this compound concentrations, improving its pharmacokinetic profile.
  • Assess Mechanism-Based Inactivation: Standard reversible inhibition assays (IC50) may not fully capture this compound's interaction potential. The experimental protocol for determining KI and kinact is critical for accurate in vitro to in vivo extrapolation, as mechanism-based inactivation can lead to longer-lasting effects [3].

References

reducing amprenavir gastrointestinal side effects

Author: Smolecule Technical Support Team. Date: February 2026

Amprenavir GI Side Effect Profile

The table below summarizes the frequency of key gastrointestinal (GI) side effects observed with this compound in clinical trials [1] [2].

Side Effect Frequency Classification Incidence in Clinical Trials Notes
Nausea Very Common 74% [1] Often mild to moderate in severity [2].
Diarrhea/Loose Stools Very Common 39% to 56% [1] [2] One of the most frequent side effects.
Vomiting Common 20% to 34% [1] [2] -
Abdominal Pain Common 14% [1] Reported as "abdominal symptoms (unspecified)" [1].

These GI effects were among the most frequent adverse events leading to discontinuation of this compound, particularly during the first 12 weeks of treatment [1].

Potential Mitigation Strategies & Considerations

Based on the pharmacological profile of this compound, here are some factors for researchers to consider when designing protocols to manage GI tolerability.

  • Administration with Food: A single-dose pharmacokinetic study indicated that administration of the soft gelatin capsule formulation with a high-fat breakfast resulted in a relatively small decrease (14%) in drug exposure (AUC), which was not considered clinically significant [3]. This suggests that this compound can be taken with or without food, but avoiding high-fat meals might be a variable to test if GI upset is observed.
  • Formulation and Pill Burden: The original hard gelatin capsule formulation of this compound was noted for its high pill burden, which can impact patient compliance and tolerability [4]. This challenge led to the development of Fosthis compound, a prodrug with improved bioavailability and a lower pill burden [4] [5]. For researchers working with this compound, exploring formulation strategies to improve convenience could be a relevant area of investigation.
  • Drug Interactions: this compound is a substrate and inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system [3] [2]. Concomitant administration with other drugs that are metabolized by or affect this system could alter this compound's plasma concentrations, potentially influencing both efficacy and side effect profiles [1]. A thorough review of a subject's concomitant medications is essential.

Experimental Workflow for GI Side Effect Investigation

For researchers aiming to systematically investigate and mitigate these GI side effects, the following experimental workflow can serve as a guide. The diagram below outlines a potential protocol.

G Start Identify GI Side Effect A1 Document Symptom (Nausea, Diarrhea, etc.) Start->A1 A2 Record Onset & Severity A1->A2 B1 Review Concomitant Medications A2->B1 B2 Consider Administration Timing & Food A2->B2 C Evaluate Intervention B1->C B2->C D1 Adjust Formulation (e.g., with food) C->D1 Protocol allows D2 Assess Need for Symptomatic Relief C->D2 Symptom persists End Outcome Documented C->End Tolerable E Monitor & Re-assess Tolerability D1->E D2->E E->C  Re-evaluate

Frequently Asked Questions (FAQs)

Q1: What is the most common gastrointestinal side effect reported with this compound? A1: In clinical trials, diarrhea or loose stools and nausea were the most frequently reported GI adverse events, with incidences of 39-56% and 74%, respectively [1] [2].

Q2: Are the GI side effects of this compound severe enough to warrant stopping treatment in a clinical trial setting? A2: Yes, the data indicates that gastrointestinal effects were among the most frequent reasons for discontinuation of this compound, especially during the initial 12-week period of treatment [1]. The severity should be closely monitored per the trial's protocol.

Q3: Did the formulation of this compound play a role in its tolerability? A3: Yes. The original capsule formulation was noted for its high pill burden (8 capsules twice daily), which was a significant tolerability and compliance issue and led to the development of Fosthis compound, a prodrug with a more convenient dosing regimen [4].

Q4: Is this compound still clinically used? A4: The marketing of this compound has been discontinued in many countries. It was largely replaced by Fosthis compound, its prodrug, which offers improved bioavailability and a lower pill burden [4] [5]. However, understanding its side effect profile remains relevant for historical context and research.

References

amprenavir ritonavir boosting pharmacokinetic optimization

Author: Smolecule Technical Support Team. Date: February 2026

Core Boosting Mechanism & Experimental Models

The boosting effect of ritonavir primarily involves the inhibition of key systems that metabolize or remove amprenavir from the body. The following diagram illustrates this dual inhibition mechanism and a common experimental workflow to study it.

G RTV Ritonavir (RTV) CYP3A4 Inhibition of Cytochrome P450 3A4 (CYP3A4) RTV->CYP3A4  Inhibits Pgp Inhibition of P-glycoprotein (P-gp) RTV->Pgp  Inhibits Effects Increased APV Bioavailability CYP3A4->Effects  Reduces  First-Pass Metabolism Pgp->Effects  Reduces  Intestinal Efflux ExpWorkflow Experimental Workflow for Studying Boosting Caco2 In Vitro Model: Caco-2 Cell Monolayers ExpWorkflow->Caco2 IntPerf Ex Vivo Model: In Situ Intestinal Perfusion (e.g., in mice) ExpWorkflow->IntPerf PKModel In Vivo Analysis: Pharmacokinetic Modeling (e.g., with NONMEM) ExpWorkflow->PKModel Limitations Limitations: Low CYP3A4 expression Caco2->Limitations Advantages Advantages: Intact mucosa, enzymes, & blood flow IntPerf->Advantages Output Output: Defines Emax model for elimination inhibition PKModel->Output

The synergy between This compound (APV), a drug prone to metabolism and efflux, and ritonavir (RTV), a potent inhibitor, is key to its pharmacokinetic enhancement [1] [2]. Ritonavir's dual mechanism includes:

  • Cytochrome P450 3A4 (CYP3A4) Inhibition: This is the most significant mechanism. Ritonavir potently and irreversibly inhibits the CYP3A4 enzyme in the liver and intestine, dramatically reducing the first-pass metabolism of this compound [1] [3] [2].
  • P-glycoprotein (P-gp) Inhibition: Ritonavir also inhibits the intestinal efflux transporter P-gp. This prevents this compound from being pumped back into the gut lumen, further increasing its absorption into the bloodstream [2].

Key Pharmacokinetic Data & Regimens

The success of the boosting strategy is reflected in clear changes in key pharmacokinetic parameters. The table below summarizes data from pivotal studies.

Dosing Regimen This compound Cₘᵢₙ (μg/mL) This compound AUC This compound Cₘₐₓ Key Findings
APV 1200 mg + RTV 200 mg QD [3] - - - First FDA-approved once-daily dual-PI regimen; significantly reduced pill burden & GI toxicity
APV 600/900 mg + RTV 100 mg BID [1] [3] Simulated Cₘᵢ₃ ratios similar to APV 1200 mg BID alone [1] - - 900/100 mg BID showed no clear PK benefit over 600/100 mg BID, but had higher GI toxicity [3]

| fos-APV 1400 mg + RTV 100 mg QD [4] | GLS Mean Ratio: 0.62 (38% lower vs RTV 200 mg QD) | GLS Mean Ratio: 0.90 (90% CI: 0.84-0.96) | GLS Mean Ratio: 0.97 (90% CI: 0.91-1.04) | Trough remained 6x above protein-corrected IC₅₀ for wild-type virus; improved tolerability & lipid profile vs RTV 200 mg |

Detailed Experimental Protocols

To investigate these interactions in a research setting, here are detailed methodologies for key assays.

  • Caco-2 Cell Monolayer Permeability Assay This protocol assesses the P-gp-mediated efflux component of the boosting effect [2].

    • Cell Culture: Grow and differentiate Caco-2 cells on semi-permeable filters for 21-28 days to form confluent, polarized monolayers.
    • Transport Buffer: Use fasted-state simulated intestinal fluid (FaSSIF) to better mimic the intestinal environment.
    • Experiment Setup: Add this compound (a P-gp substrate) to the donor compartment (apical for A→B transport, basolateral for B→A transport). To study inhibition, add ritonavir or a specific P-gp inhibitor like GF120918 (4 μM) to both compartments.
    • Sample & Analyze: Take samples from the receiver compartment at timed intervals over 2 hours. Use HPLC-UV or LC-MS/MS to determine the concentration of this compound that has been transported.
    • Data Calculation: Calculate the apparent permeability (Papp) and the efflux ratio (Papp B→A / Papp A→B). A high efflux ratio that decreases significantly in the presence of ritonavir confirms P-gp inhibition.
  • In Situ Single-Pass Intestinal Perfusion (SPIP) This ex vivo model provides a more complete picture by incorporating an intact intestinal system [2].

    • Surgical Preparation: Anesthetize the mouse and surgically expose the small intestine. Cannulate a segment (e.g., jejunum) and perfuse it with oxygenated Krebs-bicarbonate buffer at 37°C.
    • Perfusate: Include this compound in the perfusion solution. To investigate inhibition, co-perfuse with ritonavir.
    • Blood Collection: Continuously collect blood from the mesenteric vein during the perfusion period.
    • Sample Analysis: Measure the concentration of this compound in the perfusate (inlet vs. outlet) and in the mesenteric blood plasma using a validated analytical method.
    • Data Calculation: Determine the intestinal permeability and the fraction of drug absorbed. This model can reveal the combined contribution of metabolism and transporter inhibition.
  • Population PK Modeling (NONMEM) This in-silico approach is used to analyze complex in vivo data and build predictive models [1].

    • Base Model Development: Fit the plasma concentration-time data from clinical studies to structural models. A two-compartment model with first-order absorption typically best describes this compound PK.
    • Covariate Analysis: Identify patient factors (e.g., weight, α1-acid glycoprotein levels) that explain variability in PK parameters like volume of distribution (V/F).
    • Modeling the Interaction: Incorporate the effect of ritonavir. The inhibition of this compound's elimination is often best modeled with a maximum effect (Emax) model, where the elimination rate constant (K) is a function of the observed ritonavir concentration.
    • Model Validation & Simulation: Validate the final model against a separate dataset. Use it with Monte Carlo simulations to predict this compound exposure (e.g., Cmin) for various untested dosing regimens and patient populations.

Troubleshooting Common Research Challenges

  • Unexpectedly Low this compound Permeability/Absorption in Models:

    • Check Solubility: this compound is a low-solubility drug. Using FaSSIF as a solvent system instead of standard transport buffer can better simulate intestinal conditions and improve solubility [2].
    • Verify P-gp Function: Always include a positive control P-gp inhibitor (e.g., GF120918) and a known P-gp substrate in your Caco-2 experiments to confirm the system is functional [2].
  • Discrepancies Between In Vitro and In Vivo Findings:

    • Acknowledge Model Limitations: The Caco-2 model has very low native CYP3A4 expression, which can lead to an overestimation of a drug's absorption and an underestimation of the metabolic component of the ritonavir boost [2]. Use the SPIP model or systems expressing CYP3A4 for more integrated results.
  • High Variability in Clinical PK Data:

    • Account for Covariates: In population PK modeling, include relevant patient covariates. For this compound, the central volume of distribution (V/F) has been found to be a function of body weight and α1-acid glycoprotein (AAG) concentration, which can explain some inter-individual variability [1].

References

amprenavir stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Amprenavir Formulation Stability Data

The available data primarily comes from older studies. A key finding is that the original hard gelatin capsule formulation required refrigeration, which motivated the development of a new formulation [1].

Formulation Key Stability Finding Reference / Context
Hard Gelatin Capsule Unstable at room temperature; required refrigeration [1]. Clinical trial, 1999 [1]
Soft Gelatin Capsule Bioequivalent to hard capsule; minimal clinical impact from high-fat meal [1]. Clinical trial, 1999 [1]
PEGylated Nanocarrier Conjugate Colorectal mucosal concentrations remained constant for 5 days in a mouse model [2]. Pre-clinical research, 2016 [2]

Analytical Methods for Stability Testing

You can employ High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to assess this compound stability in your experiments. The workflows for these methods are outlined below.

cluster_HPLC HPLC Workflow cluster_LCMS LC-MS/MS Workflow Start Start Sample Analysis HPLC HPLC Method Start->HPLC LCMS LC-MS/MS Method Start->LCMS H1 Column: YMC Pack ODS AQ (150 mm × 4.6 mm, 3.0 µm) H2 Mobile Phase: 0.05M Phosphate Buffer (pH 6.8) : Acetonitrile (60:40) H1->H2 H3 Flow Rate: 0.8 mL/min H2->H3 H4 Detection: UV @ 265 nm H3->H4 H5 Column Temp: 40°C H4->H5 L1 Column: Zorbax C18 (50 mm × 4.6 mm, 5.0 µm) L2 Mobile Phase: ACN : 0.1% HCOOH in Water : Methanol (60:10:30) L1->L2 L3 Flow Rate: 0.6 mL/min L2->L3 L4 Injection: 5 µL L3->L4 L5 Detection: MRM mode m/z 506.2 → 89.1 L4->L5

These established methods can be validated for specificity, precision, and accuracy to reliably quantify this compound and detect degradation products in your stability studies [3] [4].

Frequently Asked Questions

Here are answers to common questions that may arise during your research.

Q1: Why is a stability-indicating method important for studying this compound? A stability-indicating method, like the HPLC one cited, can accurately measure the active drug without interference from its degradation products. This is crucial for determining a drug's shelf life and appropriate storage conditions. Forcing the drug to degrade under various stress conditions (like acid, base, and oxidization) and ensuring the method can separate the main peak from the degradants validates that the method is "stability-indicating" [4].

Q2: What is the key stability drawback of the original this compound capsule? The initial hard gelatin capsule formulation of this compound was found to be unstable at room temperature, necessitating storage under refrigeration. This stability issue was the primary driver for the development of an improved soft gelatin capsule formulation [1].

Q3: Are there novel formulation strategies to improve this compound retention? Yes, recent research explores nanocarrier systems. One study conjugated this compound to a polyethylene glycol (PEG) polymer with a cell-penetrating peptide (Bac7). When administered locally to the colorectal mucosa in mice, this conjugate showed greatly enhanced retention, maintaining tissue concentrations for at least 5 days, suggesting a promising strategy for sustained local delivery [2].

Important Considerations for Researchers

Please be aware of the following limitations in the available data:

  • Dated Information: The specific stability data for commercial this compound formulations comes from a 1999 study [1]. The drug's development and usage have evolved since then.
  • Consult Current Resources: For the most up-to-date and official storage specifications, you should consult the manufacturer's prescribing information or regulatory agency documents.
  • Focus on Methods: While specific storage data is limited, the analytical methods provided are robust tools that you can implement and validate in your own laboratory to generate precise stability data for this compound under various conditions [3] [4].

References

Amprenavir Stability and Formulation Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The key stability issue identified for amprenavir was the instability of its original hard gelatin capsule formulation at room temperature, which required refrigeration [1]. This was a significant factor driving the development of a more stable prodrug, fosthis compound [2] [3].

The table below summarizes the core physicochemical properties of this compound that are critical for assessing excipient compatibility:

Property Characteristic/Value Implication for Formulation
Chemical Structure Peptidomimetic hydroxyethylamine sulfonamide [4] Guides compatibility with solvents, buffers, and solid-state excipients.
Aqueous Solubility Relatively low (0.19 mg/mL in phosphate-buffered saline at pH 6.8) [1] Formulations may require solubilizers (surfactants, co-solvents) which must be compatible.
pKa & pH Stability Information not found in sources Critical data gap for a compatibility guide. Requires experimental determination of stability across pH ranges.
Hygroscopicity Information not found in sources Critical data gap. Affects choice of excipients and need for desiccants in solid dosage forms.
Melting Point Information not found in sources Critical data gap. Indicator of crystal stability and potential for polymorphic transitions.

Proposed Experimental Protocol for Excipient Compatibility

While specific methodologies for this compound are not detailed in the search results, the following workflow outlines a standard industry approach for investigating drug-excipient compatibility. You can use this as a template for your experiments.

Start Start: Excipient Compatibility Study Step1 1. Excipient Selection (Based on dosage form) Start->Step1 Step2 2. Binary Mixture Preparation (Drug + Excipient) Step1->Step2 Step3 3. Stress Conditions (Heat, Humidity, Light) Step2->Step3 Step4 4. Analytical Monitoring (HPLC, DSC, TGA, XRD) Step3->Step4 Step5 5. Data Analysis & Ranking (Identify incompatible excipients) Step4->Step5 End End: Final Report & Formulation Recommendation Step5->End

Phase 1: Excipient Selection and Binary Mixture Preparation

  • Select Excipients: Choose a wide range of common excipients relevant to your target dosage form (e.g., fillers like lactose or microcrystalline cellulose, disintegrants like croscarmellose sodium, lubricants like magnesium stearate, glidants like colloidal silicon dioxide, and surfactants).
  • Prepare Binary Mixtures: Create 1:1 (w/w) physical mixtures of this compound with each selected excipient. Include a control sample of pure this compound. Ensure uniform mixing.

Phase 2: Stress Conditions and Analytical Monitoring

  • Apply Stress Conditions: Store the mixtures in sealed vials under accelerated stress conditions:
    • Elevated Temperature: 40°C, 50°C, 60°C
    • High Humidity: 75% Relative Humidity (RH) and 90% RH
    • Photostability: Expose to visible and UV light per ICH guidelines.
  • Monitor Stability: Analyze samples initially (t=0) and after 1, 2, and 4 weeks of storage using techniques like:
    • HPLC: To quantify the percentage of intact this compound and identify degradation products.
    • DSC (Differential Scanning Calorimetry): To detect changes in melting behavior, suggesting interactions.
    • TGA (Thermogravimetric Analysis): To monitor weight loss due to dehydration or decomposition.
    • XRD (X-Ray Diffraction): To identify changes in the crystalline state of the drug.

Phase 3: Data Analysis and Final Recommendation

  • Rank Excipients: Compare the stability data (e.g., % drug remaining) for each mixture against the pure drug control. Rank excipients from most compatible to least compatible.
  • Finalize Formulation: Select the most stable and functionally effective excipients for your final formulation development.

Frequently Asked Questions (FAQs)

  • Q1: Why was the original this compound formulation discontinued?

    • A: this compound (Agenerase) was withdrawn from the market in 2004. A key reason was its high pill burden (16 capsules per day at the 1200 mg dose) and challenges with the original formulation, including the instability of the hard gelatin capsule that required refrigeration [1] [4] [3]. It was superseded by its prodrug, fosthis compound, which offered a more compact and patient-friendly dosage form [2].
  • Q2: What is the most critical factor to consider for this compound stability?

    • A: While comprehensive data is limited, the documented instability of the initial capsule form points to sensitivity to temperature and potentially humidity [1]. Your experimental focus should be on solid-state stability under accelerated temperature and humidity conditions. The drug's metabolism by CYP3A4 also suggests sensitivity to oxidative pathways, which may be relevant [5].
  • Q3: Are there any known incompatible excipients for this compound?

    • A: The search results do not provide a specific list of incompatible excipients for this compound. This underscores the necessity of conducting a systematic binary compatibility study as outlined above to generate reliable data for your specific formulation.

Important Note for Researchers

The information available is primarily historical and clinical. For a modern drug development project, you would need to treat this compound as a New Chemical Entity (NCE) and perform a full suite of pre-formulation studies to thoroughly characterize its physicochemical properties and excipient compatibility.

References

Amprenavir Resistance Mutation Patterns

Author: Smolecule Technical Support Team. Date: February 2026

Resistance to amprenavir in HIV-1 is associated with the selection of specific mutations in the viral protease. The following table summarizes the primary genotypic patterns and their phenotypic consequences identified in clinical studies [1].

Primary Mutation Common Accessory Mutations Impact on APV Susceptibility (Fold Change) Cross-Resistance Profile
I50V Often M46I/L >10-fold reduction Little to no cross-resistance to other PIs; some retained susceptibility to SQV and IDV [1].
I54L/M Often M46I/L Not specified Minimal cross-resistance [1].
I84V Often M46I/L Large reduction (comparable to I50V) Minimal cross-resistance [1].
V32I + I47V Often M46I/L Not specified Minimal cross-resistance [1].

The I50V mutation is the signature resistance marker for this compound and is frequently accompanied by accessory mutations like M46I/L [1]. The I50V and I84V genotypes confer the highest levels of resistance to APV [1]. A structural study revealed that the I50V substitution, especially in the common compensatory background of A71V, reduces inhibitor binding affinity largely through unfavorable changes in binding entropy [2].

Experimental Protocols for Resistance Analysis

Genotypic Resistance Analysis by Population Sequencing

This protocol outlines the process for determining the consensus sequence of the HIV-1 protease gene from patient plasma samples, as used in key clinical studies [1].

Workflow:

G A Plasma Sample Collection B Viral RNA Extraction A->B C Nested RT-PCR Amplification (Protease/RT genes) B->C D Population Sequencing (Sanger method) C->D E Sequence Alignment & Analysis vs. Consensus B D->E F Mutation Report E->F

Detailed Steps [1]:

  • Sample Preparation: Collect patient plasma and pellet virus particles by centrifugation. Resuspend the pellet in a lysis buffer (e.g., containing guanidine thiocyanate) to disrupt virions and isolate viral RNA.
  • Reverse Transcription-PCR (RT-PCR): Perform reverse transcription using gene-specific primers. Subsequently, amplify the protease and reverse transcriptase (RT) gene sequences using a high-fidelity PCR system with primers containing appropriate restriction sites (e.g., ApaI and PinAI).
  • Population Sequencing: Determine the nucleotide sequence of the amplified cDNA products using the dye-terminator method (e.g., BigDye kit). Resolve the reaction products via capillary or polyacrylamide gel electrophoresis.
  • Data Analysis: Process the sequence data using alignment software (e.g., Sequence Navigator). Compare the derived sequence to a wild-type consensus B sequence (e.g., HXB2) to identify mutations.
Phenotypic Drug Susceptibility Assay

This protocol describes a recombinant virus assay (RVA) to measure the half-maximal inhibitory concentration (IC₅₀) of this compound, providing a direct measure of viral resistance [1] [3].

Workflow:

G A Amplify PR/RT from Patient Plasma B Clone into Replication-Defective Vector (e.g., IGVV) A->B C Transfect Host Cells (293 cells) B->C D Harvest Recombinant Virus C->D E Infect Target Cells in Presence of APV Serial Dilutions D->E F Measure Reporter Signal (e.g., Luciferase) E->F G Calculate IC₅₀ & Fold-Change F->G

Detailed Steps [1] [3]:

  • Vector Construction: Amplify the patient-derived protease and RT genes and insert them into a replication-defective indicator gene viral vector (IGVV) using homologous recombination or restriction cloning. This creates a resistance test vector (RTV) library.
  • Virus Stock Production: Cotransfect human embryonic kidney (293) cells with the RTV plasmid DNA and an envelope protein expression plasmid (e.g., amphotropic murine leukemia virus 4070A Env) to produce single-round infectious viral particles.
  • Drug Susceptibility Testing: Harvest the virus stocks and use them to infect fresh target cells cultured in 96-well plates containing serial dilutions of this compound.
  • IC₅₀ Determination: At ~48 hours post-infection, measure the replication level using a reporter signal (e.g., luciferase activity). The IC₅₀ is the drug concentration that reduces viral replication by 50% compared to a no-drug control.
  • Data Interpretation: Calculate the fold-change (FR) in susceptibility as: IC₅₀ (test virus) / IC₅₀ (drug-sensitive control virus, e.g., IIIB). A fold-change greater than a predefined clinical cut-off (e.g., 4-fold for PIs in [1]) indicates significant resistance.
Computational Prediction of Resistance Mutations

This modern approach uses structural modeling to predict mutations that confer resistance, helping to anticipate clinical resistance.

Workflow:

G A Obtain 3D Structure of HIV Protease-APV Complex B Residue Scanning & Prime MM-GBSA A->B C Filter Mutations with ΔΔG bind > 0 for APV B->C D Prioritize Mutations Accessible via Single Nucleotide Change C->D E Experimental Validation D->E

Detailed Steps [4]:

  • Structure Preparation: Obtain a high-resolution 3D structure of the HIV-1 protease in complex with APV from a protein data bank or via molecular modeling.
  • Residue Scanning & Free Energy Calculation: Use a computational workflow (e.g., combining Residue Scanning and Prime MM-GBSA in Schrödinger) to generate single-point mutations at positions of interest and calculate the change in binding free energy (ΔΔG bind) for both APV and native substrates.
  • Mutation Filtering: Prioritize mutations that meet three criteria:
    • Decreased drug binding: ΔΔG bind > 0 kcal/mol for the APV complex.
    • Retained substrate function: ΔΔG bind ≤ 0 kcal/mol for the native substrate complex.
    • Genetic accessibility: The mutation must be achievable via a single nucleotide substitution (SNS) in the wild-type codon.

Frequently Asked Questions (FAQs)

Q1: What is the clinical impact of the I50V mutation on susceptibility to other protease inhibitors? The I50V mutation, particularly when selected by this compound, often confers little to no cross-resistance to other protease inhibitors. In some cases, viral variants with this mutation have even shown increased sensitivity (hypersusceptibility) to other drugs like saquinavir and indinavir [1]. This is distinct from the I50L mutation, which is associated with atazanavir resistance and can cause hypersusceptibility to other PIs [2].

Q2: How does pre-existing NRTI resistance influence the development of APV resistance? There is a significant association between pre-existing resistance to the nucleoside reverse transcriptase inhibitors (NRTIs) used in a treatment regimen and the subsequent development of protease inhibitor mutations. In one clinical trial, patients with baseline NRTI resistance were more likely to develop APV resistance mutations upon virological failure, underscoring the importance of a fully active background regimen [1].

Q3: What are the key considerations for choosing between genotypic and phenotypic resistance assays? The choice depends on your research goal [5] [6]:

  • Genotyping is less expensive and faster, providing a direct list of mutations. It is ideal for routine monitoring and identifying specific resistance pathways. However, interpreting complex mutation patterns can be challenging.
  • Phenotyping directly measures viral replication in the presence of drugs, which is useful for quantifying the net effect of complex mutation patterns. It is often reserved for cases of extensive treatment failure with multiple resistance mutations but is more expensive and time-consuming.

References

amprenavir metabolic stability improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Why is Metabolic Stability Important?

Metabolic stability refers to a drug's resistance to degradation by metabolic enzymes in the body. A drug with low metabolic stability is rapidly broken down, leading to a short duration of action, low bioavailability, and potentially inadequate therapeutic exposure. For protease inhibitors like amprenavir, high metabolic stability is crucial for maintaining effective drug concentrations between doses to suppress viral replication effectively [1] [2].

Strategies and Experimental Approaches

Here are key strategies for improving the metabolic stability of drug candidates, with methodologies you can apply.

Structure-Based Drug Design (SBDD)

This approach uses the 3D structure of the biological target to design and optimize new drug molecules.

  • Core Methodology: Use molecular docking to computationally screen and design new analogs of this compound. This predicts how a small molecule (ligand) binds to a protein target (like HIV-1 protease). The goal is to identify analogs that retain strong binding affinity while being less susceptible to metabolic enzymes.
  • Experimental Workflow:
    • Obtain Target Structure: Acquire the 3D structure of HIV-1 protease from a database like the Protein Data Bank (PDB). If an experimental structure is unavailable, use homology modeling to create a computational model [1].
    • Prepare Ligands: Generate a library of this compound analog structures.
    • Perform Docking: Use docking software (e.g., AutoDock, GOLD) to simulate the binding of each analog to the protease structure.
    • Analyze Binding: Analyze the binding modes and interactions (e.g., hydrogen bonds, hydrophobic contacts) to shortlist promising analogs.
    • Synthesize & Test: Synthesize the top-ranked analogs and validate their antiviral activity and metabolic stability in vitro [1] [2].

The following diagram illustrates this structured workflow.

G start Start SBDD for Metabolic Stability pdb Obtain HIV-1 Protease Structure (From PDB or via Homology Modeling) start->pdb lib Prepare Library of This compound Analogs pdb->lib dock Perform Molecular Docking (Screening for Binding Affinity) lib->dock analyze Analyze Binding Modes & Protein-Ligand Interactions dock->analyze synthesis Synthesize Promising Analogs analyze->synthesis test In Vitro Validation: Antiviral Activity & Metabolic Stability synthesis->test lead Identify Improved Lead Compound test->lead Iterative Optimization

Formulation Technologies: Solid Self-Emulsifying Drug Delivery Systems (S-SEDDS)

Formulation strategies can protect a drug from metabolism and enhance its absorption.

  • Core Methodology: Solid SEDDS are isotropic mixtures of oil, surfactant, and co-surfactant solidified into a solid dosage form. Upon ingestion, they form a fine emulsion, increasing drug solubility and potentially reducing pre-systemic metabolism [3].
  • Experimental Protocol:
    • Excipient Screening: Test the solubility of this compound in various oils (e.g., Medium-Chain Triglycerides like Capryol 90), surfactants (e.g., Kolliphor RH40), and co-surfactants (e.g., Transcutol HP) [3].
    • Liquid SEDDS Formation: Create a liquid mixture that spontaneously forms a fine emulsion upon mild agitation in an aqueous medium. Characterize the emulsion by droplet size and stability.
    • Solidification: Convert the liquid SEDDS to a solid form using techniques like:
      • Adsorption onto Solid Carriers: Mix with porous materials (e.g., mesoporous silica, microcrystalline cellulose).
      • Spray Drying: Spray the liquid mixture into a hot drying chamber.
      • Hot Melt Extrusion (HME): Mix and melt the drug-polymer mixture and extrude it [3].
    • In-Vitro Evaluation: Perform dissolution testing and assess the stability of the final solid product.
Analytical Method for Protein Binding

Since this compound is highly protein-bound (~90%), measuring the free (unbound) drug concentration is critical, as it is the pharmacologically active fraction [4].

  • Core Methodology: Ultrafiltration followed by High-Performance Liquid Chromatography (HPLC).
  • Detailed Protocol:
    • Sample Preparation: Spike plasma samples with known concentrations of this compound (and potential interacting drugs like lopinavir).
    • Ultrafiltration: Load the plasma into an ultrafiltration device and centrifuge. The unbound drug passes through the membrane into the filtrate.
    • HPLC Analysis:
      • Column: Reverse-phase C18 column.
      • Mobile Phase: A validated gradient of aqueous buffer and organic solvent (e.g., acetonitrile).
      • Detection: UV detection at a specified wavelength.
      • Quantification: Compare the peak area of the sample with a calibration curve to determine the concentration of unbound this compound in the filtrate [4].

Troubleshooting Common Experimental Issues

The table below addresses potential problems and solutions in metabolic stability studies.

Issue Possible Cause Suggested Solution
Rapid metabolic degradation in liver microsome assays Vulnerable functional groups susceptible to oxidation (e.g., specific sites on the molecule). Use computational tools to identify metabolic soft spots and design analogs that block or slow these pathways [1] [2].
Low or variable oral bioavailability High first-pass metabolism, poor solubility, or efflux by transporters like P-glycoprotein. Develop a Solid SEDDS formulation. Surfactants in SEDDS can inhibit efflux transporters and enhance lymphatic transport, bypassing some hepatic metabolism [3].
Discrepancy between total plasma drug concentration and pharmacological effect High and variable plasma protein binding affecting the free drug fraction. Implement an ultrafiltration/HPLC method to measure the unbound drug concentration for a more accurate PK/PD relationship [4].
Poor predictability of in vitro metabolic stability models The in vitro system (e.g., microsomes) does not fully recapitulate in vivo conditions. Use a tiered approach: combine data from human liver microsomes, hepatocytes, and in silico prediction tools for a more comprehensive assessment.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using SBDD over traditional methods for metabolic stability improvement? SBDD provides a rational approach by visually illustrating how a drug interacts with its target and metabolic enzymes. This allows researchers to make precise structural changes aimed at improving metabolic stability without compromising target binding affinity, reducing the need for synthesizing and testing thousands of random compounds [1].

Q2: How do Solid SEDDS improve metabolic stability compared to liquid formulations? While Solid SEDDS primarily enhance solubility, they can indirectly influence metabolic fate. By promoting drug absorption via the lymphatic system, some drugs can bypass first-pass metabolism in the liver. Furthermore, solid forms offer superior physical and chemical stability during storage compared to liquid SEDDS, preventing precipitation and degradation [3].

Q3: Why is measuring unbound drug concentration critical for this compound? this compound is approximately 90% bound to plasma proteins. Only the unbound fraction is pharmacologically active. Changes in protein binding (e.g., due to drug-drug interactions) can significantly alter the free drug concentration and thus the therapeutic effect and toxicity, even if the total plasma concentration remains unchanged [4].

References

Pharmacokinetic Comparison: Boosted vs. Unboosted Fosamprenavir

Author: Smolecule Technical Support Team. Date: February 2026

Fosamprenavir is a prodrug that is rapidly converted to its active form, this compound (APV), in the gut. Ritonavir (RTV) boosting inhibits the CYP3A4-mediated metabolism of this compound, significantly altering its pharmacokinetic profile [1] [2] [3]. The table below summarizes key steady-state pharmacokinetic parameters for various regimens.

Regimen APV AUC₀-τ (mg·h/mL) APV Cmax (mg/mL) APV Cmin or Cτ (ng/mL) Key Findings
FPV 1400 mg QD (unboosted) Data not fully available in search results, but Cτ is a key differentiator. Data not fully available in search results. Lower (Reference for comparison) APV Cτ was 2.5 times lower than with RTV-boosted regimens [1].

| FPV 1400 mg + RTV 100 mg QD | Geometric LS Mean Ratio: 0.90 (90% CI: 0.84, 0.96) vs. RTV 200 mg QD [1] | Geometric LS Mean Ratio: 0.97 (90% CI: 0.91, 1.04) vs. RTV 200 mg QD [1] | Medium • GLS Mean Ratio: 0.62 (90% CI: 0.55, 0.69) vs. RTV 200 mg QD [1] • Remained 6-fold higher than protein-corrected IC50 for wild-type virus [1]. | | FPV 1400 mg + RTV 200 mg QD | Reference value for QD comparisons above [1]. | Reference value for QD comparisons above [1]. | Higher • Provided the highest trough concentrations among QD regimens [1]. | | FPV 700 mg + RTV 100 mg BID | Median AUC₀‑₂₄: 35 mg·h/mL (observed in patient study) [2] | Data not available in search results. | Median Cmin: 1400 ng/mL (observed in patient study) [2] | Boosting increased the APV Cmin by 4- to 6-fold compared to FPV alone [2]. |

Abbreviations: FPV: Fosthis compound; APV: this compound; RTV: Ritonavir; QD: Once Daily; BID: Twice Daily; AUC: Area Under the Curve (measure of total drug exposure); Cmax: Maximum Concentration; Cmin/Cτ: Minimum (Trough) Concentration; GLS: Geometric Least-Squares; IC50: 50% Inhibitory Concentration.

Key Experimental Data and Protocols

The data in the table above is derived from specific clinical studies. Here are the methodologies for the key experiments cited.

  • Study 1: QD Boosted Regimen Comparison (from [1])

    • Design: A phase I, open-label, two-period, crossover, steady-state pharmacokinetic study in 36 healthy volunteers.
    • Protocol: Subjects were randomized to receive FPV 1400 mg QD plus either RTV 100 mg or 200 mg QD for 14 days. After a washout period, they switched to the other RTV dose. On day 14 of each period, 24-hour pharmacokinetic sampling was performed.
    • Bioanalysis: Plasma samples were taken pre-dose on days 11, 12, and 13, and intensively over 24 hours on day 14. APV concentrations were determined using high-performance liquid chromatography (HPLC) [1] [2].
  • Study 2: BID Boosted Regimen in Patients (from [2])

    • Design: A prospective cohort study (Zephir study) of 121 antiretroviral-experienced HIV patients.
    • Protocol: Patients received a regimen of FPV 700 mg / RTV 100 mg BID. Trough plasma samples for APV pharmacokinetic evaluation were collected at week 4.
    • Bioanalysis: APV concentrations were determined using HPLC [2].
  • Study 3: Pharmacokinetic Modeling (from [3])

    • Design: Pharmacokinetic data from three multiple-dose, randomized, crossover drug-interaction studies in healthy subjects were used.
    • Modeling: Data was used to develop a pharmacokinetic interaction model using NONMEM (nonlinear mixed-effect model). The inhibition of APV elimination by RTV was modeled with an Emax inhibition model. Monte Carlo simulations were then used to predict APV concentrations for various dosing regimens [3].

Mechanisms of Ritonavir Boosting

Ritonavir enhances the pharmacokinetics of this compound through two primary mechanisms:

  • Cytochrome P450 3A4 (CYP3A4) Inhibition: Ritonavir is a potent inhibitor of the CYP3A4 enzyme in the liver and intestine, which is primarily responsible for metabolizing this compound. By inhibiting this enzyme, ritonavir significantly slows the breakdown of this compound, leading to higher and more sustained plasma concentrations [1] [3].
  • P-glycoprotein (P-gp) Inhibition: Ritonavir also inhibits the intestinal efflux transporter P-glycoprotein. This inhibition reduces the pump-back of this compound into the gut lumen, thereby increasing its absorption into the bloodstream [4].

The following diagram illustrates how these mechanisms work together in the intestine to boost this compound levels.

G cluster_Gut Intestinal Lumen & Epithelial Cell This compound This compound IntestinalCell IntestinalCell This compound->IntestinalCell Absorption Bloodstream Portal Vein (To Liver & Systemic Circulation) CYP3A4 CYP3A4 Metabolism Metabolism CYP3A4->Metabolism Mediates Pgp P-glycoprotein (P-gp) GutLumen GutLumen Pgp->GutLumen Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits Ritonavir->Pgp Inhibits IntestinalCell->Bloodstream Successful Absorption IntestinalCell->GutLumen P-gp Efflux IntestinalCell->Metabolism

This diagram shows the dual inhibition mechanism of ritonavir. By blocking CYP3A4, it reduces this compound metabolism, and by blocking P-gp, it decreases this compound efflux, leading to increased absorption into the bloodstream.

Clinical and Research Implications

  • Efficacy and Resistance: The elevated trough concentrations (Cmin) achieved with boosting are critical for maintaining efficacy, especially in treatment-experienced patients. Higher Cmin values, often expressed as a Genotype Inhibitory Quotient (GIQ), are associated with a better virological response and a higher genetic barrier to resistance [2].
  • Tolerability Trade-off: While boosting with 200 mg of RTV QD provides the highest drug exposure, it is associated with more clinical adverse events and a greater increase in triglyceride levels compared to the 100 mg QD dose. Finding the lowest effective RTV dose is therefore important for optimizing the tolerability of the regimen [1].

References

amprenavir cross-resistance profile other PIs

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Cross-Resistance

For research and development purposes, the following quantitative data from key studies is essential.

Phenotypic Cross-Resistance in Patient Isolates

A study of 155 PI-experienced but APV-naive patient samples revealed that APV maintained activity in a significant proportion of viruses resistant to other PIs [1].

Resistance to Other PIs Number of Samples Samples Still Sensitive to Amprenavir
Resistant to 4 other PIs 62 23 (37.1%)
Resistant to 3 other PIs 13 6 (46.2%)
Resistant to 1-2 other PIs 22 19 (86.4%)
Sensitive to all other PIs 58 57 (98.3%)

This demonstrates that this compound's distinct profile provides a viable therapeutic option where other PIs have failed [1].

Genotypic Correlates of Cross-Resistance

Research has established that the presence of certain mutation patterns can predict cross-resistance. One study proposed that the presence of I84V and/or any two mutations from 10I/R/V/F, 46I/L, 54L/V, and 90M could predict reduced APV susceptibility with high sensitivity and specificity [1]. Subsequent research on lopinavir found that APV resistance mutations, particularly I50V, are strong contributors to LPV cross-resistance, indicating significant overlap that was initially underappreciated [2].

Key Experimental Protocols

To ensure reproducibility and critical evaluation, here are the methodologies from the cited studies.

Protocol for Phenotypic Drug Susceptibility (Recombinant Virus Assay)

This method was used to generate the phenotypic cross-resistance data in [1] [3].

  • Objective: To measure the fold-change in the 50% inhibitory concentration (IC₅₀) of a patient-derived HIV isolate compared to a reference wild-type virus.
  • Procedure:
    • Viral Vector Generation: A recombinant virus is created by inserting the patient-derived protease gene into a cloned HIV genome that lacks the protease gene.
    • Cell Culture Infection: The recombinant virus is used to infect a susceptible cell line (e.g., MT-4 cells).
    • Drug Exposure: Infected cells are cultured in the presence of serial dilutions of the protease inhibitor (e.g., this compound, lopinavir).
    • Viability Readout: After a set period, cell viability is measured using a reagent like MTT, which is metabolized by living cells.
    • Data Analysis: The IC₅₀ for the patient virus and the reference virus is calculated. The fold-resistance is reported as IC₅₀ (patient) / IC₅₀ (reference).
Protocol for Structural & Kinetic Analysis of Mutant Protease

This method elucidates the structural mechanism of resistance, as described in [4] [5].

  • Objective: To determine the crystal structure of a mutant HIV protease in complex with this compound and analyze the enzyme's kinetic parameters.
  • Procedure:
    • Gene Mutagenesis & Expression: A synthetic HIV-1 protease gene encoding desired mutations (e.g., I50V, I84V) is generated via PCR mutagenesis and expressed in E. coli.
    • Protein Purification: The mutant protease is isolated from inclusion bodies and purified using chromatography.
    • Crystallization: The purified protease is incubated with an excess of this compound, and crystals of the complex are grown using vapor diffusion methods.
    • X-ray Diffraction & Structure Determination: X-ray diffraction data is collected, and the atomic structure is solved and refined.
    • Enzyme Kinetics: The catalytic efficiency (k_cat/K_m) and inhibition constant (K_i) of the mutant protease are determined and compared to the wild-type enzyme using fluorogenic or HPLC-based peptide cleavage assays.

Visualizing the Resistance Pathways and Cross-Resistance

The following diagram illustrates the primary and alternative genetic pathways to this compound resistance and their cross-resistance implications with other protease inhibitors.

Start Wild-type HIV APV_Resistance This compound Resistance Start->APV_Resistance Pathway1 Primary Pathway: I50V ± M46I/L, I47V APV_Resistance->Pathway1 Pathway2 Alternative Pathways: V32I + I47V or I54L/M or I84V APV_Resistance->Pathway2 CrossResist Cross-Resistance Implications Pathway1->CrossResist Confers Pathway2->CrossResist Confers LPV Lopinavir (LPV) CrossResist->LPV DRV Darunavir (DRV) CrossResist->DRV OtherPIs Limited cross-resistance to other early PIs CrossResist->OtherPIs

Key Takeaways for Researchers

  • Distinct Profile: this compound's unique signature mutation (I50V) and pathways mean that viruses resistant to first-generation PIs (indinavir, saquinavir, nelfinavir) may remain susceptible to APV, making it a strong candidate for structured treatment interruption and salvage regimens [6] [1].
  • Significant Overlap with LPV/r: The cross-resistance between this compound and lopinavir/ritonavir (Kaletra) is more considerable than initially thought. Mutations selected by APV, including I50V, V32I, and I47V, can confer significant cross-resistance to LPV [2] [3].
  • Complex Resistance Mechanisms: The structural and kinetic data show that resistance arises from a combination of direct effects (e.g., loss of hydrophobic contacts with I50V) and long-range structural adjustments in the protease enzyme [4] [7] [5].

References

amprenavir safety profile comparison HIV regimens

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Amprenavir is a sulfonamide nonpeptide HIV-1 protease inhibitor (PI). It binds to the viral protease's active site, preventing the cleavage of viral polyprotein precursors into mature, functional proteins, which is a critical step for viral replication [1].

Fosthis compound is a phosphonooxy prodrug of this compound. Its key advantage is greater water solubility and improved oral bioavailability compared to this compound. It is rapidly converted to this compound in the intestinal mucosa [2] [1]. This allowed for a significantly reduced pill burden, which led to fosthis compound replacing this compound in clinical practice [2] [1].

Comparative Efficacy and Safety in Clinical Trials

The table below summarizes key clinical trial findings comparing this compound/fosthis compound-based regimens with other contemporary treatments.

Regimen (Study Name) Patient Population Key Comparative Efficacy Findings Key Safety & Tolerability Findings
FPV/r vs LPV/r (KLEAN) [2] Treatment-naïve Non-inferior at 48 wks: 73% (FPV/r) vs 71% (LPV/r) with VL <400 c/mL. No significant differences in efficacy, tolerability, or safety.
FPV/r vs ATV/r (ALERT) [2] Treatment-naïve Comparable virological outcome and CD4 increase at 48 weeks. Comparable lipid changes and adverse events.
APV/ritonavir vs APV alone (ESS40011) [3] Treatment-naïve & -experienced Superior virological suppression with APV600/RTV: 48% (APV600/RTV) vs 29% (APV1200) with VL <50 c/mL at 24 wks. Lower rate of oral paresthesia with APV600/RTV (2% vs 8%). Similar discontinuation due to AEs (7% vs 8%).
FPV/r vs NFV (SOLO) [2] Treatment-naïve Similar rates of viral suppression <400 c/mL at 48 wks (69% vs 68%). Lower virologic failure with FPV/r (7% vs 17%). Diarrhea was significantly more common with nelfinavir.
APV vs IDV [4] PI-naïve, treatment-experienced APV was less effective than indinavir. Generally well tolerated; GI disturbance and rash were principal side effects.

Molecular Mechanisms and Resistance Profile

This compound's resistance profile is distinct from other first-generation PIs. The I50V mutation is the major amino acid substitution specifically associated with resistance to this compound [4]. However, high-level resistance typically requires the accumulation of several mutations, such as those at positions L10, M46, I47, I54, V82, and I84 [5] [6].

Structural Basis of Resistance High-resolution crystal structures and molecular dynamics simulations reveal how mutations affect this compound binding [5] [7]:

  • Mutations like I50V and I84V weaken hydrophobic interactions with the inhibitor.
  • The V32I mutation disrupts the hydrophobic cluster surrounding the active site.
  • These changes can lead to decreased binding affinity and increased dissociation rates of the inhibitor.

The diagram below illustrates the logical relationship between drug-resistant mutations and their downstream effects on the protease's function and the resulting treatment outcome.

resistance_pathway start HIV-1 Protease Mutations mut1 Primary Mutation: I50V start->mut1 mut2 Secondary Mutations: V32I, I54V/M, I84V, L90M start->mut2 mech1 Weakened hydrophobic interactions with APV mut1->mech1 mech2 Altered flap dynamics (increased flexibility) mut1->mech2 mut2->mech1 mut2->mech2 effect1 Reduced binding affinity (Higher Ki) mech1->effect1 effect2 Increased inhibitor dissociation rate mech1->effect2 mech2->effect1 mech2->effect2 outcome Virologic Failure effect1->outcome effect2->outcome

Detailed Experimental Protocols

To ensure reproducibility for researchers, here are the methodologies from key studies cited.

1. Clinical Trial: ESS40011 (APV/r vs APV) [3]

  • Design: 24-week, multicenter, open-label, randomized trial.
  • Patients: Antiretroviral-therapy-naïve and -experienced adults with HIV-1 RNA >1000 copies/mL (if experienced) and susceptibility to APV and ≥2 other ARTs.
  • Intervention: Randomized 3:1 to APV 600 mg/RTV 100 mg BID or APV 1200 mg BID, plus ≥2 non-PI antiretrovirals.
  • Endpoints: Primary efficacy was proportion with HIV-1 RNA <200 copies/mL at week 24 (non-inferiority margin: -12%). Safety was assessed via AEs and lab tests.

2. Molecular Dynamics Simulation (Mechanism of Resistance) [7]

  • System Setup: Atomic models of wild-type and mutant (Flap+, Act) HIV-1 protease, with APV and DRV.
  • Force Fields: AMBER FF03 for protein; GAFF for inhibitors.
  • Simulation: Long-time, all-atom MD simulations in explicit solvent for apo and inhibitor-bound proteases.
  • Analysis: Flap conformational dynamics, protease-inhibitor hydrophobic interactions, and hydrogen bonding.
  • Binding Affinity: Absolute binding free energies calculated using Free Energy Perturbation (FEP) method.

Hepatotoxicity and Safety Considerations

The safety profile of this compound and fosthis compound is generally characterized by gastrointestinal side effects and rash [4] [1].

  • Hepatotoxicity: Fosthis compound can cause transient, often asymptomatic, elevations in serum aminotransferase levels. Moderate-to-severe (>5x ULN) elevations occur in 3-10% of patients, with higher rates in HIV/HCV-coinfected individuals [1].
  • Pattern of Injury: Clinically apparent liver injury is rare. Onset can be rapid (1-8 weeks), sometimes with features of hypersensitivity (e.g., rash), and is usually self-limited upon discontinuation [1].
  • Mechanism: The cause is not fully understood but may involve the formation of toxic metabolites via CYP3A4 metabolism or an immune-mediated response. In coinfected patients, liver injury may also represent an immune reconstitution flare of underlying hepatitis B or C [1].

Conclusion for Researchers

The data shows that while ritonavir-boosted fosthis compound demonstrated non-inferior efficacy to other early PIs like lopinavir, its use was associated with a significant pill burden and specific toxicity concerns. A key differentiator was its unique I50V resistance mutation. The subsequent development of fosthis compound, a prodrug, was a direct response to the need for a more bioavailable formulation with a lower pill burden [2] [1].

However, the antiretroviral landscape has since evolved. Current WHO guidelines now recommend dolutegravir-based regimens as the preferred first-line treatment, citing improved efficacy, a higher genetic barrier to resistance, and better tolerability compared to older regimens, including those containing efavirenz [8]. This shift underscores the continuous drive in HIV drug development toward optimizing the balance of potency, safety, and convenience.

References

In-Silico Drug Repurposing Candidates for COVID-19

Author: Smolecule Technical Support Team. Date: February 2026

Drug Name Primary Proposed Mechanism Key In-Silico Findings / Binding Energy Key Molecular Targets Studied
Amprenavir [1] [2] [3] Inhibits viral entry by destabilizing the Spike-ACE2 complex [1] [3]. Reduced Spike-ACE2 binding energy from -29.58 kcal/mol (without drug) to -20.13 kcal/mol (with drug) [1] [3]. SARS-CoV-2 Spike Glycoprotein (S-protein) [1] [3]
Plerixafor [1] [3] Inhibits viral entry by destabilizing the Spike-ACE2 complex [1] [3]. Reduced Spike-ACE2 binding energy to -19.72 kcal/mol; greatest destabilizing potential in the study [1] [3]. SARS-CoV-2 Spike Glycoprotein (S-protein) [1] [3]
Enalaprilat [1] [3] Inhibits viral entry by destabilizing the Spike-ACE2 complex [1] [3]. Reduced Spike-ACE2 binding energy to -23.84 kcal/mol [1] [3]. SARS-CoV-2 Spike Glycoprotein (S-protein) [1] [3]
Saquinavir [4] [5] Binds to viral protease targets; one of the most frequently identified candidates in a systematic review of in-silico studies [4]. Best results observed in multiple (9) in-silico studies; also predicted to inhibit enzymes in multi-drug resistant bacteria [4] [5]. SARS-CoV-2 Main Protease (Mpro / Nsp5) [4]
Ritonavir [4] Binds to viral protease targets; frequently identified in a systematic review of in-silico studies [4]. Promising results observed in multiple (8) in-silico studies [4]. SARS-CoV-2 Main Protease (Mpro / Nsp5) [4]
Lopinavir [4] Binds to viral protease targets; identified in a systematic review of in-silico studies [4]. Promising results observed in multiple (6) in-silico studies [4]. SARS-CoV-2 Main Protease (Mpro / Nsp5) [4]
Heparin [4] [6] Possesses anti-viral, anti-inflammatory, and anti-coagulant properties; shown effective in clinical trials when inhaled [6]. Showed inhibitory effects in both in-silico and in-vitro studies [4]. Multiple (Inhaled form acts directly in lungs) [6]

Detailed Experimental Protocols from Key Studies

The promising predictions for this compound are primarily derived from structured computational workflows. Here are the methodologies from two pivotal studies:

  • Study 1: Molecular Dynamics to Destabilize Spike-ACE2 Complex [1] [3]

    • Ligand Selection: 147 FDA-approved small-molecule drugs were selected from the DrugBank database, focusing on antivirals, ACE2 inhibitors, and inhalation drugs, while excluding agents acting on the central nervous system or antineoplastics [1].
    • Molecular Docking: The structure of the Spike-ACE2 complex (PDB code: 6M17) was used. Drugs were docked into the interface region between the Spike protein and ACE2 receptor using AutoDock 4.2.6 [1].
    • Molecular Dynamics (MD): The top five candidate molecules from docking were subjected to MD simulations to observe changes in the stability of the Spike-ACE2 complex when ligands were present [1].
    • Umbrella Sampling: This advanced MD technique was used to calculate the binding energy (binding free energy) between the Spike protein and ACE2, both with and without the candidate drugs. A significant reduction in binding energy indicates destabilization of the complex [1] [3].
  • Study 2: Multi-Target "Two-Way" Virtual Screening [2]

    • Target & Site Identification: 48 known or putative drug-binding sites across 23 different SARS-CoV-2 proteins were identified. These included classical targets (e.g., main protease active site), protein-protein interfaces, and predicted allosteric sites [2].
    • Docking Campaign: A library of 1,268 FDA-approved small molecule drugs was docked against all 48 binding sites using GOLD software [2].
    • Score Normalization & Hit Prioritization: Docking scores were normalized into Z-scores to enable fair comparison across different drugs and target sites. The results were further refined by comparing them with data from a large-scale in-vitro phenotypic screen of drugs against SARS-CoV-2 infection in human cells [2].
    • Molecular Dynamics Refinement: High-confidence hits, including this compound, were subjected to MD simulations to assess the stability of the drug-protein complex [2].

The following diagram illustrates the general workflow shared by these in-silico repurposing studies:

Start Start: Drug Repurposing for COVID-19 Step1 1. Library Preparation (FDA-approved drugs) Start->Step1 Step2 2. Target Identification (SARS-CoV-2 proteins) Step1->Step2 Step3 3. Molecular Docking (Virtual Screening) Step2->Step3 Step4 4. Hit Prioritization (Score Analysis) Step3->Step4 Step5 5. Molecular Dynamics (Binding Stability) Step4->Step5 Step6 6. Candidate Selection (for in-vitro/in-vivo test) Step5->Step6 End Output: Promising Drug Candidates Step6->End

Interpretation of Findings and Key Takeaways

  • Primary Mechanism: The most consistent and well-supported finding for this compound is its potential to prevent viral entry by disrupting the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor [1] [2] [3]. This is distinct from its original use as an HIV protease inhibitor.
  • Strength of Evidence: The evidence for this compound comes from rigorous and complementary computational methods. The use of molecular dynamics and umbrella sampling provides a higher level of confidence than docking studies alone [1] [2] [3].
  • Comparative Context: this compound was one of several protease inhibitors (like saquinavir, ritonavir, and lopinavir) identified in early, broad in-silico screens [4]. However, more targeted studies later highlighted its specific potential against the spike protein [1] [2].
  • Important Note on Limitations: It is crucial to remember that these are in-silico predictions. While they are valuable for generating hypotheses and prioritizing candidates, they require validation in experimental (in-vitro and in-vivo) and clinical studies to confirm efficacy and safety for COVID-19 treatment [4] [1]. The World Health Organization (WHO) has recommended against using lopinavir/ritonavir for COVID-19, underscoring that computational promise does not always translate to clinical success [4].

References

amprenavir central nervous system penetration comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Amprenavir CNS Penetration

The following table summarizes key pharmacokinetic (PK) parameters for this compound in the CNS from pivotal studies.

PK / PD Parameter Value Experimental Model / Context Citation
CSF Concentration (Total APV) Median: 24.8 ng/mL (IQR: 16.2-44.0) Humans (on fosthis compound); 119 CSF-plasma pairs [1]
CSF-to-Plasma Ratio (Total Drug) Median: 0.012 (IQR: 0.008-0.018) (~1.2%) Humans (on fosthis compound) [1]
Brain-to-Blood Ratio (Unbound Drug) Control: 0.076; +GF120918: 0.617 Rat (Microdialysis) [2]
Fold-Increase in Brain Exposure (vs Wild-Type) In Brain: 13 to 27-fold; In CSF: 3.3-fold P-gp knockout mice & chemical inhibition (GF120918) [3]
CPE Score Not explicitly stated; Generally, PIs have low-moderate scores Human (Regimen CPE scoring) [4]
Therapeutic Efficacy (CSF) >97% of CSF samples > IC50 (5.6 ng/mL); Median 4.4-fold above IC50 Humans (compared to wild-type HIV IC₅₀) [1]

Key Experimental Findings and Methodologies

The critical insights into this compound's CNS disposition come from studies investigating the role of efflux transporters and specific measurement techniques.

P-glycoprotein-Mediated Efflux Limits Brain Uptake

A consistent finding across multiple studies is that this compound is a substrate for P-glycoprotein (P-gp), which actively pumps it out of the brain, limiting its distribution.

  • In Vitro Model (Caco-2 Cells): this compound showed a 2- to 23-fold higher transport rate in the basolateral-to-apical direction (efflux) compared to the reverse. This efflux was negated by co-incubation with the P-gp inhibitor GF120918, confirming P-gp involvement [3].
  • In Vivo Models (Genetic & Chemical Knockout):
    • In mdr1a/1b knockout mice (lacking P-gp), brain concentrations of this compound were 27-fold higher than in wild-type mice [3].
    • In rats, the P-gp modulator GF120918 increased the unbound brain-to-blood ratio of this compound by approximately 8-fold (from 0.076 to 0.617) [2].
  • Conclusion: These experiments provide direct evidence that P-gp at the blood-brain barrier significantly restricts this compound's brain penetration [3].
CSF Concentrations are Therapeutic Despite Low Penetration

Clinical studies measuring drug levels in human cerebrospinal fluid have demonstrated that despite low fractional penetrance, concentrations often exceed the therapeutic threshold.

  • Human Clinical Study (Letendre et al.):
    • Methodology: Matched CSF and plasma samples were collected from 75 participants on fosthis compound regimens. Total this compound was quantified using HPLC (plasma) and LC-MS/MS (CSF). Concentrations were compared to the wild-type HIV IC50 (5.6 ng/mL) [1].
    • Findings: this compound was detectable in 97% of CSF specimens. The median concentration (24.8 ng/mL) was 4.4-fold higher than the IC50, indicating that when administered as part of a regimen, it can contribute to suppressing HIV in the CNS [1].
    • Correlation: CSF concentrations correlated positively with plasma concentrations (Spearman's rho = 0.61, p < 0.0001), suggesting that systemic exposure influences CNS levels [1].

Detailed Experimental Protocols

For reproducibility, here are the methodologies from two key studies.

Protocol: Assessing Unbound CNS Penetration via Microdialysis

This method measures the pharmacologically active, unbound fraction of the drug in the brain's extracellular fluid [2].

  • 1. Animal Preparation: Adult male Sprague-Dawley rats are anesthetized. A CMA/20 microdialysis probe is placed in the jugular vein (blood), and a CMA/12 probe is implanted in the frontal cortex (brain).
  • 2. Dosing & Sampling:
    • Treatment Group: Rats receive the P-gp modulator GF120918 (250 mg/kg orally) for 4 days.
    • Control Group: Rats receive the vehicle only.
    • On day 4, all rats receive a constant IV infusion of this compound.
  • 3. Sample Collection: Dialysate is collected from both probes every 45 minutes for over 5 hours.
  • 4. Recovery Calculation (Retrodialysis): Radiolabeled [¹⁴C]this compound is perfused through the probes before the experiment. The rate at which it is lost from the dialysate ("retrodialysis") is used to calculate the in vivo recovery factor, which corrects the measured effluent concentrations to determine the "actual" unbound concentration in the brain and blood.
  • 5. Bioanalysis: Samples are analyzed using reverse-phase HPLC with fluorescence detection.
  • 6. Data Analysis: The unbound brain-to-blood ratio (BBR) is calculated and compared between treatment and control groups using a Student's t-test [2].

The workflow for this protocol is summarized in the following diagram:

G Microdialysis Experimental Workflow start Start Experiment prep Animal Preparation: - Implant blood probe (jugular vein) - Implant brain probe (frontal cortex) start->prep group Group Assignment prep->group treat Treatment Group: Oral GF120918 (4 days) group->treat control Control Group: Vehicle only (4 days) group->control infusion IV Infusion of this compound treat->infusion control->infusion sample Microdialysis Sampling (Every 45 min for 5.25h) infusion->sample recovery Recovery Calculation (Retrodialysis with [¹⁴C]this compound) sample->recovery analysis Bioanalysis: HPLC with Fluorescence Detection recovery->analysis calc Calculate Unbound Brain-to-Blood Ratio (BBR) analysis->calc compare Statistical Comparison (Student's t-test) calc->compare end Result: P-gp effect on CNS penetration compare->end

Protocol: Cassette Dosing for Brain Penetration Screening

This high-throughput approach screens the brain penetration of multiple compounds simultaneously [5].

  • 1. Compound Selection: A cassette of 11 model compounds (including this compound, loperamide, prazosin) with known transporter profiles is prepared.
  • 2. Dosing:
    • Discrete Dosing: Each compound is administered subcutaneously to a group of mice (wild-type or transporter knockout) at 1-3 mg/kg.
    • Cassette Dosing: All 11 compounds are mixed and administered as a single subcutaneous dose to another group at the same dose per compound.
  • 3. Sample Collection: At a predetermined time, blood (plasma) and brain tissue are collected.
  • 4. Bioanalysis: Brain homogenate and plasma are analyzed using LC-MS/MS. The brain-to-plasma concentration ratio (Kp) is calculated.
  • 5. Validation: Kp values from cassette dosing are compared to those from discrete dosing to validate the approach and check for drug-drug interactions. The method is also used in transporter-knockout mice to confirm substrate status [5].

Mechanisms of CNS Penetration and Influencing Factors

The distribution of this compound into the CNS is governed by specific physiological mechanisms and can be influenced by external factors.

G This compound CNS Penetration: Mechanisms and Modulators cluster_key_mechanisms Key Mechanisms cluster_influencing_factors Influencing Factors Blood Blood Compartment BBB Blood-Brain Barrier (BBB) Blood->BBB This compound influx Brain Brain Compartment BBB->Brain Limited passive diffusion Pgp P-glycoprotein (P-gp) Efflux Transporter BBB->Pgp Expressed on luminal membrane Brain->BBB This compound efflux Pgp->Brain Active efflux Inhibitor P-gp Inhibitor (e.g., GF120918) Inhibitor->Pgp Inhibition PlasmaPK Systemic PK: Plasma Concentration PlasmaPK->BBB Positive correlation with CSF levels ProteinBinding High Plasma Protein Binding (~90%) ProteinBinding->BBB Limits free drug available for penetration Inflammation CNS Inflammation & BBB Integrity Inflammation->BBB May alter penetration Genetics Host Genetics (Transporter polymorphisms) Genetics->Pgp Alters function

Conclusion and Research Implications

This compound achieves therapeutically relevant concentrations in the CSF despite its low CSF-to-plasma ratio, primarily due to its high in vitro potency [1]. Its penetration is severely limited by P-glycoprotein efflux at the blood-brain barrier, a bottleneck that can be overcome with specific inhibitors in experimental models [2] [3] [5].

For researchers, this highlights:

  • When designing new protease inhibitors or CNS-targeted formulations, mitigating P-gp efflux is a critical strategy.
  • The microdialysis technique is vital for measuring the unbound, pharmacologically active drug concentration in the brain.
  • The cassette-dosing approach offers a validated, high-throughput method for early-stage screening of brain penetration for multiple drug candidates.

References

amprenavir protein binding differences other antiretrovirals

Author: Smolecule Technical Support Team. Date: February 2026

Protein Binding of Antiretroviral Drugs

The table below summarizes the protein binding data found in the search results. A value of ~90% is reported for amprenavir, while other protease inhibitors like ritonavir are more highly bound [1] [2].

Drug Name Protein Binding (%) Primary Binding Proteins
This compound ~90% [1] Information not available in search results
Ritonavir 98-99% [2] Albumin, Alpha-1 acid glycoprotein [2]
Saquinavir >98% (from in vitro data) [3] Information not available in search results

Experimental Data on Protein Binding Impact

The available data highlights the functional importance of protein binding for antiviral activity.

  • Impact on In Vitro Activity: For HIV protease inhibitors, plasma protein binding can reduce antiviral activity observed in vitro [3]. The concentration of unbound drug, to which the virus is exposed, is the therapeutically relevant fraction.
  • This compound Data Adjustment: One study adjusted the reported half-maximal inhibitory concentration (IC50) of this compound for 90% protein binding when calculating the ratio of the minimum plasma concentration (Cmin) to the IC50, a key pharmacokinetic parameter [1].

Methodology for Determining Protein Binding

While the specific experimental details for this compound were not contained in the search results, the following established methodologies are typically used to determine plasma protein binding.

Start Start: Prepare Drug-Spiked Plasma Sample Method1 Equilibrium Dialysis (Most Common Method) Start->Method1 Method2 Ultrafiltration Start->Method2 Method3 Ultracentrifugation Start->Method3 Analysis Analysis of Free Drug Concentration (e.g., LC-MS/MS) Method1->Analysis Method2->Analysis Method3->Analysis Result Result: Calculate % Protein Bound Analysis->Result

Typical Experimental Workflow for Plasma Protein Binding

The most common method is Equilibrium Dialysis [3]:

  • Sample Preparation: The drug is added to a physiological buffer or plasma.
  • Dialysis: The sample is placed in a chamber separated by a semi-permeable membrane from a buffer chamber. The membrane allows only the unbound drug to pass through.
  • Incubation: The system is incubated until equilibrium is reached.
  • Quantification: The concentration of the drug in both chambers is measured using a sensitive technique like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
  • Calculation: The percentage of protein-bound drug is calculated from these concentrations.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

505.22465702 Da

Monoisotopic Mass

505.22465702 Da

Heavy Atom Count

35

LogP

log Kow = 2.2 @ 25 °C /Estimated/

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5S0W860XNR

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

For the treatment of HIV-1 infection in combination with other antiretroviral agents.
FDA Label
Agenerase, in combination with other antiretroviral agents, is indicated for the treatment of protease inhibitor (PI) experienced HIV-1 infected adults and children above the age of 4 years. Agenerase capsules should normally be administered with low dose ritonavir as a pharmacokinetic enhancer of amprenavir (see sections 4. 2 and 4. 5). The choice of amprenavir should be based on individual viral resistance testing and treatment history of patients (see section 5. 1). The benefit of Agenerase boosted with ritonavir has not been demonstrated in PI nave patients (see section 5. 1)

Livertox Summary

Amprenavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Fosamprenavir is a prodrug of amprenavir that has better oral bioavailability and that has largely replaced amprenavir in clinical use. Both amprenavir and fosamprenavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and are rare causes of clinically apparent, acute liver injury. In coinfected patients, hepatic injury during highly active antiretroviral therapy may be a result of exacerbation of the underlying chronic hepatitis B or C rather than a direct toxic effect of the medication.

Drug Classes

Antiviral Agents

Therapeutic Uses

Amprenavir is indicated in combination with other antiretroviral agents in the treatment of HIV-1 infection. /Included in US product labeling/
Amprenavir is a human immunodeficiency virus (HIV)-protease inhibitor. The use of amprenavir for the treatment of human immunodeficiency virus type 1 (HIV-1) infection in combination with other antiretrovirals is based on analyses of plasma HIV-RNA levels and CD4 cell counts in controlled studies of up to 24 weeks duration. Results from controlled trials evaluating the long-term suppression of HIV-RNA or disease progression with amprenavir have not yet been obtained.
Amprenavir is a viral protease inhibitor with specificity for the HIV protease enzyme. The resistance profile of amprenavir appears to differ from that of other protease inhibitors such as saquinavir and indinavir. Twelve hours after single-dose administration of amprenavir 1200 mg to HIV-infected individuals, the mean plasma concentration of the drug was more than 10-fold greater than the 50% inhibitory concentration for HIV-1IIIB in peripheral blood lymphocytes. In a small nonblind study, amprenavir monotherapy increased CD4+ cell count and decreased viral load in 37 patients with HIV infection and no previous exposure to protease inhibitor therapy. Combination therapy comprising amprenavir and other antiretroviral agents (abacavir, zidovudine, lamivudine, indinavir, saquinavir or nelfinavir) decreased viral load and increased CD4+ cell counts in patients with HIV infection. Antiviral efficacy was maintained during up to 24 weeks' follow-up.

Pharmacology

Amprenavir is a protease inhibitor with activity against Human Immunodeficiency Virus Type 1 (HIV-1). Protease inhibitors block the part of HIV called protease. HIV-1 protease is an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1. Amprenavir binds to the protease active site and inhibits the activity of the enzyme. This inhibition prevents cleavage of the viral polyproteins resulting in the formation of immature non-infectious viral particles. Protease inhibitors are almost always used in combination with at least two other anti-HIV drugs.
Amprenavir is a synthetic derivative of hydroxyethylamine sulfonamide that selectively binds to and inhibits human immunodeficiency virus (HIV) protease.

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

J05AE05
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AE - Protease inhibitors
J05AE05 - Amprenavi

Mechanism of Action

Amprenavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles.
Amprenavir acts by reversibly binding to the active site of HIV protease. This prevents polypeptide processing and subsequent viral maturation.
Although the complete mechanism(s) of antiviral activity of amprenavir has not been fully elucidated, amprenavir apparently inhibits replication of human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor.
Amprenavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, protease). By interfering with the formation of these essential proteins and enzymes, amprenavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Amprenavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in a subset of chronically infected cells (e.g., monocytes, macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Amprenavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus.
Unlike nucleoside reverse transcriptase inhibitors, the antiretroviral activity of amprenavir does not depend on intracellular conversion to an active metabolite. Amprenavir and other HIV protease inhibitors (e.g., indinavir, lopinavir, nelfinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than other currently available antiretroviral agents, including nucleoside reverse transcriptase inhibitors and nonnucleoside reverse transcriptase inhibitors.
Amprenavir is a highly specific inhibitor of HIV protease. Amprenavir has low affinity for human aspartic endopeptidases such as pepsin, renin, gastricin, cathepsin D, and cathepsin E. Results of in vitro studies using MT-4 cells indicate that amprenavir is not cytotoxic at concentrations up to 100 um.

Vapor Pressure

9.9X10-18 mm Hg @ 25 °C /Estimated/

Pictograms

Health Hazard

Health Hazard

Other CAS

161814-49-9

Absorption Distribution and Excretion

Rapidly absorbed after oral administration in HIV-1-infected patients with a time to peak concentration (Tmax) typically between 1 and 2 hours after a single oral dose. The absolute oral bioavailability of amprenavir in humans has not been established.
Amprenavir is absorbed rapidly after oral administration. Taking amprenavir with a standard meal reduces the plasma AUC by only about 13%, but high-fat meals may have greater effects and should be avoided.
Only minimal amounts of amprenavir are eliminated unchanged in urine or feces; less than 3% of a dose is eliminated unchanged in urine. Following a single oral dose of radiolabeled amprenavir, approximately 14% of the dose is eliminated in urine and 75% is eliminated in feces; 2 metabolites account for more than 90% of radioactivity in feces.
Distribution of amprenavir into body tissues and fluids has not been fully characterized. Studies in rats indicate that amprenavir is distributed to a variety of tissues following oral administration. The apparent volume of distribution of amprenavir in healthy adults is approximately 430 L.
It is not known whether amprenavir crosses the human placenta; however, the drug crosses the placenta in rats. Information from an ex vivo human placental model for transplacental passage indicates that amprenavir crosses the human placenta. Although it is not known whether amprenavir is distributed in human milk, the drug is distributed into milk in rats.
In patients with hepatic impairment, the peak plasma concentration and AUC of amprenavir may be increased. In adults with moderate cirrhosis who received a single 600-mg oral dose of amprenavir given as liquid-filled capsules, the AUC (0-4 hours) of the drug averaged 25.76 ug hour/mL compared with 12 ug hour/ml in healthy adults. In adults with severe cirrhosis who received the same dose, peak plasma concentrations averaged 9.43 ug/ml and the AUC (0-4 hours) averaged 38.66 ug hour/ml compared with 4.9 ug/ml or 12 ug hour/ml, respectively, in healthy adults.

Metabolism Metabolites

Hepatic. Amprenavir is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. The 2 major metabolites result from oxidation of the tetrahydrofuran and aniline moieties. Glucuronide conjugates of oxidized metabolites have been identified as minor metabolites in urine and feces.
The metabolic fate of amprenavir has not been fully determined, but the drug is metabolized in the liver. Amprenavir is metabolized principally by the cytochrome P450 (CYP) isoenzyme 3A4. The 2 major metabolites of the drug result from oxidation of the tetrahydrofuran and aniline moieties; glucuronide conjugates of oxidized metabolites have been identified as minor metabolites in urine and feces.
Hepatic. Amprenavir is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. The 2 major metabolites result from oxidation of the tetrahydrofuran and aniline moieties. Glucuronide conjugates of oxidized metabolites have been identified as minor metabolites in urine and feces. Half Life: 7.1-10.6 hours

Wikipedia

Amprenavir

Drug Warnings

The usually recommended dosage of amprenavir oral solution (22.5 mg/kg twice daily) provides a propylene glycol intake of 1650 mg/kg daily; however, an acceptable intake of propylene glycol used as an excipient in pharmaceuticals has not been established to date. Propylene glycol is metabolized in the liver by the alcohol and aldehyde dehydrogenase enzyme pathway, and the possibility exists that young infants, patients with renal or hepatic impairment, and certain patient groups (females, Asians, Native Alaskans, Native Americans) may be at increased risk of propylene glycol-associated adverse effects if they receive amprenavir oral solution because of diminished ability to metabolize propylene glycol. Therefore, amprenavir oral solution is contraindicated during pregnancy; in infants younger than 4 years of age; in patients with renal or hepatic failure; and in patients receiving disulfiram or metronidazole. In addition, although metabolism of propylene glycol has not been specifically studied in these patient groups, the possibility that females may have lower concentrations of alcohol dehydrogenase compared with males and that certain ethnic populations (Asians, Native Alaskans, Native Americans) may have alcohol dehydrogenase polymorphism should be considered.
Because amprenavir oral solution contains large amounts of propylene glycol and because young infants may be at increased risk of propylene glycol-associated adverse effects, the oral solution is contraindicated in pediatric patients younger than 4 years of age. Propylene glycol is metabolized in the liver by the alcohol and aldehyde dehydrogenase enzyme pathway. Although alcohol dehydrogenase is present in human fetal liver at 2 months of gestational age, this represent only about 3% of the activity reported in adults. Limited data indicate that alcohol dehydrogenase activity in infants 12-30 months of age is equal to or greater than that reported in adults. Oral or IV administration of various drugs (e.g., multivitamins) containing high concentrations of propylene glycol in pediatric patients has resulted in various propylene glycol-associated adverse effects, including hyperosmolality, lactic acidosis, respiratory depression, and seizures.
Patients being treated with amprenavir oral solution should be closely monitored for propylene glycol associated side effects including hemolysis, hyperosmolality, lactic acidosis, renal toxicity, seizures, stupor, and tachycardia.
The pharmacokinetics of amprenavir do not differ between females and males or between Blacks and non-Blacks. However, amprenavir oral solution contains a large amount of propylene glycol and because Asians, Eskimos, Native Americans, and women have a decreased ability to metabolize this compound, they may have an increased risk of developing propylene glycol-associated side effects.
For more Drug Warnings (Complete) data for AMPRENAVIR (18 total), please visit the HSDB record page.

Biological Half Life

7.1-10.6 hours
The plasma elimination half-life of amprenavir in HIV-infected adults with normal renal and hepatic function ranges from 7.1-10.6 hours.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: ... R.D. Tung et al, US 5585397 (1994, 1996 both to Vertex)

Storage Conditions

Commercially available amprenavir liquid-filled capsules and oral solution should be stored at a controlled room temperature of 25 °C.

Interactions

Because amprenavir oral solution contains a large amount of propylene glycol, concurrent use /with alcohol, disulfiram, or metronidazole/ is not recommended.
Although these medications /alprazolam, clorazepate, diazepam, or flurazepam/ have not been specifically studied with amprenavir, amprenavir may increase the serum concentrations of these medications.
Although these medications /amiodarone, lidocaine (systemic), tricyclic antidepressants, or quinidine/ have not been specifically studied with amprenavir, amprenavir may interfere in the metabolism of these medications and cause serious or life threatening adverse events; monitoring of serum concentrations for these medications is recommended if amprenavir is used concurrently.
Although antacids have not been specifically studied with amprenavir, based on data from other protease inhibitors, antacids (and didanosine due to the antacid content present in didanosine formulations) may interfere with the absorption of amprenavir; it is recommended that antacid and didanosine administration be separated from amprenavir administration by at least one hour.
For more Interactions (Complete) data for AMPRENAVIR (21 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Chen J, Wang X, Zhu T, Zhang Q, Zhang JZ. A Comparative Insight into Amprenavir Resistance of Mutations V32I, G48V, I50V, I54V, and I84V in HIV-1 Protease Based on Thermodynamic Integration and MM-PBSA Methods. J Chem Inf Model. 2015 Sep 28;55(9):1903-13. doi: 10.1021/acs.jcim.5b00173. Epub 2015 Sep 4. PubMed PMID: 26317593.
2: Dumond JB, Rigdon J, Mollan K, Tierney C, Kashuba AD, Aweeka F, Collier AC. Brief Report: Significant Decreases in Both Total and Unbound Lopinavir and Amprenavir Exposures During Coadministration: ACTG Protocol A5143/A5147s Results. J Acquir Immune Defic Syndr. 2015 Dec 15;70(5):510-4. doi: 10.1097/QAI.0000000000000777. PubMed PMID: 26230332; PubMed Central PMCID: PMC4648657.
3: Yu Y, Wang J, Shao Q, Shi J, Zhu W. Effects of drug-resistant mutations on the dynamic properties of HIV-1 protease and inhibition by Amprenavir and Darunavir. Sci Rep. 2015 May 27;5:10517. doi: 10.1038/srep10517. PubMed PMID: 26012849; PubMed Central PMCID: PMC4444956.
4: Nakamura MU, Araujo Júnior E, Simões JM, Oliveria RM, Kulay LJ. Effect of six antiretroviral drugs (delavirdine, stavudine, lamivudine, nelfinavir, amprenavir and lopinavir/ritonavir in association) on albino pregnant rats (Rattus norvegicus Albinus, Rodentia, Mammalia): biological assay. Ceska Gynekol. 2014 Summer;79(4):295-304. PubMed PMID: 25398151.
5: Chen J, Liang Z, Wang W, Yi C, Zhang S, Zhang Q. Revealing origin of decrease in potency of darunavir and amprenavir against HIV-2 relative to HIV-1 protease by molecular dynamics simulations. Sci Rep. 2014 Nov 3;4:6872. doi: 10.1038/srep06872. PubMed PMID: 25362963; PubMed Central PMCID: PMC4217091.
6: Barbour AM, Gibiansky L, Wire MB. Population pharmacokinetic modeling and simulation of amprenavir following fosamprenavir/ritonavir administration for dose optimization in HIV infected pediatric patients. J Clin Pharmacol. 2014 Feb;54(2):206-14. doi: 10.1002/jcph.205. Epub 2013 Nov 5. PubMed PMID: 25272370.
7: Leonis G, Steinbrecher T, Papadopoulos MG. A contribution to the drug resistance mechanism of darunavir, amprenavir, indinavir, and saquinavir complexes with HIV-1 protease due to flap mutation I50V: a systematic MM-PBSA and thermodynamic integration study. J Chem Inf Model. 2013 Aug 26;53(8):2141-53. doi: 10.1021/ci4002102. Epub 2013 Jul 24. PubMed PMID: 23834142.
8: Dufek MB, Bridges AS, Thakker DR. Intestinal first-pass metabolism by cytochrome p450 and not p-glycoprotein is the major barrier to amprenavir absorption. Drug Metab Dispos. 2013 Sep;41(9):1695-702. doi: 10.1124/dmd.113.052191. Epub 2013 Jul 2. PubMed PMID: 23821186.
9: Weber IT, Waltman MJ, Mustyakimov M, Blakeley MP, Keen DA, Ghosh AK, Langan P, Kovalevsky AY. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir: insights for drug design. J Med Chem. 2013 Jul 11;56(13):5631-5. doi: 10.1021/jm400684f. Epub 2013 Jun 28. PubMed PMID: 23772563; PubMed Central PMCID: PMC3815997.
10: Helsley RN, Sui Y, Ai N, Park SH, Welsh WJ, Zhou C. Pregnane X receptor mediates dyslipidemia induced by the HIV protease inhibitor amprenavir in mice. Mol Pharmacol. 2013 Jun;83(6):1190-9. doi: 10.1124/mol.113.085753. Epub 2013 Mar 21. PubMed PMID: 23519392; PubMed Central PMCID: PMC3657097.

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